molecular formula C4H13ClN2Se2 B1257017 Selenocystamine dihydrochloride CAS No. 3542-13-0

Selenocystamine dihydrochloride

Katalognummer: B1257017
CAS-Nummer: 3542-13-0
Molekulargewicht: 282.6 g/mol
InChI-Schlüssel: PKRYDZYGNSZBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selenocystamine dihydrochloride has a potential to block the activity of influenza A and B virus associated RNA-dependent RNA polymerase enzyme.>

Eigenschaften

CAS-Nummer

3542-13-0

Molekularformel

C4H13ClN2Se2

Molekulargewicht

282.6 g/mol

IUPAC-Name

2-(2-aminoethyldiselanyl)ethanamine;hydrochloride

InChI

InChI=1S/C4H12N2Se2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H

InChI-Schlüssel

PKRYDZYGNSZBHO-UHFFFAOYSA-N

Kanonische SMILES

C(C[Se][Se]CCN)N.Cl.Cl

Piktogramme

Acute Toxic; Health Hazard; Environmental Hazard

Synonyme

selenocystamine
selenocystamine dihydrochloride

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis Protocol for Selenocystamine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Selenocystamine dihydrochloride (B599025), a key intermediate in the development of novel therapeutic agents and a valuable tool in biomedical research. This document outlines the detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Compound Overview

Selenocystamine dihydrochloride is an organoselenium compound recognized for its role in synthesizing more complex, biologically active molecules.[1] It is a derivative of selenocysteine, an amino acid analog where selenium replaces sulfur. The compound is of significant interest to researchers exploring redox-active therapeutics and targeted drug delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3542-13-0[][3]
Molecular Formula C₄H₁₄Cl₂N₂Se₂[]
Molecular Weight 318.99 g/mol []
Appearance Yellow to orange powder[4][5]
Melting Point 177-179 °C (decomposes)[4]
Solubility Soluble in water and ethanol.[4]
Purity ≥95% to >98% (Commercially available)[4][5]

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the formation of sodium diselenide, followed by a reaction with 2-chloroethanamine hydrochloride, and subsequent conversion to the dihydrochloride salt. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Formation of Sodium Diselenide cluster_1 Step 2: Synthesis of Selenocystamine Free Base cluster_2 Step 3: Formation and Purification of Dihydrochloride Salt Se Selenium Metal NaBH4 Sodium Borohydride (B1222165) Na2Se2 Sodium Diselenide Solution NaBH4->Na2Se2 in H₂O, RT Chloroethanamine 2-Chloroethanamine Hydrochloride Na2Se2->Chloroethanamine Reaction_Mix Reaction Mixture Chloroethanamine->Reaction_Mix NaOH Sodium Hydroxide NaOH->Reaction_Mix Selenocystamine_Oil Selenocystamine (oily mixture) Reaction_Mix->Selenocystamine_Oil Stir overnight, RT & CHCl₃ Extraction Crude_Solid Crude Solid Selenocystamine_Oil->Crude_Solid in Methanol (B129727)/Ethyl Acetate (B1210297) HCl Anhydrous HCl in Diethyl Ether HCl->Crude_Solid Final_Product Selenocystamine Dihydrochloride Crude_Solid->Final_Product Recrystallization from Methanol/Ethyl Acetate

Figure 1: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials and Reagents

Table 2: List of Reactants and Reagents

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Selenium (metal powder)Se78.969.0 g0.114
Sodium BorohydrideNaBH₄37.834.5 g0.119
2-Chloroethanamine hydrochlorideC₂H₆ClN·HCl115.9913.9 g0.120
Sodium HydroxideNaOH40.00(in 20% aq. solution)-
Anhydrous Hydrochloric AcidHCl36.46(1N in diethyl ether)-
MethanolCH₃OH32.04--
Ethyl AcetateC₄H₈O₂88.11--
Chloroform (B151607)CHCl₃119.38--
Anhydrous Magnesium SulfateMgSO₄120.37--
Water (distilled or deionized)H₂O18.02--
Step-by-Step Procedure

Step 1: Preparation of Sodium Diselenide Solution

  • To a 3-neck flask equipped with a nitrogen gas inlet, an addition funnel, and a gas outlet leading to a trap containing a 5% lead(II) acetate solution, add selenium metal (4.5 g, 56.9 mmol) followed by 25 mL of water.

  • In a separate flask, dissolve sodium borohydride (4.5 g, 118.5 mmol) in 25 mL of water and transfer the solution to the addition funnel.

  • Stir the selenium slurry at room temperature and add the sodium borohydride solution dropwise at a rate that maintains moderate gas evolution. The solution will change color from grey to brown-red, and finally to a clear, light yellow upon complete addition (approximately 50 minutes).

  • After 10 minutes, add a second portion of selenium metal (4.5 g, 56.9 mmol) in portions. The solution will turn a dark red-brown color. Stir for an additional 20 minutes at room temperature.

Step 2: Synthesis of Selenocystamine Free Base

  • Prepare a solution of 2-chloroethanamine hydrochloride (13.9 g, 119.7 mmol) in 30 mL of 20% aqueous sodium hydroxide.

  • Add this solution dropwise to the sodium diselenide solution from Step 1.

  • Continue stirring the reaction mixture at room temperature overnight (approximately 17 hours).

  • Pour the reaction mixture into a separatory funnel and extract with chloroform.

  • Combine the chloroform layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light yellow oil (9.8 g). This oil is a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine.

Step 3: Formation and Purification of this compound

  • Dissolve the obtained oil in 200 mL of a 1:1 mixture of methanol and ethyl acetate.

  • Treat this solution with a 1N solution of anhydrous HCl in diethyl ether.

  • Concentrate the solution to yield a light yellow solid (10.1 g).

  • For purification, dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form.

  • Filter the precipitate, collect the solid, and dry to obtain this compound as a light yellow powder (2.3 g).

Quantitative Data

Table 3: Reaction Yield and Product Characterization

ParameterValueNotes
Intermediate Oil Mass 9.8 gMixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine.
Crude Solid Mass 10.1 gAfter treatment with HCl.
Final Product Mass 2.3 gAfter recrystallization.
Theoretical Yield 19.14 gBased on 2-chloroethanamine hydrochloride as the limiting reagent.
Overall Yield ~12%Calculated from the final product mass.
¹H NMR Spectrum availableA proton NMR spectrum is available from commercial suppliers such as MedChemExpress, which can be used for structural confirmation.[6]

Note: The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 2-chloroethanamine hydrochloride is the limiting reactant.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound, a valuable compound for further chemical synthesis and biological studies. The procedure is robust and yields a product of sufficient purity for most research applications. For researchers requiring highly pure material, further purification steps such as column chromatography may be considered. It is recommended that all synthesis and handling of selenium-containing compounds be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Dual-Faceted Role of Selenocystamine Dihydrochloride in Redox Biology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Selenocystamine (B1203080) dihydrochloride (B599025) within the intricate landscape of redox biology. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents available data, and outlines key experimental methodologies to facilitate further investigation into this compelling selenium compound.

Executive Summary

Selenocystamine dihydrochloride, a diselenide compound, exhibits a complex and multifaceted mechanism of action in redox biology. While initially explored for its potential as a glutathione (B108866) peroxidase (GPx) mimic and radioprotective agent, evidence reveals a more nuanced role that includes pro-oxidant activities through redox cycling. This whitepaper elucidates the core mechanisms, including its interaction with glutathione and the thioredoxin system, its impact on cellular signaling pathways like the Nrf2-antioxidant response element (ARE) pathway, and its potential therapeutic applications and limitations.

Core Mechanism of Action: A Tale of Reduction and Redox Cycling

The central mechanism of this compound revolves around the reduction of its diselenide bond to form two molecules of selenocysteamine, the corresponding selenol. This reduction is primarily mediated by cellular thiols, most notably glutathione (GSH).

Once formed, selenocysteamine is a highly reactive species that can engage in redox cycling. In the presence of oxygen, it can catalyze the oxidation of GSH to glutathione disulfide (GSSG), a process that involves the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This "glutathione oxidase" activity positions Selenocystamine not as a straightforward antioxidant, but as a modulator of the cellular redox environment, capable of exerting both antioxidant and pro-oxidant effects depending on the cellular context and concentration.[1]

The key steps in the redox cycling of selenocystamine are:

  • Reduction: Selenocystamine is reduced by two molecules of GSH to form two molecules of selenocysteamine and one molecule of GSSG.

  • Oxidation by Oxygen: Selenocysteamine can then undergo a one-electron transfer to molecular oxygen, generating a superoxide radical and a selenyl radical.

  • Further Reduction of ROS: Selenocysteamine can further reduce superoxide to hydrogen peroxide.

  • Reaction with Peroxides: Selenocysteamine can also directly reduce hydrogen peroxide, mimicking the activity of glutathione peroxidase.

This catalytic cycle can be influenced by the presence of other components of the cellular antioxidant machinery. For instance, glutathione reductase and NADPH can enhance the catalytic oxidation of GSH by Selenocystamine by facilitating the reduction of GSSG back to GSH.[1]

Quantitative Data and In Vitro Efficacy

Table 1: Comparative GPx-like Activity of Selenocystine Derivatives

CompoundSubstrateGPx-like Activity (units/µmol)Reference
Selenocystine-di-β-cyclodextrinH₂O₂4.1[2]
Selenocystine-di-β-cyclodextrintert-butylhydroperoxide2.11[2]
Selenocystine-di-β-cyclodextrincumene (B47948) hydroperoxide5.82[2]

Table 2: Comparative Cytotoxicity of Organoselenium Compounds in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)
SelenocystineWiDr (colorectal cancer)~572
Se-methylselenocysteineHepG2 (liver cancer)177 ± 32.272
Se-methylselenocysteineA549 (lung cancer)100 ± 2072
SelenocystineH661 (lung cancer)>20072

Note: The IC50 values for Selenocystine in WiDr cells were estimated from graphical data. The data for other compounds are provided for comparative purposes, and the cytotoxicity of this compound may vary.

Interaction with Key Redox Signaling Pathways

This compound, through its ability to modulate the cellular redox state, is predicted to influence key signaling pathways that are sensitive to oxidative stress. A primary target is the Keap1-Nrf2 pathway.

The Keap1-Nrf2-ARE Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophiles or an increase in ROS, specific cysteine residues on Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes involved in glutathione synthesis and recycling, thioredoxin reductase, and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4][5]

Given that the redox cycling of selenocystamine can generate ROS, it is plausible that it can indirectly activate the Nrf2 pathway, leading to an adaptive antioxidant response. However, at higher concentrations, the pro-oxidant effects may overwhelm the cellular antioxidant capacity. Studies on the related compound, L-selenocystine, have shown that it can induce selective death in Nrf2-addicted colorectal cancer cells by blocking Nrf2 and autophagy pathways.[3] This highlights the dual nature of these compounds, acting as potential activators of antioxidant defenses at low doses and as pro-oxidant cytotoxic agents at higher doses, particularly in cancer cells with a constitutively active Nrf2 pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ROS ROS ROS->Keap1 Oxidative Modification Selenocystamine Selenocystamine dihydrochloride Selenocystamine->ROS Redox Cycling Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., NQO1, GCLC) ARE->Antioxidant_Genes Transcription

Caption: Keap1-Nrf2-ARE signaling pathway activation by Selenocystamine-induced ROS.

Experimental Protocols

Assessment of Glutathione Peroxidase (GPx) Mimic Activity

This protocol is adapted from standard coupled-enzyme assays used to determine GPx activity.

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • This compound stock solution

  • Peroxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing phosphate buffer, GSH, GR, and NADPH at their final desired concentrations.

  • Add the this compound solution to the test wells. Include a blank with no Selenocystamine.

  • Equilibrate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the peroxide substrate to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption (ΔA340/min).

  • The GPx-like activity of Selenocystamine can be expressed in units, where one unit is defined as the amount of compound that catalyzes the oxidation of 1 µmol of NADPH per minute.

cluster_workflow GPx Mimic Activity Assay Workflow Prepare_Mix Prepare Reaction Mix (Buffer, GSH, GR, NADPH) Add_Compound Add Selenocystamine dihydrochloride Prepare_Mix->Add_Compound Equilibrate Equilibrate (e.g., 25°C) Add_Compound->Equilibrate Initiate_Reaction Initiate with Peroxide Substrate Equilibrate->Initiate_Reaction Measure_Absorbance Monitor A340 (NADPH consumption) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate GPx-like Activity Measure_Absorbance->Calculate_Activity

Caption: Experimental workflow for assessing the GPx mimic activity of Selenocystamine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the effect of this compound on cell viability.

Materials:

  • Human cell line of interest (e.g., cancer cell line or normal cell line)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include untreated control wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound demonstrates a complex mechanism of action in redox biology, acting as both a GPx mimic and a pro-oxidant through redox cycling. Its ability to generate ROS suggests a potential to modulate redox-sensitive signaling pathways such as the Keap1-Nrf2 system. The dual nature of this compound—offering potential antioxidant and radioprotective effects at low concentrations while exhibiting cytotoxicity at higher concentrations—warrants further investigation for therapeutic applications, particularly in oncology where inducing oxidative stress in cancer cells is a viable strategy.

Future research should focus on obtaining precise quantitative data for this compound, including its kinetic parameters with key redox enzymes and its IC50 values in a broader range of cancer and normal cell lines. Furthermore, in vivo studies are necessary to elucidate its pharmacokinetic and pharmacodynamic properties and to validate its potential as a therapeutic agent. A deeper understanding of its interaction with the Nrf2 pathway could also pave the way for novel combination therapies.

References

Physicochemical Properties of Selenocystamine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine dihydrochloride (B599025), a diselenide compound, is the dihydrochloride salt of selenocystamine. As an analogue of cystamine, it is a key molecule in the study of selenium-containing compounds and their biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of Selenocystamine dihydrochloride, offering detailed experimental protocols and insights into its mechanism of action. This information is critical for its application in research, particularly in the fields of drug development, antioxidant studies, and materials science.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₁₄Cl₂N₂Se₂[][2][3]
Molecular Weight 318.99 g/mol [][2][3]
Appearance Yellow to orange powder[][4]
Melting Point 177-179 °C (with decomposition)[][3]
Physical State (at 25°C) Solid[2]
Table 2: Solubility Profile
SolventSolubilitySource(s)
Water Soluble, clear to slightly hazy
Ethanol Soluble[]
DMSO 90 mg/mL[2]
Table 3: Stability and Storage
ConditionRecommendationSource(s)
Storage Temperature 4°C, dry and sealed[2]
Long-term Storage Keep in a dark place, sealed in dry, Room Temperature.[4]
pH Stability Increased stability in acidic solutions.[5][6]
Light Stability Light does not significantly affect stability.[5][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a modern melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is collected. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm for an accurate measurement.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Profile:

    • If the approximate melting point is known (177-179 °C), rapidly heat the block to about 170 °C.

    • Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[8]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range represents the melting point. Due to decomposition, darkening of the sample may be observed.

Assessment of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and formulation development.

Methodology:

  • Solvent Selection: Prepare test tubes with measured volumes (e.g., 1 mL) of the solvents to be tested (e.g., water, ethanol, DMSO).

  • Sample Addition: Add a small, pre-weighed amount of this compound (e.g., 1 mg) to each test tube.

  • Mixing: Vigorously shake or vortex the test tubes for a set period (e.g., 1 minute) to facilitate dissolution.

  • Observation: Visually inspect the solutions for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

  • Semi-Quantitative Determination (for high solubility): If the initial amount dissolves, incrementally add more of the compound until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total amount of dissolved solid per volume of solvent provides a semi-quantitative measure of solubility. For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[9]

pKa Determination

As this compound is an amine salt, determining its pKa values is important for understanding its ionization state at different pH values. Potentiometric titration is a standard method for this determination.

Methodology:

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode and the burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the titrant to the solution.

    • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

    • Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

    • The pKa values can be determined from the pH at the half-equivalence points. For a dihydrochloride salt, two equivalence points and two corresponding pKa values are expected.

Mechanism of Action and Signaling Pathways

This compound, as a selenocysteine (B57510) derivative, is known for its redox activity and antioxidant properties. Its mechanism of action is closely linked to the broader roles of selenoproteins in cellular redox homeostasis.

Antioxidant and Redox Signaling

Selenocystamine can participate in redox cycling, mimicking the activity of endogenous selenoproteins like glutathione (B108866) peroxidase (GPx) and thioredoxin reductase (TrxR).[10][11] These enzymes are critical in detoxifying reactive oxygen species (ROS) and maintaining a reduced cellular environment. The antioxidant activity of selenium compounds often involves the modulation of key signaling pathways. For instance, selenium can influence the activity of transcription factors such as NF-κB, which plays a central role in the inflammatory response and cellular stress.[12] By modulating these pathways, Selenocystamine can contribute to the reduction of oxidative stress and inflammation.

The following diagram illustrates a conceptual workflow of how this compound may exert its antioxidant effects.

G Conceptual Antioxidant Mechanism of Selenocystamine Selenocystamine Selenocystamine dihydrochloride Cellular_Uptake Cellular Uptake Selenocystamine->Cellular_Uptake Redox_Cycling Redox Cycling (Mimics GPx/TrxR) Cellular_Uptake->Redox_Cycling Reduced_ROS Reduced ROS Redox_Cycling->Reduced_ROS Signaling_Modulation Modulation of Signaling Pathways Redox_Cycling->Signaling_Modulation ROS Reactive Oxygen Species (ROS) ROS->Redox_Cycling Detoxification NFkB NF-κB Pathway Signaling_Modulation->NFkB Antioxidant_Response Cellular Antioxidant Response Signaling_Modulation->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation Inhibition

Caption: Antioxidant action of Selenocystamine.

The following diagram illustrates a general experimental workflow for characterizing a chemical compound.

G General Experimental Workflow for Compound Characterization Sample Selenocystamine dihydrochloride Sample Purity_Analysis Purity Analysis (e.g., HPLC, TLC) Sample->Purity_Analysis Structure_Confirmation Structural Confirmation (e.g., NMR, MS) Sample->Structure_Confirmation Physicochemical_Tests Physicochemical Property Testing Purity_Analysis->Physicochemical_Tests Structure_Confirmation->Physicochemical_Tests Melting_Point Melting Point Determination Physicochemical_Tests->Melting_Point Solubility Solubility Assessment Physicochemical_Tests->Solubility pKa pKa Determination Physicochemical_Tests->pKa Stability Stability Studies Physicochemical_Tests->Stability Data_Analysis Data Analysis and Reporting Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis Stability->Data_Analysis

Caption: Workflow for compound characterization.

References

"Selenocystamine dihydrochloride CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

This document provides a technical summary of Selenocystamine dihydrochloride (B599025), a selenium-containing organic compound with applications in biochemical research. The following table outlines its fundamental chemical identifiers and properties.

PropertyValueCitation
CAS Number 3542-13-0[1][2][3]
Molecular Weight 318.99 g/mol [1][2][3]
Molecular Formula C₄H₁₄Cl₂N₂Se₂
Synonyms 2,2′-diselenobis-Ethanamine hydrochloride (1:2)[1][3]
Appearance Yellow to orange powder[1]
Solubility Soluble in water[1]

Applications in Research

Selenocystamine dihydrochloride has been utilized in several areas of biochemical and virological research. Its primary reported applications include:

  • Enzyme Inhibition: It has been identified as an inhibitor of the particle-associated RNA-dependent RNA polymerase in both influenza A and B viruses.[4] This inhibitory action is immediate upon addition to the enzymatic assay.[4]

  • Enzyme Activity Assays: The compound has been used to investigate its effect on the in vitro activity of PP2A phosphatase.

  • Catalysis: It has been employed as a catalyst for the disulfide-cleaving reagent, dithiothreitol (B142953) (DTT).

Experimental Protocols

Inhibition of Influenza Virus RNA-Dependent RNA Polymerase

An early study demonstrated the inhibitory effect of this compound on the RNA-dependent RNA polymerase of various influenza virus strains.[4] The general methodology is outlined below.

Objective: To determine the inhibitory effect of this compound on the RNA-dependent RNA polymerase activity associated with influenza virus particles.

Methodology Summary:

  • Virus Preparation: Influenza virus strains (e.g., influenza B/LEE/40, influenza A/WSN/34) are purified.

  • Polymerase Assay: An in vitro RNA-dependent RNA polymerase assay is established using the purified virus particles as the source of the enzyme.

  • Inhibitor Addition: this compound is introduced into the assay at various concentrations. A concentration of 0.003 mM was shown to inhibit the polymerase activity.[4]

  • Activity Measurement: The polymerase activity is measured, likely through the incorporation of radiolabeled nucleotides into RNA.

  • Reversibility Studies: To determine if the inhibition is reversible, a rescue agent such as β-mercaptoethanol (e.g., at 0.06 mM) can be added to the inhibited reaction.[4] Alternatively, the virus-inhibitor mixture can be subjected to dialysis.[4]

Preparation of Stock and Working Solutions

For in vitro and in vivo experiments, proper solubilization of this compound is crucial.

In Vitro Stock Solution Preparation:

  • For aqueous stock solutions, dissolve the compound in water. If needed, filter-sterilize the solution using a 0.22 µm filter before use.[5]

  • For organic stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used.[5]

In Vivo Formulation (Example):

A multi-solvent system may be required for achieving a clear solution for animal studies. An example formulation involves a sequential addition of solvents:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

It is recommended to prepare a stock solution in DMSO first and then add the co-solvents sequentially.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the inhibitory activity of this compound on influenza RNA-dependent RNA polymerase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis virus Purified Influenza Virus reaction_mix RNA Polymerase Reaction Mixture virus->reaction_mix inhibitor Selenocystamine dihydrochloride Solution inhibitor->reaction_mix incubation Incubation reaction_mix->incubation measurement Measure Polymerase Activity incubation->measurement reversibility Reversibility Test (e.g., add β-mercaptoethanol) incubation->reversibility Parallel Experiment data_analysis Data Analysis and Comparison measurement->data_analysis reversibility->data_analysis

Caption: Workflow for Influenza Polymerase Inhibition Assay.

References

Selenocystamine Dihydrochloride: A Technical Guide to its Biological Role and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenocystamine (B1203080) dihydrochloride (B599025), a diselenide compound and derivative of the amino acid selenocysteine, is emerging as a molecule of significant interest in biomedical research. Possessing a range of biological activities, it is being investigated for its potential therapeutic applications, including antiviral, anticancer, and antioxidant effects. This technical guide provides an in-depth overview of the core biological roles and significance of Selenocystamine dihydrochloride, presenting key quantitative data, detailed experimental methodologies, and a visualization of its implicated signaling pathways and experimental workflows.

Introduction

Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into selenoproteins. Organoselenium compounds, such as this compound, are of particular interest due to their diverse biochemical properties. This compound's structure, featuring a reactive diselenide bond, underpins its redox activity and its ability to interact with various biological molecules and pathways. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's biological significance and potential as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₁₂N₂Se₂ · 2HCl
Molecular Weight 318.99 g/mol [1]
Appearance Yellow to orange powder[2]
Solubility Soluble in water and ethanol[3]
CAS Number 3542-13-0[1]

Biological Roles and Activities

This compound exhibits a multifaceted biological profile, with activities spanning antiviral, enzyme modulation, and redox-sensitive applications.

Antiviral Activity

This compound has demonstrated potential as an antiviral agent, specifically against influenza A and B viruses. It is suggested to inhibit the viral RNA-dependent RNA polymerase, an enzyme crucial for viral replication[4].

Quantitative Data:

The inhibitory effects of this compound and related compounds on influenza virus RNA-dependent RNA polymerase are summarized in Table 2.

Table 2: Inhibition of Influenza Virus RNA-Dependent RNA Polymerase

CompoundVirus StrainInhibitory Concentration
This compound Influenza A and B viruses0.003 mM[5]
L-cystineInfluenza B/LEE>0.3 mM (50% inhibition)[5]
CystamineInfluenza B/LEE0.3 mM (50% inhibition)[5]
N,N′-diacetyl selenocystamineInfluenza B/LEE0.018 mM (50% inhibition)[5]
Enzyme Modulation

This compound has been utilized in studies investigating the activity of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in various cellular processes[4]. While specific quantitative data on its direct effect on PP2A are limited, its use in such studies highlights its role as a tool for probing enzyme function.

Redox-Related Activities and Antioxidant Potential

The diselenide bond in this compound is redox-active, making it a key component in the development of redox-sensitive biomaterials, such as hydrogels[6][7]. These materials can respond to the reducing environment of the cell, offering potential for targeted drug delivery.

Mechanistically, this compound exhibits glutathione (B108866) oxidase activity, catalyzing the oxidation of glutathione (GSH)[1][4]. While it possesses some glutathione peroxidase (GPx)-like activity, it is considered a poor catalytic model for the GPx enzyme[1][4]. At higher concentrations, like other selenium compounds, it can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS), which can contribute to its cytotoxic effects against cancer cells[8].

Anticancer Potential

Signaling Pathway Involvement

The biological activities of this compound are intertwined with several key cellular signaling pathways.

Apoptosis Signaling Pathway

Based on studies of related organoselenium compounds, this compound is likely to induce apoptosis in cancer cells through the intrinsic pathway. This process involves the generation of ROS, leading to mitochondrial dysfunction and the activation of a caspase cascade.

apoptosis_pathway Selenocystamine Selenocystamine ROS ↑ Reactive Oxygen Species (ROS) Selenocystamine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by this compound.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Some selenium compounds have been shown to modulate this pathway. While direct evidence for this compound is limited, its ability to induce oxidative stress suggests a potential interaction with the NF-κB pathway, which is known to be redox-sensitive.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB_p50_p65 Degradation of IκB ROS Reactive Oxygen Species (ROS) ROS->IKK ? Selenocystamine Selenocystamine Selenocystamine->ROS Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Induces

Figure 2: Potential Modulation of the NF-κB Signaling Pathway by Selenocystamine-Induced ROS.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature, which can be adapted for studies involving this compound.

Antiviral Activity Assay (Influenza RNA-Dependent RNA Polymerase)

This protocol describes a cell-based assay to screen for inhibitors of influenza virus RNA-dependent RNA polymerase.

antiviral_workflow A 1. Seed host cells (e.g., MDCK) in 96-well plates C 3. Infect cells with influenza virus A->C B 2. Prepare serial dilutions of Selenocystamine dihydrochloride D 4. Add Selenocystamine dihydrochloride to wells B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Assess viral replication (e.g., CPE, plaque assay, or reporter gene expression) E->F G 7. Determine IC50 value F->G

Figure 3: Experimental Workflow for Antiviral Activity Assay.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to the desired concentrations.

  • Infection: Cells are infected with a known titer of influenza virus.

  • Treatment: Immediately after infection, the diluted this compound is added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Assessment of Viral Replication: The extent of viral replication is determined by observing the cytopathic effect (CPE), performing a plaque reduction assay, or measuring the expression of a reporter gene (e.g., luciferase) engineered into the virus.

  • Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

PP2A Phosphatase Activity Assay

This protocol describes an in vitro assay to measure the effect of this compound on PP2A activity.

Methodology:

  • Enzyme Preparation: Purified PP2A enzyme or cell lysates containing PP2A are prepared.

  • Inhibitor Incubation: The enzyme preparation is incubated with varying concentrations of this compound.

  • Substrate Addition: A specific phosphopeptide substrate for PP2A is added to initiate the dephosphorylation reaction.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: The phosphatase activity is calculated based on the amount of phosphate released and compared between treated and untreated samples.

Preparation of Redox-Sensitive Hydrogels

This protocol provides a general method for the synthesis of redox-sensitive hydrogels using this compound as a crosslinker.

Methodology:

  • Polymer Functionalization: A biocompatible polymer, such as hyaluronic acid (HA) or polyethylene (B3416737) glycol (PEG), is functionalized with a reactive group (e.g., N-hydroxysuccinimide ester).

  • Crosslinking: The functionalized polymer is mixed with this compound. The amino groups of Selenocystamine react with the functional groups on the polymer to form a crosslinked hydrogel network.

  • Purification: The resulting hydrogel is purified to remove any unreacted components.

  • Characterization: The physical and chemical properties of the hydrogel, such as swelling ratio, mechanical strength, and redox-responsiveness, are characterized. The redox-responsiveness can be tested by exposing the hydrogel to reducing agents like glutathione (GSH) and observing its degradation.

Conclusion and Future Directions

This compound is a promising compound with a range of biological activities that warrant further investigation. Its antiviral and potential anticancer properties, coupled with its utility in developing redox-responsive biomaterials, position it as a valuable tool in drug discovery and development.

Future research should focus on:

  • Determining specific IC50 values of this compound against a broad panel of cancer cell lines to better define its anticancer potential.

  • Elucidating the detailed kinetic parameters of its interaction with viral enzymes and cellular phosphatases.

  • Investigating its direct effects on key signaling pathways , such as NF-κB and apoptosis, to better understand its mechanism of action.

  • Optimizing the formulation of this compound-based hydrogels for controlled and targeted drug delivery applications.

A deeper understanding of the biological role and significance of this compound will undoubtedly pave the way for novel therapeutic strategies and advanced biomedical applications.

References

Selenocystamine Dihydrochloride: A Technical Guide to a Promising Selenocysteine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenocystamine dihydrochloride (B599025), a disulfide analog of cystamine (B1669676) containing selenium, presents a compelling subject for research and development in the pharmaceutical and biomedical fields. As a derivative of the essential amino acid selenocysteine (B57510), it is implicated in a variety of biological processes, including antioxidant defense, redox signaling, and cellular metabolism. This technical guide provides an in-depth overview of the current understanding of Selenocystamine dihydrochloride, covering its chemical properties, synthesis, and known biological activities. While quantitative data on its specific biological efficacy is emerging, this document consolidates the available information, details relevant experimental protocols, and visualizes potential mechanisms of action to support further investigation and application of this compound.

Introduction to this compound

This compound is the dihydrochloride salt of selenocystamine, an organoselenium compound structurally analogous to cystamine, with the sulfur atoms replaced by selenium. This substitution imparts unique chemical and biological properties, primarily due to the distinct redox characteristics of the diselenide bond compared to the disulfide bond. As a selenocysteine derivative, it is a source of selenocysteine, a critical component of selenoproteins that play vital roles in antioxidant defense, thyroid hormone metabolism, and immune function. The study of this compound is driven by its potential as a therapeutic agent, particularly in areas of antiviral, antioxidant, and anticancer research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

PropertyValueReference(s)
Molecular Formula C₄H₁₄Cl₂N₂Se₂
Molecular Weight 318.99 g/mol
Appearance Yellow to orange powder
Melting Point 177-179 °C (decomposes)
Boiling Point 327.9 °C at 760 mmHg
Solubility Soluble in water and ethanol. H₂O solubility is described as clear to hazy.
Stability Hygroscopic
Storage Keep in a dark place, sealed in dry conditions at room temperature.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reduction of elemental selenium and subsequent reaction with 2-chloroethylamine (B1212225) hydrochloride.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • Preparation of Diselenide Solution:

    • In a three-neck flask equipped with a nitrogen inlet, an addition funnel, and a gas outlet connected to a trap containing 5% lead(II) acetate solution, add 4.5 g (56.9 mmol) of selenium metal followed by 25 mL of water.

    • In a separate flask, dissolve 4.5 g (118.5 mmol) of NaBH₄ in 25 mL of water and transfer this solution to the addition funnel.

    • While stirring the selenium slurry at a moderate rate at room temperature, slowly add the NaBH₄ solution dropwise, controlling the rate to maintain moderate gas evolution. The solution will change color from grey to brown-red and finally to a clear light yellow upon complete addition (approximately 50 minutes).

    • After 10 minutes, add a second portion of selenium metal (4.5 g, 56.9 mmol) in portions. The solution will turn a dark red-brown. Stir for an additional 20 minutes at room temperature.

  • Reaction with 2-Chloroethylamine Hydrochloride:

    • Prepare a solution of 13.9 g (119.7 mmol) of 2-chloroethylamine hydrochloride in 30 mL of 20% aqueous sodium hydroxide.

    • Add this solution dropwise to the reaction mixture from step 1.

    • Continue stirring at room temperature overnight (approximately 17 hours).

  • Extraction and Purification of Selenocystamine:

    • Pour the reaction mixture into a separatory funnel and extract with chloroform.

    • Combine the chloroform layers and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate it to yield a light yellow oil, which is a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the resulting oil in 200 mL of a 1:1 mixture of methanol and ethyl acetate.

    • Treat this solution with a 1N solution of anhydrous HCl in diethyl ether.

    • Concentrate the solution to yield a light yellow solid.

    • Dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form.

    • Collect the precipitate by filtration and dry to obtain this compound as a light yellow powder.

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, primarily stemming from its identity as a selenocysteine derivative and the redox-active nature of its diselenide bond.

Antiviral Activity

This compound has been reported to possess potential antiviral properties, particularly against influenza A and B viruses. The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase enzyme, which is crucial for viral replication.

Antioxidant and Anticancer Properties

Organoselenium compounds, including selenocysteine derivatives, are known to exhibit both antioxidant and pro-oxidant activities, which can contribute to anticancer effects. At nutritional doses, selenium compounds can act as antioxidants by being incorporated into selenoproteins, which protect cells from oxidative damage. At higher, or supranutritional doses, they can act as pro-oxidants, inducing oxidative stress and apoptosis in cancer cells. While this compound is reported to have potential antioxidant and anticancer properties, specific quantitative data such as IC50 values from assays like DPPH, ABTS, or against various cancer cell lines are not widely available in the public domain.

Enzyme Inhibition and Catalysis

This compound has been studied for its effect on protein phosphatase 2A (PP2A) activity in vitro. Additionally, it serves as a catalyst for the disulfide-cleaving reagent dithiothreitol (B142953) (DTT), enhancing the reduction of disulfide bonds in proteins. This catalytic activity is attributed to the higher nucleophilicity of the selenolate anion compared to the thiolate anion.

Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducible investigation of this compound's biological activities.

Experimental Workflow for Assessing PP2A Phosphatase Activity

This protocol describes a general method for assessing the effect of a compound like this compound on PP2A activity.

experimental_workflow_PP2A start Start: Prepare Cell Lysates ip Immunoprecipitation of PP2A (using anti-PP2A antibody and protein A/G beads) start->ip wash1 Wash beads to remove unbound proteins ip->wash1 add_sca Incubate beads with this compound (at various concentrations) wash1->add_sca add_substrate Add Phosphopeptide Substrate (e.g., K-R-pT-I-R-R) add_sca->add_substrate incubate Incubate at 30°C for 15-30 minutes add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphate Detect Released Phosphate (B84403) (e.g., Malachite Green assay) stop_reaction->detect_phosphate analyze Analyze Data: Calculate PP2A activity relative to control detect_phosphate->analyze

Workflow for PP2A Activity Assay

Protocol:

  • Cell Culture and Lysate Preparation: Culture cells of interest (e.g., neuroblastoma cell lines) to confluency. Harvest cells and prepare cell lysates using a suitable lysis buffer.

  • Immunoprecipitation:

    • Incubate cell lysates with an anti-PP2A catalytic subunit antibody.

    • Add protein A/G magnetic beads to pull down the antibody-PP2A complex.

    • Wash the beads several times to remove non-specific binding.

  • Compound Incubation: Resuspend the beads in a phosphatase assay buffer and add varying concentrations of this compound. Include a vehicle control.

  • Phosphatase Reaction:

    • Add a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) to a final concentration of approximately 250 µM.

    • Incubate the reaction at 30°C for 15-30 minutes with gentle agitation.

  • Detection of Phosphate Release: Stop the reaction and measure the amount of free phosphate released using a colorimetric method such as the Malachite Green assay.

  • Data Analysis: Determine the amount of phosphate released by comparing the absorbance to a phosphate standard curve. Calculate the specific activity of PP2A in the presence of this compound relative to the control.

Preparation of Redox-Sensitive Hydrogels

This compound can be used as a cross-linker to create redox-sensitive hydrogels. This protocol outlines the general steps for fabricating a hyaluronic acid-based hydrogel.

hydrogel_synthesis_workflow start Start: Dissolve Hyaluronic Acid (HA) activate_ha Activate HA Carboxyl Groups (e.g., using EDC/NHS chemistry) start->activate_ha add_sca Add this compound (as a cross-linker) activate_ha->add_sca crosslinking Amide Bond Formation (Cross-linking reaction) add_sca->crosslinking purification Purify Hydrogel (e.g., by dialysis to remove unreacted reagents) crosslinking->purification lyophilization Lyophilize to obtain dry hydrogel purification->lyophilization characterization Characterize Hydrogel Properties: - Swelling ratio - Mechanical strength - Redox sensitivity (degradation in GSH/H₂O₂) lyophilization->characterization PI3K_Akt_pathway SCD Selenocystamine Dihydrochloride Sec Selenocysteine SCD->Sec Metabolism Selenoproteins Selenoproteins (e.g., GPx, TrxR) Sec->Selenoproteins Synthesis ROS ROS Selenoproteins->ROS Scavenging PI3K PI3K ROS->PI3K Modulates Akt Akt PI3K->Akt CellSurvival Cell Survival & Growth Akt->CellSurvival MAPK_pathway SCD Selenocystamine Dihydrochloride Sec Selenocysteine SCD->Sec Metabolism Selenoproteins Selenoproteins (e.g., GPx, TrxR) Sec->Selenoproteins Synthesis ROS ROS Selenoproteins->ROS Scavenging MAPKKK MAPKKK ROS->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK CellResponse Stress Response & Apoptosis MAPK->CellResponse

An In-Depth Technical Guide to the Solubility of Selenocystamine Dihydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine (B1203080) dihydrochloride (B599025) is a selenium-containing organic compound with a range of biological activities, including potential antiviral and enzymatic regulatory functions. As with any compound intended for in vitro or in vivo studies, understanding its solubility characteristics in common laboratory solvents is paramount for accurate experimental design and reproducible results. This technical guide provides a comprehensive overview of the solubility of selenocystamine dihydrochloride in two frequently used solvents: dimethyl sulfoxide (B87167) (DMSO) and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and chemical processes involving this compound.

Core Data: Solubility of this compound

The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and application in research. This compound, a yellow to orange powder, exhibits solubility in both DMSO and water, though to varying extents. The quantitative solubility data from various sources are summarized in the table below for easy comparison. It is important to note that factors such as temperature, pH, and the use of physical methods like sonication can influence solubility.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO 80 mg/mL[1]250.79 mM[1]Requires sonication for dissolution.[1] Hygroscopic DMSO can negatively impact solubility; using newly opened solvent is recommended.[1] Another source reports a solubility of 90 mg/mL.[2]
Water 35 mg/mL[1]109.72 mM[1]Requires sonication for dissolution.[1] The resulting solution is often described as clear to slightly hazy.[3][4][5][6] For stock solutions prepared in water, it is advised to filter and sterilize through a 0.22 μm filter before use.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for key experiments related to assessing the solubility of compounds like this compound.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • High-purity DMSO

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 μm)

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (water or DMSO). The excess solid should be clearly visible.

  • Seal the vials tightly and place them on an orbital shaker or rotator.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any remaining solid particles, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.22 μm syringe filter. This step is critical to ensure that only the dissolved compound is measured.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve with known concentrations of the compound should be used for accurate quantification.

Protocol 2: Kinetic Solubility Assay using DMSO

Kinetic solubility assays are high-throughput methods often used in early drug discovery to estimate the solubility of compounds prepared from a DMSO stock solution.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Using a multi-channel pipette, add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Mix the solutions by shaking the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity or precipitation of the compound in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility is defined as the highest concentration of the compound that does not result in significant precipitation.

Visualizing Mechanisms of Action

To better understand the functional context of this compound in biological and chemical systems, the following diagrams illustrate key processes where it is implicated.

Catalytic Role in Disulfide Bond Reduction

This compound can act as a catalyst in the reduction of disulfide bonds by dithiothreitol (B142953) (DTT).[7] The selenol form of selenocystamine is a potent nucleophile that facilitates the cleavage of the disulfide bond.

Catalytic_Disulfide_Reduction cluster_0 Catalytic Cycle DTT_reduced DTT (reduced) DTT_oxidized DTT (oxidized) DTT_reduced->DTT_oxidized Reduces Selenocystamine Selenocystamine (Diselenide) Selenol Selenol (active catalyst) Selenocystamine->Selenol Activation Protein_SS Protein-S-S (Oxidized) Selenol->Protein_SS Nucleophilic attack Intermediate Mixed Selenosulfide Intermediate Protein_SS->Intermediate Protein_SH Protein-SH HS-Protein (Reduced) Intermediate->Selenocystamine Regeneration Intermediate->Protein_SH Release

Caption: Catalytic cycle of selenocystamine in DTT-mediated disulfide bond reduction.

Experimental Workflow: In Vitro PP2A Activity Assay

This compound has been used to study the activity of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in various cellular processes. The following workflow outlines a typical immunoprecipitation-based assay to measure PP2A activity in the presence of a test compound like selenocystamine.

PP2A_Assay_Workflow cluster_workflow PP2A Activity Assay Workflow start Cell Lysate Preparation ip Immunoprecipitation (Anti-PP2A antibody) start->ip wash Wash Beads ip->wash incubation Incubation with This compound wash->incubation substrate_add Add Phosphopeptide Substrate incubation->substrate_add reaction Phosphatase Reaction substrate_add->reaction detection Phosphate Detection (e.g., Malachite Green) reaction->detection end Quantify PP2A Activity detection->end

Caption: Workflow for an immunoprecipitation-based PP2A activity assay.

Potential Inhibition of Influenza Virus RNA-Dependent RNA Polymerase

This compound has been suggested to have the potential to block the activity of the influenza A and B virus-associated RNA-dependent RNA polymerase (RdRp) enzyme. While the precise mechanism is a subject of ongoing research, a simplified logical diagram can illustrate the central role of RdRp in the viral life cycle and the point of potential inhibition.

Influenza_RdRp_Inhibition cluster_viral_cycle Influenza Virus Replication Cycle vRNA Viral RNA (vRNA) Genome cRNA Complementary RNA (cRNA) (Replication Intermediate) vRNA->cRNA Replication mRNA Viral mRNA (Transcription) vRNA->mRNA Transcription progeny_virions Assembly of New Virions vRNA->progeny_virions RdRp RNA-dependent RNA Polymerase (RdRp) cRNA->vRNA Replication viral_proteins Viral Proteins mRNA->viral_proteins Translation viral_proteins->progeny_virions inhibitor Selenocystamine dihydrochloride inhibitor->RdRp Potential Inhibition

Caption: Simplified diagram of influenza virus replication and potential inhibition of RdRp.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and water, along with standardized protocols for its determination. The presented quantitative data and experimental methodologies are intended to assist researchers in the accurate and effective use of this compound in their studies. The diagrams offer a visual representation of the potential mechanisms of action of this compound, providing a conceptual framework for further investigation into its biological and chemical properties. As with all experimental work, it is recommended to empirically verify solubility and other parameters under the specific conditions of your assay.

References

Selenocystamine Dihydrochloride Powder: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Selenocystamine dihydrochloride (B599025) powder. Intended for professionals in research and drug development, this document synthesizes available data on the chemical's properties, handling, and storage to ensure its integrity and efficacy in experimental and developmental applications. While specific quantitative stability data under varied environmental conditions are limited in publicly available literature, this guide extrapolates from general knowledge of organoselenium compounds to provide best-practice recommendations.

Introduction

Selenocystamine dihydrochloride is a disulfide analog containing selenium, making it a valuable compound in various research fields, including the development of redox-responsive drug delivery systems and as a catalyst. Its stability is paramount to ensure reproducible experimental results and the efficacy of derived formulations. This guide outlines the known stability profile and provides detailed recommendations for storage and handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3542-13-0
Molecular Formula C₄H₁₄Cl₂N₂Se₂
Molecular Weight 318.99 g/mol
Appearance Light brown to brown or yellow to orange powder[1][2]
Solubility Soluble in water (clear to slightly hazy) and DMSO (90 mg/mL)[2][3]
Melting Point 177-179 °C (decomposes)[4]

Stability Profile

Detailed quantitative stability studies on this compound powder are not extensively documented in public literature. However, based on supplier recommendations and general knowledge of selenium-containing compounds, the following factors are critical to its stability.

Temperature

Temperature is a critical factor in maintaining the long-term stability of this compound.

  • Solid Powder: For long-term storage, the solid powder should be kept at 4°C.[1][5] Some suppliers also indicate that room temperature storage is acceptable, particularly for shorter durations, and should be kept in a dry, dark place.[4]

  • In Solvent: Once dissolved, the stability of this compound decreases. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]

Moisture

This compound is hygroscopic.[6] It is crucial to store the powder in a tightly sealed container away from moisture to prevent degradation.[1][5]

Light

While some studies on other selenium compounds suggest that light does not significantly impact their stability, it is generally good practice to store this compound in a dark place to minimize the potential for photo-degradation.[4]

pH

For solutions, the pH of the solvent can significantly impact the stability of selenium compounds. Generally, acidification tends to increase the stability of many selenium species.[1] The optimal pH for this compound solutions has not been specified, but researchers should consider buffering solutions and evaluating stability in their specific experimental conditions.

Recommended Storage Conditions

To ensure the maximum shelf-life and integrity of this compound, the following storage conditions are recommended.

Quantitative Storage Recommendations
FormStorage TemperatureDurationContainerAdditional Precautions
Solid Powder 4°C[1][5]Long-termTightly sealed, opaque containerStore away from moisture[1][5]
Solid Powder Room Temperature[4]Short-termTightly sealed, opaque containerKeep in a dark, dry place[4]
In Solvent -20°C[1]Up to 1 monthSealed, airtight vialAvoid repeated freeze-thaw cycles
In Solvent -80°C[1]Up to 6 monthsSealed, airtight vialAvoid repeated freeze-thaw cycles

Handling and Safety

This compound is classified as a toxic substance if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[7] It is also very toxic to aquatic life.[7]

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate personal protective equipment should be worn, including:

  • Safety glasses or goggles

  • Gloves

  • A dust mask (e.g., N95) or respirator[2]

  • Lab coat

Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling and preparation of this compound solutions.

G cluster_0 Preparation Area A Wear Appropriate PPE B Weigh this compound in a Fume Hood A->B C Dissolve in Appropriate Solvent B->C D Vortex or Sonicate if Necessary C->D E Store Solution at Recommended Temperature D->E

Caption: Workflow for Safe Handling and Solution Preparation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, a conceptual pathway can be proposed based on the chemistry of similar organoselenium compounds. The diselenide bond is susceptible to reduction and oxidation.

G A This compound (R-Se-Se-R) B Selenol (R-SeH) (Reduced Form) A->B Reduction C Seleninic Acid (R-SeO2H) (Oxidized Form) A->C Oxidation D Selenonic Acid (R-SeO3H) (Further Oxidized Form) C->D Further Oxidation

Caption: Conceptual Degradation Pathways of Selenocystamine.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies, a general protocol for a stability-indicating HPLC method is outlined below. This is a generalized procedure and would require optimization for this compound.

Objective

To develop and validate a stability-indicating analytical method for this compound to assess its stability under various stress conditions.

Materials
  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • HPLC grade water

  • Buffers of various pH

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Analytical balance

  • pH meter

  • Temperature and humidity controlled chambers

  • Photostability chamber

Experimental Workflow

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation A Select HPLC Column and Mobile Phase B Optimize Chromatographic Conditions A->B C Subject Samples to Stress Conditions (Acid, Base, Oxidation, Heat, Light) B->C D Analyze Stressed Samples by HPLC C->D E Identify and Separate Degradation Peaks D->E F Validate for Specificity, Linearity, Accuracy, Precision, and Robustness E->F

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

The stability of this compound powder is crucial for its effective use in research and development. Adherence to the recommended storage conditions—specifically, low temperature, and protection from moisture and light—is essential for maintaining its chemical integrity. While detailed public data on its degradation is sparse, understanding the general stability of organoselenium compounds provides a solid foundation for its proper handling and storage. For critical applications, it is advisable to perform in-house stability testing using appropriate analytical methods.

References

The Redox Profile of Selenocystamine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of selenocystamine (B1203080) dihydrochloride (B599025), a diselenide compound of significant interest in biomedical research. Understanding its redox characteristics is crucial for elucidating its mechanism of action in various biological systems, particularly in the context of its pro-oxidant and potential therapeutic properties. This document summarizes key quantitative data, details the experimental methodologies for their determination, and visualizes the associated biochemical pathways.

Quantitative Redox Potential Data

The redox potential of the selenocystamine/selenocysteamine couple is not a single value but is highly dependent on the pH and the specific protonation states (microspecies) of the molecules involved. Recent studies have focused on determining the pH-independent, standard redox potentials (E°) for these individual microspecies to provide a more fundamental understanding of their redox behavior.[1][2]

The determination of these potentials is often achieved by measuring the redox equilibrium constants against a reference compound, such as dithiothreitol (B142953) (DTT).[1][3] The standard redox potential of the DTTox/DTT2- system has been determined to be -0.403 ± 0.007 V.[2]

Below are the species-specific standard redox potential values for the various microspecies of selenocysteamine, the reduced form of selenocystamine.

Microspecies of SelenocysteamineDescriptionStandard Redox Potential (E°) (V)
a Selenolate with both amino groups protonated-0.214 ± 0.007
b Selenolate with one amino group protonated-0.374 ± 0.007
Data sourced from Noszál et al. (2020) and presented in subsequent reviews.[1][2][3][4]

These values highlight the significant influence of the protonation state of the amino groups on the redox potential of the selenolate.

Experimental Protocol: Determination of Redox Potential by NMR Spectroscopy

The species-specific standard redox potentials of the selenocysteamine/selenocystamine system have been determined using quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This method allows for the in-situ measurement of the concentrations of all reactants and products at equilibrium.

Materials
Sample Preparation
  • Stock solutions of this compound and dithiothreitol are prepared in a suitable buffer (e.g., borax buffer) in D₂O.[3]

  • An internal standard for concentration and pH is added to the DTT stock solution.[3]

  • A series of NMR samples are prepared by mixing the stock solutions of selenocystamine and DTT in varying ratios.[3]

  • The pH of each sample is carefully adjusted using HCl or NaOH.[3]

  • NMR measurements are performed immediately after sample preparation to minimize oxidation by air.[3]

NMR Data Acquisition
  • ¹H NMR spectra are acquired to determine the concentrations of all species at equilibrium.

  • The pH of the sample is determined in-situ using the chemical shift of the added pH indicator.

Data Analysis
  • The concentrations of the different species at equilibrium are determined by integration of their respective NMR signals.

  • The pH-dependent, conditional redox equilibrium constants are calculated from these concentrations.[3]

  • Using the known microscopic protonation constants of selenocysteamine, selenocystamine, and DTT, the conditional equilibrium constants are decomposed into pH-independent, microscopic equilibrium constants for each microspecies.[1][3]

  • The species-specific standard redox potential (E°) for each selenocysteamine/selenocystamine microspecies is then calculated using the Nernst equation and the known standard redox potential of the DTT reference system.[2]

Signaling Pathways and Redox Cycling

The biological activity of selenocystamine is intrinsically linked to its ability to undergo redox cycling, particularly in the presence of cellular thiols like glutathione (B108866) (GSH).[5][6] This cycling can lead to the generation of reactive oxygen species (ROS), which can, in turn, modulate various signaling pathways.

Redox Cycling of Selenocystamine

The reduction of the diselenide bond in selenocystamine by thiols such as glutathione (GSH) produces two molecules of the corresponding selenol, selenocysteamine. These selenols are redox-active and can participate in further redox reactions, including the generation of superoxide (B77818) radicals in the presence of oxygen.[5][6] This process consumes cellular reducing equivalents like NADPH.[5]

Redox_Cycling cluster_redox Redox Cycle Selenocystamine Selenocystamine (R-Se-Se-R) Selenocysteamine 2x Selenocysteamine (R-SeH) Selenocystamine->Selenocysteamine Reduction GSSG GSSG Selenocystamine->GSSG 2 GSH Selenocysteamine->Selenocystamine Oxidation Superoxide O₂⁻ Selenocysteamine->Superoxide O₂ GSH 2 GSH O2 O₂

Caption: Redox cycling of selenocystamine with glutathione (GSH).

Pro-oxidant Effects and Apoptosis Induction

In certain contexts, particularly in cancer cells, the redox cycling of selenium compounds like selenocystamine can lead to a significant increase in intracellular ROS levels.[7] This induced oxidative stress can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

The excessive production of ROS can lead to mitochondrial dysfunction, DNA damage, and the activation of signaling cascades involving MAPKs (mitogen-activated protein kinases) and AKT pathways.[8][9] This ultimately culminates in the activation of caspases and the execution of the apoptotic program.

Apoptosis_Signaling Selenocystamine Selenocystamine ROS ↑ ROS Selenocystamine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage MAPK_AKT MAPKs / AKT Pathway Modulation ROS->MAPK_AKT Caspases Caspase Activation Mitochondria->Caspases DNA_Damage->Caspases MAPK_AKT->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Selenocystamine-induced pro-oxidant signaling leading to apoptosis.

Role in Drug Development

The pro-oxidant and redox-modulating properties of selenocystamine and related organoselenium compounds make them interesting candidates for drug development, particularly in oncology.[5][10] By selectively inducing oxidative stress in cancer cells, which often have a compromised antioxidant defense system, these compounds may offer a therapeutic window.[10]

Furthermore, the diselenide bond can be utilized as a redox-sensitive linker in drug delivery systems. For instance, hydrogels cross-linked with selenocystamine can be designed to release their payload in response to the reducing environment characteristic of certain pathological tissues.[11]

Experimental Workflow for Evaluating Therapeutic Potential

A typical preclinical workflow to investigate the anticancer potential of selenocystamine would involve a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) ROS_Measurement ROS Measurement (e.g., DCFH-DA) Cytotoxicity->ROS_Measurement Apoptosis_Assays Apoptosis Assays (e.g., Annexin V, Caspase Activity) ROS_Measurement->Apoptosis_Assays Western_Blot Western Blot (Signaling Proteins) Apoptosis_Assays->Western_Blot Xenograft Tumor Xenograft Model (e.g., in nude mice) Toxicity Toxicity Studies Xenograft->Toxicity Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo

Caption: A preclinical experimental workflow for evaluating selenocystamine.

Conclusion

The redox potential of this compound is a complex, pH-dependent property that is fundamental to its biological activity. The ability to determine species-specific, standard redox potentials provides a powerful tool for understanding its reactivity in different physiological environments. The pro-oxidant effects arising from its redox cycling are central to its potential as an anticancer agent, and the diselenide bond offers unique opportunities for the design of redox-responsive drug delivery systems. Further research into the specific interactions of selenocystamine with cellular redox networks will continue to unveil its therapeutic potential.

References

The Dawn of Selenocystamine: A Technical Guide to Its Early Discovery and Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the nascent stages of research surrounding selenocystamine (B1203080), a diselenide analog of the well-known radioprotective agent, cystamine. While its close relative, selenocysteine, has garnered significant attention as the 21st proteinogenic amino acid, the story of selenocystamine is more understated, yet it holds importance in the fields of medicinal chemistry and radiobiology. This document aims to provide a comprehensive overview of the early studies that led to the discovery and initial characterization of selenocystamine, offering a detailed look at its synthesis, chemical properties, and the first explorations of its biological activity.

Discovery and Early Synthesis

The discovery of selenocystamine is rooted in the broader exploration of organoselenium chemistry. Early pioneers in this field sought to synthesize selenium-containing analogs of biologically active sulfur compounds to investigate the impact of substituting sulfur with selenium.

One of the earliest and most pivotal syntheses of selenocystamine was reported by Daniel L. Klayman in 1965. His work provided a foundational method for the preparation of aminoalkyl-substituted selenium compounds. Another significant early contribution to the synthesis of related compounds came from Dickinson and coworkers.

Experimental Protocol: Synthesis of Selenocystamine Dihydrochloride (B599025)

The following protocol is based on the methods described in early literature for the synthesis of selenocystamine, typically isolated as its more stable dihydrochloride salt.

Materials:

Procedure:

  • Preparation of Sodium Diselenide (Na₂Se₂): In a three-necked flask equipped with a nitrogen inlet, addition funnel, and a gas outlet connected to a trap, selenium powder is suspended in water. A solution of sodium borohydride in water is added dropwise to the selenium slurry under a nitrogen atmosphere. The reaction is exothermic and proceeds with the evolution of gas. The addition is controlled to maintain a moderate reaction rate. The solution initially turns grey, then brown-red, and finally a clear, light yellow solution of sodium selenide (B1212193) is formed. A second portion of selenium is then added, resulting in a dark red-brown solution of sodium diselenide.

  • Reaction with 2-Chloroethylamine: A solution of 2-chloroethylamine hydrochloride in aqueous sodium hydroxide is added dropwise to the freshly prepared sodium diselenide solution. The reaction mixture is stirred at room temperature overnight.

  • Extraction and Isolation: The reaction mixture is transferred to a separatory funnel and extracted with chloroform. The combined chloroform layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield a light yellow oil, which is a mixture of selenocystamine and the corresponding monoselenide.

  • Purification as Dihydrochloride Salt: The oily residue is dissolved in a mixture of methanol and ethyl acetate. Anhydrous HCl in diethyl ether is then added to the solution, leading to the precipitation of a light yellow solid. The solid is collected by filtration, washed, and dried to yield selenocystamine dihydrochloride.

Yield and Characterization:

Early syntheses reported varying yields. The final product is typically a light yellow powder. Characterization in early studies would have relied on elemental analysis and melting point determination.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
SelenocystamineC₄H₁₂N₂Se₂246.092697-61-2
This compoundC₄H₁₂N₂Se₂ · 2HCl318.993542-13-0

Early Investigations into Biological Activity

Initial interest in the biological effects of selenocystamine was largely driven by the known radioprotective properties of its sulfur analog, cystamine. The hypothesis was that the selenium analog might exhibit similar or enhanced protective effects against ionizing radiation.

Radioprotective Effects

While direct, early, in-depth studies on selenocystamine's radioprotective effects are not extensively documented in readily available literature, research on analogous diselenides provides strong inferential evidence. Studies on compounds like selenocystine (B224153) and 3,3'-diselenodipropionic acid have demonstrated significant protection against gamma-radiation-induced damage in animal models.[1][2] The proposed mechanisms for these protective effects include:

  • Antioxidant Activity: Diselenides can act as potent antioxidants, scavenging free radicals generated by ionizing radiation.[2]

  • Maintenance of Endogenous Antioxidants: These compounds have been shown to preserve the levels of crucial endogenous antioxidants like glutathione (B108866) (GSH) and antioxidant enzymes such as glutathione peroxidase and superoxide (B77818) dismutase.[1]

  • DNA Damage Attenuation: Evidence suggests that diselenides can reduce radiation-induced DNA damage.[1]

Glutathione Oxidase-like Activity and Toxicity

Early research also explored the biochemical properties of selenocystamine, revealing its ability to act as a glutathione oxidase mimic.[3] This activity involves the catalytic oxidation of glutathione, a key intracellular antioxidant. While this property can have therapeutic implications, it is also linked to the compound's toxicity.

The toxicity of selenium compounds, including selenocystamine, is a critical consideration.[3] Early studies on the toxicity of various selenium compounds laid the groundwork for understanding their dose-dependent effects. The generation of superoxide radicals during the redox cycling of diselenides in the presence of thiols like glutathione is believed to be a major contributor to their toxicity.[3] Subacute toxicity studies in mice have shown that prolonged exposure to selenocystine can lead to hepatic damage.

Visualizing the Core Concepts

To better understand the chemical structure and the proposed mechanism of action, the following diagrams are provided.

Selenocystamine_Structure cluster_selenocystamine Selenocystamine N1 H₂N C1 CH₂ N1->C1 C2 CH₂ C1->C2 Se1 Se C2->Se1 Se2 Se Se1->Se2 C3 CH₂ Se2->C3 C4 CH₂ C3->C4 N2 NH₂ C4->N2

Figure 1: Chemical Structure of Selenocystamine.

Synthesis_Pathway Se Selenium (Se) Na2Se2 Sodium Diselenide (Na₂Se₂) Se->Na2Se2 + NaBH₄ NaBH4 Sodium Borohydride (NaBH₄) Selenocystamine Selenocystamine Na2Se2->Selenocystamine + 2-Chloroethylamine Chloroethylamine 2-Chloroethylamine Chloroethylamine->Selenocystamine

Figure 2: Simplified Synthesis Pathway of Selenocystamine.

Biological_Action Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Radiation->ROS CellDamage Cellular Damage (DNA, Lipids, Proteins) ROS->CellDamage Selenocystamine Selenocystamine Selenocystamine->ROS Scavenges GSH Glutathione (GSH) Selenocystamine->GSH Oxidizes AntioxidantEnzymes Antioxidant Enzymes Selenocystamine->AntioxidantEnzymes Maintains Levels GSSG Oxidized Glutathione (GSSG) GSH->GSSG

Figure 3: Proposed Biological Actions of Selenocystamine.

Conclusion

The early studies and discovery of selenocystamine, though not as widely celebrated as those of selenocysteine, were crucial in expanding the field of organoselenium chemistry and exploring the potential of selenium-containing compounds as therapeutic agents. The foundational synthetic methods developed in the mid-20th century paved the way for further investigation into its biological properties. While initial research hinted at its potential as a radioprotective agent, it also highlighted the complexities of its biochemical actions and toxicity. This technical guide serves as a testament to the pioneering work in this area and provides a valuable resource for contemporary researchers seeking to build upon this legacy in the development of novel selenium-based drugs. Further exploration into the nuanced mechanisms of selenocystamine's biological activity is warranted and may yet unveil its full therapeutic potential.

References

"chemical structure and IUPAC name of Selenocystamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine dihydrochloride (B599025) is an organoselenium compound recognized for its significant role in biomedical research. As a derivative of the seleno-amino acid selenocysteine, it is utilized in various studies for its potential antioxidant, and anticancer properties, and its involvement in specific enzymatic reactions.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and key biological interactions.

Chemical Structure and Nomenclature

The structural identity of Selenocystamine dihydrochloride is fundamental to understanding its chemical behavior and biological activity.

IUPAC Name: 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride[1][2][3]

Synonyms: 2,2'-Diselanediyldiethanamine dihydrochloride, Selenocystamine hydrochloride[1][4]

Chemical Structure:

G cluster_0 This compound H3N+ H₃N⁺ CH2_1 CH₂ H3N+->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 Se1 Se CH2_2->Se1 Se2 Se Se1->Se2 CH2_3 CH₂ Se2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 NH3+ ⁺NH₃ CH2_4->NH3+ Cl- 2Cl-

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReferences
Molecular Formula C₄H₁₄Cl₂N₂Se₂[1][4]
Molecular Weight 318.99 g/mol [1][4][5]
Appearance Yellow to orange powder[4][5][6]
Melting Point 177-179 °C (decomposes)[2][4]
Solubility Soluble in water and ethanol[2][4][6][7]
CAS Number 3542-13-0[1][4]
SMILES C(C[Se][Se]CCN)N.Cl.Cl[1][2]
InChI Key LACKHEAUUXZNBU-UHFFFAOYSA-N[4]

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, primarily linked to the redox properties of its diselenide bond.

Antioxidant Properties

Similar to other organoselenium compounds, Selenocystamine is believed to exert antioxidant effects by participating in the cellular antioxidant defense system. It can mimic the activity of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme, by catalyzing the reduction of harmful reactive oxygen species (ROS) like hydrogen peroxide, using glutathione (GSH) as a reducing agent. This helps to mitigate oxidative stress, which is implicated in numerous disease pathologies.

G cluster_antioxidant Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ H2O H₂O ROS->H2O Reduced Selenocystamine Selenocystamine (R-Se-Se-R) Selenol Selenol Intermediate (R-SeH) Selenocystamine->Selenol Reduced by GSH GSH 2 GSH (Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Oxidized Selenol->ROS Reduces Selenol->Selenocystamine Re-oxidized

Caption: Generalized antioxidant cycle of Selenocystamine.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of the influenza A and B virus-associated RNA-dependent RNA polymerase enzyme.[4][6] This suggests its potential as a starting point for the development of antiviral agents.

Catalytic Activity

The compound serves as a catalyst for the disulfide-cleaving reagent, dithiothreitol (B142953) (DTT).[6] This catalytic role enhances the efficiency of DTT in reducing disulfide bonds in proteins and other molecules, a common procedure in biochemistry and molecular biology.

G cluster_catalysis Catalytic Workflow with DTT Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Protein with Thiol Groups (SH HS) Protein_SS->Protein_SH Reduction DTT_reduced DTT (reduced) DTT_reduced->Protein_SS DTT_oxidized DTT (oxidized) DTT_reduced->DTT_oxidized Oxidation Selenocystamine Selenocystamine (catalyst) Selenocystamine->Protein_SS Facilitates reaction start start->Protein_SS G cluster_pp2a_workflow PP2A Activity Assay Workflow Prepare Prepare Reagents (PP2A, Substrate, Selenocystamine) Incubate_Enzyme_Compound Pre-incubate PP2A with Selenocystamine Prepare->Incubate_Enzyme_Compound Add_Substrate Add Phosphopeptide Substrate Incubate_Enzyme_Compound->Add_Substrate Incubate_Reaction Incubate for Reaction Time Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with Malachite Green Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (Phosphate Released) Stop_Reaction->Measure_Absorbance Analyze Analyze Data (% Inhibition) Measure_Absorbance->Analyze

References

Technical Guide: Spectroscopic Profile of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the spectroscopic data (NMR and IR) of Selenocystamine dihydrochloride (B599025), specific experimental spectra and detailed peak assignments were not found in the publicly accessible resources. Chemical suppliers and databases confirm the existence and general properties of the compound, but do not provide the in-depth spectral analysis required for a technical guide.

This document will, therefore, provide a template for the requested technical guide, outlining the structure and types of information that would be included had the specific data been available. It will also present general experimental protocols for NMR and IR spectroscopy applicable to this type of compound.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of Selenocystamine dihydrochloride, including data interpretation and experimental methodologies.

Introduction

This compound, the disulfide form of selenocysteamine, is an organoselenium compound of interest in various research areas, including drug delivery and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as NMR and IR are fundamental tools for the structural elucidation and characterization of this molecule. This guide aims to be a central repository for such data.

Chemical Structure

IUPAC Name: 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride Molecular Formula: C₄H₁₄Cl₂N₂Se₂ Molecular Weight: 318.99 g/mol CAS Number: 3542-13-0

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the following signals would be expected:

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Valuee.g., te.g., 4He.g., -CH₂-Se
Valuee.g., te.g., 4He.g., -CH₂-NH₃⁺
Valuee.g., br se.g., 6He.g., -NH₃⁺

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Valuee.g., -CH₂-Se
Valuee.g., -CH₂-NH₃⁺

Note: The actual chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a solid sample of this compound (e.g., as a KBr pellet) would be expected to show the following characteristic absorption bands:

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3400-3200Strong, BroadN-H stretch (amine salt)
e.g., 3000-2850MediumC-H stretch (aliphatic)
e.g., 1600-1500MediumN-H bend (amine salt)
e.g., 1450-1350MediumC-H bend (aliphatic)
e.g., ~500WeakSe-Se stretch

Experimental Protocols

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of an amine hydrochloride salt is as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., D₂O). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer. transfer->instrument shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire_h1 Acquire ¹H NMR spectrum. (e.g., 16 scans, 2s relaxation delay) shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum. (e.g., 1024 scans, 2s relaxation delay) acquire_h1->acquire_c13 fourier Apply Fourier transform to the FID. acquire_c13->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent peak. baseline->reference integrate Integrate the peaks in the ¹H spectrum. reference->integrate

Caption: General workflow for NMR spectroscopic analysis.

FTIR Spectroscopy Protocol

A general protocol for obtaining an FTIR spectrum of a solid sample is as follows:

G cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind 1-2 mg of this compound with ~100 mg of dry KBr powder. press_pellet Press the mixture into a thin, transparent pellet using a hydraulic press. grind_sample->press_pellet background Acquire a background spectrum of the empty sample holder. press_pellet->background sample_scan Place the KBr pellet in the sample holder and acquire the sample spectrum. background->sample_scan subtract_bg The instrument software automatically subtracts the background from the sample spectrum. sample_scan->subtract_bg label_peaks Identify and label the major absorption peaks. subtract_bg->label_peaks

Caption: General workflow for FTIR spectroscopic analysis.

Signaling Pathways and Logical Relationships

No specific signaling pathways or complex experimental workflows involving this compound that would necessitate a diagrammatic representation were identified in the literature search. Research primarily focuses on its chemical properties and potential applications in materials science and as a synthon.

Conclusion

The structural elucidation of this compound relies heavily on spectroscopic methods. This guide provides a framework for the type of NMR and IR data that is essential for its characterization. While specific experimental data is currently unavailable in the public domain, the provided general protocols offer a starting point for researchers to obtain this critical information. The availability of detailed and verified spectroscopic data would be a valuable resource for the scientific community.

The Thermodynamic Landscape of the Diselenide Bond in Selenocystamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine (B1203080), the selenium analog of cystamine, and its constituent amino acid, selenocysteine (B57510), are of significant interest in biomedical research due to their unique redox properties and involvement in various physiological and pathological processes. The diselenide bond (Se-Se) within selenocystamine is the linchpin of its chemical reactivity and biological function. Understanding the thermodynamic properties of this bond is crucial for elucidating its role in cellular signaling, antioxidant defense, and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core thermodynamic characteristics of the diselenide bond in selenocystamine and related seleno-compounds, details the experimental methodologies for their determination, and visualizes relevant biological pathways.

Quantitative Thermodynamic Data

The thermodynamic stability and reactivity of the diselenide bond are governed by several key parameters: the bond dissociation energy (BDE), the standard redox potential (E°'), and the pKa of the corresponding selenol. These properties distinguish selenocystamine from its sulfur-containing counterpart, cystamine, rendering it a more potent nucleophile and a more readily oxidizable species under physiological conditions.

PropertyValueCompoundComments
Diselenide Bond Dissociation Energy (BDE) 172 kJ/molGeneral Se-Se bondSignificantly lower than the S-S bond (251 kJ/mol), indicating a weaker, more labile bond.[1][2] This facilitates easier homolytic cleavage.[3]
46 kcal/mol (~192 kJ/mol)General Se-Se bond-
Standard Redox Potential (E°') -215 mV (vs. SHE)Selenocysteine/SelenocystineThis negative potential indicates that selenocysteine is more easily oxidized than cysteine.[1]
-381 mVSelenocysteine/SelenocystineCompared to -180 mV for the Cys/Cystine couple, highlighting the greater reducing power of selenols.[2]
pH-independent values determinedSelenocysteamineSpecies-specific standard redox potentials have been determined, showing considerable differences between microspecies.[4][5]
pKa of the Selenol Group (-SeH) 5.43SelenocysteineThe low pKa ensures that the selenol group is predominantly in its highly nucleophilic selenolate form (-Se⁻) at physiological pH.[1]
5.2SelenocysteineCompared to a pKa > 8 for cysteine's thiol group.[6]

Experimental Protocols

The determination of the thermodynamic properties of the diselenide bond involves a combination of experimental and computational techniques.

Determination of Redox Potential

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A powerful technique for quantifying selenolate-diselenide equilibria is ¹H NMR spectroscopy.[7] The methodology involves establishing an equilibrium between the selenolate-diselenide couple of interest (e.g., selenocysteamine) and a reference redox couple with a known standard potential, such as dithiothreitol (B142953) (DTT).[4][7]

Workflow for NMR-based Redox Potential Determination:

G cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_calc Data Analysis p1 Prepare solutions of selenocystamine and DTT in a suitable buffer (e.g., 95/5 v/v% H₂O/D₂O) p2 Maintain constant ionic strength (e.g., 0.15 M) p1->p2 p1:e->p2:w p3 Vary pH to study pH-dependence p2->p3 p2:e->p3:w n1 Acquire ¹H NMR spectra of the equilibrium mixture p3->n1 p3:e->n1:w n2 Integrate signals corresponding to the oxidized and reduced forms of both compounds n1->n2 n1:e->n2:w c1 Calculate the conditional equilibrium constant (KC) from the integrated signal intensities n2->c1 n2:e->c1:w c2 Determine species-specific, pH-independent standard redox potentials by deconvoluting the pH-dependent apparent constants c1->c2 c1:e->c2:w

NMR-based redox potential determination workflow.
Computational Chemistry

Density Functional Theory (DFT):

DFT calculations are instrumental in elucidating the thermodynamic and kinetic favorability of reactions involving diselenides.[8] These computational methods can be used to:

  • Calculate bond dissociation energies.

  • Model the mechanism of nucleophilic attack at the selenium atom.

  • Determine the stability of intermediates.

Computational studies have shown that nucleophilic attack at the selenium atom in a diselenide is both kinetically and thermodynamically more favorable than at a sulfur atom in a disulfide.[8]

Signaling Pathways Involving Selenocystamine and Related Compounds

The redox activity of the diselenide bond in selenocystamine and its reduced form, selenocysteamine, allows them to participate in and modulate various cellular signaling pathways, particularly those related to oxidative stress. Selenocystine, the oxidized dimer of selenocysteine, has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[9][10]

ROS-Mediated Apoptotic Signaling Pathway Induced by L-Selenocystine:

G L_Selenocystine L-Selenocystine ROS ↑ Reactive Oxygen Species (ROS) L_Selenocystine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Signaling Pathway ROS->Bax MAPK_AKT Disturbance of MAPKs and AKT Pathways ROS->MAPK_AKT DNA_Damage DNA Damage ROS->DNA_Damage Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bax->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis MAPK_AKT->Apoptosis DNA_Damage->Apoptosis

ROS-mediated signaling in L-Selenocystine-induced apoptosis.

Biosynthesis of Selenocysteine:

The incorporation of selenocysteine into selenoproteins is a complex process that occurs on its own tRNA.

G Ser_tRNA_Sec Seryl-tRNA[Ser]Sec PSTK PSTK Ser_tRNA_Sec->PSTK PSer_tRNA_Sec O-Phosphoseryl-tRNA[Ser]Sec PSTK->PSer_tRNA_Sec SecS SecS PSer_tRNA_Sec->SecS Sec_tRNA_Sec Selenocysteyl-tRNA[Ser]Sec SecS->Sec_tRNA_Sec Selenophosphate Selenophosphate Selenophosphate->SecS

Eukaryotic selenocysteine biosynthesis pathway.

Conclusion

The thermodynamic properties of the diselenide bond in selenocystamine confer upon it a unique and potent reactivity profile. Its lower bond dissociation energy, more negative redox potential, and the low pKa of its corresponding selenol, in comparison to its sulfur analog, are fundamental to its biological roles. These characteristics make selenocystamine and related compounds highly effective participants in redox signaling and antioxidant processes. A thorough understanding of these thermodynamic principles, gained through the experimental and computational methods outlined in this guide, is paramount for the continued exploration of selenoproteins in health and disease and for the development of novel selenium-based therapeutics.

References

Quantum Chemical Calculations on Selenocystamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of Selenocystamine dihydrochloride (B599025). In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT), which has been demonstrated to be effective for organoselenium compounds. This guide serves as a roadmap for researchers aiming to perform theoretical studies on Selenocystamine dihydrochloride, offering detailed protocols, expected data, and visualizations to facilitate a deeper understanding of its molecular characteristics. Such computational insights are invaluable for rational drug design and the development of novel therapeutic agents based on selenium compounds.

Introduction

Selenocystamine, a diselenide analog of cystamine, and its dihydrochloride salt are of significant interest in biomedical research due to their potential antioxidant, anticancer, and enzyme-inhibiting properties. Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of this compound at the atomic level is crucial for elucidating its mechanism of action and for designing more potent and selective derivatives.

Quantum chemical calculations offer a powerful in-silico approach to obtain high-resolution structural and electronic data that can complement and guide experimental studies. This guide details a proposed computational study on this compound, leveraging established theoretical methods to predict its key molecular parameters.

Proposed Computational Methodology

The recommended computational approach for studying organoselenium compounds involves Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.

Level of Theory

Based on studies of similar organoselenium compounds, the B3PW91 hybrid functional is recommended for its reliable prediction of geometries and energetics.[1] A Pople-style basis set, 6-311G(2df,p) , is suggested to provide a sufficiently flexible description of the electron density, especially for the selenium atoms.[1]

Computational Workflow

The following workflow is proposed for the comprehensive theoretical analysis of this compound.

G Computational Workflow for this compound cluster_start Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Build Initial 3D Structure (e.g., using Avogadro) opt Geometry Optimization (B3PW91/6-311G(2df,p)) start->opt freq Vibrational Frequency Analysis (at the same level of theory) opt->freq nbo Natural Bond Orbital (NBO) Analysis opt->nbo fmo Frontier Molecular Orbital (FMO) Analysis opt->fmo struct Optimized Molecular Structure (Bond lengths, angles, dihedrals) freq->struct vib Calculated Vibrational Spectra (IR, Raman) freq->vib charge Atomic Charges and Bonding Analysis nbo->charge reactivity Electronic Properties and Reactivity Descriptors fmo->reactivity

Figure 1: Proposed computational workflow for this compound.

Expected Geometrical Parameters

Following geometry optimization, a detailed analysis of the molecular structure can be performed. The tables below present expected bond lengths, bond angles, and dihedral angles for the optimized structure of the Selenocystamine dication (the organic part of the dihydrochloride salt). These values are based on typical bond parameters for similar chemical moieties and serve as a reference for what to expect from the calculations.

Molecular Structure and Atom Numbering Scheme

The following diagram illustrates the proposed atom numbering scheme for the Selenocystamine dication, which is essential for unambiguously defining the geometrical parameters.

Figure 2: Atom numbering for the Selenocystamine dication.
Expected Bond Lengths

BondExpected Length (Å)
Se1 - Se22.30 - 2.35
Se1 - C11.95 - 2.00
C1 - C21.52 - 1.55
C2 - N11.47 - 1.50
N1 - H1.01 - 1.03
C1 - H1.09 - 1.11
C2 - H1.09 - 1.11

Table 1: Expected bond lengths for the Selenocystamine dication.

Expected Bond Angles
AngleExpected Angle (°)
C1 - Se1 - Se298 - 102
Se1 - C1 - C2110 - 114
C1 - C2 - N1110 - 114
H - N1 - C2108 - 112
H - C1 - Se1108 - 112
H - C2 - C1108 - 112

Table 2: Expected bond angles for the Selenocystamine dication.

Expected Dihedral Angles
Dihedral AngleExpected Angle (°)
C1 - Se1 - Se2 - C385 - 95
Se1 - C1 - C2 - N1175 - 180 (anti) or 55 - 65 (gauche)
Se2 - C3 - C4 - N2175 - 180 (anti) or 55 - 65 (gauche)

Table 3: Expected key dihedral angles for the Selenocystamine dication, indicating potential conformers.

Predicted Vibrational Spectra

Vibrational frequency calculations are crucial for two main reasons: they confirm that the optimized structure is a true energy minimum (no imaginary frequencies), and they allow for the prediction of the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for validation of the computational model.

Experimental Protocol: FT-IR Spectroscopy

A standard experimental protocol for obtaining the FT-IR spectrum of this compound would be:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and normalization of the recorded spectrum.

Comparison of Theoretical and Experimental Spectra

The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. The table below shows expected vibrational modes and their approximate frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹, scaled)
N-H stretch (in -NH₃⁺)3200 - 3000
C-H stretch3000 - 2850
CH₂ scissoring1480 - 1440
N-H bend (in -NH₃⁺)1600 - 1500
C-N stretch1250 - 1020
C-C stretch1150 - 1050
C-Se stretch650 - 550
Se-Se stretch300 - 250

Table 4: Expected major vibrational frequencies for this compound.

Electronic Properties and Reactivity

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and bonding interactions within the molecule.

AtomExpected NBO Charge (e)
Se-0.1 to +0.1
N-0.8 to -1.0
C (adj to Se)-0.2 to -0.4
C (adj to N)-0.1 to +0.1
H (on N)+0.4 to +0.6
H (on C)+0.1 to +0.2

Table 5: Expected Natural Bond Orbital (NBO) atomic charges for the Selenocystamine dication.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

ParameterExpected Value (eV)Description
HOMO Energy-8.0 to -7.0Energy of the highest occupied molecular orbital
LUMO Energy-1.0 to 0.0Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)6.0 to 8.0Indicator of chemical stability and reactivity

Table 6: Expected Frontier Molecular Orbital energies and HOMO-LUMO gap for the Selenocystamine dication.

Application in Drug Development: Molecular Docking

The optimized 3D structure and calculated partial charges of this compound are essential inputs for molecular docking simulations. This allows for the investigation of its binding affinity and orientation within the active site of target proteins, which is a critical step in structure-based drug design.

Molecular Docking Workflow

G Molecular Docking Workflow cluster_input Input Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand Optimized Ligand Structure (from DFT calculations) dock Perform Molecular Docking (e.g., using AutoDock, Glide) ligand->dock receptor Target Protein Structure (from PDB or Homology Modeling) receptor->dock pose Analyze Binding Poses and Interactions dock->pose score Evaluate Binding Affinity (Scoring Functions) dock->score

References

In-Depth Technical Guide: Toxicology and Safety of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine dihydrochloride (B599025), a diselenide compound, is recognized for its potential therapeutic applications, including its role as a seleno-reductant and its antiviral properties. However, a thorough understanding of its toxicological profile is paramount for its safe handling and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available toxicology and safety data for Selenocystamine dihydrochloride, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Hazard Identification and Classification

This compound is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1]
Specific Target Organ Toxicity, Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects[1]

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. The following sections summarize the available information and provide context based on studies of related organoselenium compounds.

Acute Toxicity

General Experimental Protocol for Acute Oral Toxicity (OECD 423)

A standardized protocol for assessing acute oral toxicity, such as the OECD Guideline 423 (Acute Toxic Class Method), is generally followed.

cluster_protocol Acute Oral Toxicity Testing Workflow (OECD 423) start Acclimatization of Animals (e.g., rats, 5 days) fasting Fasting (e.g., overnight) start->fasting dosing Single Oral Dose Administration fasting->dosing observation Observation (mortality, clinical signs, body weight) dosing->observation necropsy Gross Necropsy (at 14 days) observation->necropsy endpoint Determination of Acute Toxicity (GHS Category) necropsy->endpoint

Caption: Workflow for a typical acute oral toxicity study.

Repeated Dose Toxicity

This compound is classified as causing organ damage through prolonged or repeated exposure (STOT RE Category 2).[1] The specific target organs and the No-Observed-Adverse-Effect Level (NOAEL) from repeated-dose studies are not specified in the available literature for this compound.

General Experimental Protocol for Repeated Dose Oral Toxicity (OECD 407)

Studies to assess repeated dose toxicity, such as the OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents), involve daily administration of the substance at multiple dose levels.

cluster_protocol Repeated Dose 28-Day Oral Toxicity Study Workflow (OECD 407) start Animal Selection and Grouping dosing Daily Oral Dosing (28 days, multiple dose groups) start->dosing monitoring In-life Monitoring (clinical signs, body weight, food/water intake) dosing->monitoring clinical_path Clinical Pathology (hematology, clinical chemistry, urinalysis) monitoring->clinical_path necropsy Gross Necropsy and Organ Weights clinical_path->necropsy histopath Histopathology of Organs necropsy->histopath endpoint Determination of NOAEL and Target Organs histopath->endpoint

Caption: Workflow for a 28-day repeated dose oral toxicity study.

Genotoxicity

There is no specific information available in the searched literature regarding the genotoxicity of this compound. However, studies on other organoselenium compounds have shown the potential for genotoxicity, particularly at higher concentrations.[2][3] This is often attributed to the generation of reactive oxygen species (ROS).[3] A standard battery of genotoxicity tests is typically required to assess this endpoint.

Standard Genotoxicity Testing Battery

cluster_genotox Standard Genotoxicity Testing Strategy cluster_invitro In Vitro Assays start Test Compound invitro In Vitro Tests start->invitro invivo In Vivo Test invitro->invivo If positive conclusion Genotoxicity Assessment invitro->conclusion If negative invivo->conclusion ames Bacterial Reverse Mutation Test (Ames Test) (Gene Mutation) mla Mouse Lymphoma Assay (MLA) (Gene Mutation and Clastogenicity) ca Chromosomal Aberration Test (Clastogenicity)

Caption: A typical workflow for assessing the genotoxicity of a compound.

Carcinogenicity and Reproductive Toxicity

No data was found in the searched literature regarding the carcinogenicity or reproductive and developmental toxicity of this compound. These are critical endpoints that would require long-term animal studies to evaluate.

Mechanism of Toxicity: The Role of Redox Cycling

The toxicity of many organoselenium compounds, likely including this compound, is closely linked to their ability to undergo redox cycling and interact with endogenous thiols, such as glutathione (B108866) (GSH).[4][5] This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can induce oxidative stress and cellular damage.

cluster_pathway Proposed Mechanism of Selenocystamine-Induced Toxicity selenocystamine Selenocystamine (R-Se-Se-R) selenol Selenol Intermediate (R-SeH) selenocystamine->selenol Reduction by GSH gsh Glutathione (GSH) gsh->selenol selenol->selenocystamine Oxidation superoxide Superoxide Radical (O2•−) selenol->superoxide Reaction with O2 o2 Oxygen (O2) o2->superoxide oxidative_stress Oxidative Stress superoxide->oxidative_stress cell_damage Cellular Damage (Lipid peroxidation, DNA damage, Protein oxidation) oxidative_stress->cell_damage apoptosis Apoptosis/Necrosis cell_damage->apoptosis

Caption: Proposed redox cycling mechanism leading to oxidative stress.

Cytotoxicity

The pro-oxidant activity of organoselenium compounds can lead to cytotoxicity. In vitro assays are commonly used to assess the cytotoxic potential of a compound.

Experimental Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

cluster_protocol MTT Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment mtt_incubation Incubate with MTT Reagent treatment->mtt_incubation solubilization Solubilize Formazan Crystals mtt_incubation->solubilization readout Measure Absorbance solubilization->readout analysis Calculate Cell Viability and IC50 readout->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The available data indicate that this compound is acutely toxic via oral and inhalation routes and may cause organ damage upon repeated exposure. Its toxicity is likely mediated through redox cycling and the induction of oxidative stress. However, there is a significant lack of quantitative toxicological data, including LD50, LC50, and NOAEL values, as well as a complete absence of data on its genotoxic, carcinogenic, and reproductive effects.

For the further development of this compound, it is imperative to conduct comprehensive toxicological studies following established regulatory guidelines. This will involve:

  • Definitive acute toxicity studies to determine LD50 and LC50 values.

  • Repeated dose toxicity studies to identify target organs and establish a NOAEL.

  • A full battery of genotoxicity tests.

  • Long-term carcinogenicity and reproductive toxicity studies if the intended use warrants it.

  • Further mechanistic studies to fully elucidate the pathways involved in its toxicity.

A thorough understanding of these toxicological endpoints is essential for a comprehensive risk assessment and to ensure the safety of this promising compound in its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Redox-Sensitive Hydrogels Using Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis and characterization of redox-sensitive hydrogels crosslinked with selenocystamine (B1203080) dihydrochloride (B599025). The inherent redox-responsive nature of the diselenide bond in selenocystamine allows for the controlled degradation of these hydrogels in response to specific oxidizing or reducing environments, making them ideal candidates for targeted drug delivery and tissue engineering applications.

Overview of Redox-Sensitive Hydrogels

Redox-sensitive hydrogels are a class of "smart" biomaterials designed to undergo a sol-gel transition or degradation in response to changes in the redox environment. The disulfide bond has been widely explored for this purpose; however, the diselenide bond offers enhanced sensitivity due to its lower bond energy (172 kJ/mol for Se-Se vs. 268 kJ/mol for S-S)[1]. This characteristic allows for more rapid and efficient cleavage in the presence of reducing agents like glutathione (B108866) (GSH) or oxidizing agents like hydrogen peroxide (H₂O₂), both of which are relevant to physiological and pathological conditions[1].

Selenocystamine, with its primary amine groups and a central diselenide bond, serves as an excellent crosslinker for various polymer backbones, including polyethylene (B3416737) glycol (PEG), hyaluronic acid (HA), and proteins. The resulting hydrogels can encapsulate therapeutic agents and release them "on-demand" in response to specific redox triggers.

Synthesis of Selenocystamine Dihydrochloride Crosslinker

While this compound is commercially available, a synthetic route starting from selenocystine (B224153) is provided below for researchers who wish to prepare it in-house. The process involves the reduction of the diselenide bond in selenocystine to form selenocysteamine, followed by conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Selenocystine

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 2 N

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Reduction of L-Selenocystine:

    • Dissolve L-selenocystine in deionized water in a round-bottom flask under a nitrogen or argon atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a molar excess of sodium borohydride (NaBH₄) portion-wise to the stirred solution. The yellow color of the selenocystine solution should fade to colorless, indicating the reduction of the diselenide bond to selenol groups.

    • Continue stirring in the ice bath for 2-4 hours to ensure complete reduction.

  • Decarboxylation (if necessary and not directly starting from a suitable precursor) and Work-up:

    • Acidify the reaction mixture by the slow addition of 2 N HCl to neutralize the excess NaBH₄ and adjust the pH to ~1-2. This step should be performed carefully in a well-ventilated fume hood as hydrogen gas will be evolved.

    • The reaction mixture can then be heated to facilitate the decarboxylation of the selenocysteine (B57510) moieties to form selenocysteamine. Note: This step requires careful optimization depending on the specific reaction scale and setup.

  • Formation of Dihydrochloride Salt and Isolation:

    • Concentrate the resulting solution using a rotary evaporator to remove the bulk of the water.

    • The crude product can be further purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot deionized water and allow it to cool slowly to form crystals of this compound.

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • Dry the purified this compound under vacuum or by lyophilization.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis of Redox-Sensitive Hydrogels

The following protocols detail the synthesis of redox-sensitive hydrogels using different polymer backbones crosslinked with this compound.

Poly(ethylene glycol) (PEG)-Based Hydrogel

This protocol describes the formation of a PEG-based hydrogel through the reaction of N-hydroxysuccinimide (NHS)-activated PEG with the amine groups of this compound[2][3].

Materials:

  • 4-arm PEG-NHS (e.g., 10 kDa)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving reagents)

  • Vortex mixer

  • Syringes

Experimental Protocol:

  • Preparation of Precursor Solutions:

    • Prepare a solution of 4-arm PEG-NHS in PBS (pH 7.4). The concentration will depend on the desired hydrogel stiffness.

    • Prepare a solution of this compound in PBS (pH 7.4). A slight molar excess of amine groups to NHS ester groups is often used.

  • Hydrogel Formation:

    • In a small vial or mold, add the 4-arm PEG-NHS solution.

    • Quickly add the this compound solution to the PEG-NHS solution.

    • Immediately and thoroughly mix the two solutions by vortexing or rapid pipetting.

    • Gelation should occur within minutes at room temperature. The gel can be allowed to fully crosslink for a specified period (e.g., 30 minutes to a few hours).

Hyaluronic Acid (HA)-Based Hydrogel

This protocol outlines the synthesis of a hyaluronic acid-based hydrogel via an amide reaction between HA and this compound[4].

Materials:

  • Hyaluronic acid (HA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO appropriate for HA)

Experimental Protocol:

  • Activation of Hyaluronic Acid:

    • Dissolve HA in MES buffer.

    • Add EDC and NHS to the HA solution to activate the carboxylic acid groups. Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Crosslinking with Selenocystamine:

    • Prepare a solution of this compound in MES buffer.

    • Add the selenocystamine solution to the activated HA solution.

    • Allow the reaction to proceed at room temperature for several hours to form the hydrogel.

  • Purification:

    • Transfer the resulting hydrogel to a dialysis tube and dialyze against deionized water for several days to remove unreacted reagents and byproducts.

    • Lyophilize the purified hydrogel for storage or further use.

Data Presentation

The following tables summarize quantitative data from the literature on the properties of selenocystamine-crosslinked hydrogels.

Table 1: Mechanical Properties of Redox-Sensitive Hydrogels

Polymer BackboneCrosslinkerStorage Modulus (G')Reference
4-arm PEGSelenocystamine~620 Pa[5]
P2K PolymerDisulfide-containing polymer> Loss Modulus (G'')[6]
P8K PolymerDisulfide-containing polymer< P2K G'[6]

Table 2: Redox-Responsive Degradation of Hydrogels

Hydrogel SystemRedox StimulusConcentrationDegradation TimeReference
Hyaluronic Acid-SeGSH10 mMSuitable sensitivity observed[4]
Hyaluronic Acid-SeH₂O₂100 µMSuitable sensitivity observed[4]
Bi(PPCD)-Se₂GSH10 mM81.6% release in 22 days
Bi(PPCD)-Se₂H₂O₂5 mM85.4% release in 22 days
Diselenide CCL MicellesGSH10 mMDe-crosslinking induced[1]
Diselenide CCL MicellesH₂O₂100 mMDe-crosslinking induced[1]

Visualization of Workflows and Pathways

Diagram 1: Synthesis of PEG-Selenocystamine Hydrogel

G cluster_0 Precursor Solutions cluster_1 Hydrogel Formation PEG_NHS 4-arm PEG-NHS in PBS (pH 7.4) Mix Rapid Mixing PEG_NHS->Mix SCA This compound in PBS (pH 7.4) SCA->Mix Gelation Gelation at RT Mix->Gelation Hydrogel Redox-Sensitive Hydrogel Gelation->Hydrogel

Caption: Workflow for PEG-Selenocystamine Hydrogel Synthesis.

Diagram 2: Redox-Responsive Degradation Pathway

G cluster_0 Stable Hydrogel Network cluster_1 Redox Stimuli cluster_2 Degradation Process Hydrogel Crosslinked Hydrogel (Diselenide Bonds Intact) Cleavage Diselenide Bond Cleavage Hydrogel->Cleavage Introduction of Reducing Reducing Agent (e.g., GSH) Reducing->Cleavage Oxidizing Oxidizing Agent (e.g., H₂O₂) Oxidizing->Cleavage Degradation Hydrogel Degradation (Solubilization) Cleavage->Degradation

Caption: Redox-Triggered Degradation of Diselenide Hydrogels.

References

Application Notes and Protocols for Forming Supramolecular Nanoparticles with Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supramolecular nanoparticles formulated with selenocystamine (B1203080) dihydrochloride (B599025) are a promising platform for redox-responsive drug delivery systems. The inherent sensitivity of the diselenide bond (Se-Se) to the reducing and oxidizing conditions found in specific physiological environments, such as the tumor microenvironment, allows for controlled release of therapeutic agents.[1][2][3] The diselenide bond is more susceptible to cleavage under redox conditions than disulfide bonds, making it a highly responsive linker for constructing smart drug delivery vehicles.[1][4] This document provides a detailed protocol for the formation of these nanoparticles through the guest-induced aggregation of sulfonatocalixarene with selenocystamine dihydrochloride, their characterization, and the mechanism of redox-responsive drug release.

Principle

The formation of these supramolecular nanoparticles is based on the non-covalent interactions between an amphiphilic sulfonatocalixarene (SC4A-H) and this compound (Se-Cys). The hydrophobic cavity of the sulfonatocalixarene encapsulates the aliphatic portion of the selenocystamine, leading to the formation of host-guest complexes. These complexes then self-assemble into multi-lamellar spherical nanoparticles in aqueous solution.[1] The diselenide bonds within the nanoparticle structure can be cleaved by reducing agents like glutathione (B108866) (GSH) or oxidizing agents like hydrogen peroxide (H2O2), leading to the disassembly of the nanoparticles and the release of any encapsulated cargo.[1][3]

Materials and Reagents

  • This compound (Se-Cys)

  • p-sulfonatocalix[3]arene (SC4A-H)

  • Nile Red (as a model hydrophobic drug)

  • Glutathione (GSH)

  • Hydrogen peroxide (H2O2)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Experimental Protocols

Protocol 1: Formation of SC4A-H/Se-Cys Supramolecular Nanoparticles

This protocol details the self-assembly method for producing supramolecular nanoparticles.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of p-sulfonatocalix[3]arene (SC4A-H) in deionized water.

    • Prepare a stock solution of this compound (Se-Cys) in deionized water.

  • Formation of Nanoparticles:

    • In a clean glass vial, mix the SC4A-H and Se-Cys stock solutions to achieve the desired molar ratio. A typical concentration for the formation of stable nanoparticles is in the millimolar range.

    • Vortex the solution for 1 minute to ensure thorough mixing.

    • Allow the solution to stand at room temperature for at least 30 minutes to allow for the self-assembly of the supramolecular nanoparticles.

Protocol 2: Encapsulation of a Hydrophobic Drug (Nile Red)

This protocol describes the process for loading a model hydrophobic drug into the nanoparticles.

  • Preparation of Nile Red Solution:

    • Prepare a stock solution of Nile Red in a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Drug Loading:

    • Add a small aliquot of the Nile Red stock solution to the pre-formed SC4A-H/Se-Cys nanoparticle solution.

    • The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid destabilizing the nanoparticles.

    • Stir the mixture overnight in the dark at room temperature to allow for the partitioning of Nile Red into the hydrophobic cores of the nanoparticles.

    • Remove the unloaded Nile Red and the organic solvent by dialysis against deionized water.

Protocol 3: Characterization of Nanoparticles

This section outlines the standard methods for characterizing the physical properties of the formed nanoparticles.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and size distribution of the nanoparticles using a DLS instrument.

    • Equilibrate the sample at 25°C before measurement.

    • Perform measurements at a scattering angle of 90°.

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the nanoparticle solution onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Observe the morphology and size of the nanoparticles under a transmission electron microscope. The nanoparticles are expected to appear as multi-lamellar spheres.[1]

Protocol 4: In Vitro Redox-Responsive Release Study

This protocol evaluates the disassembly of the nanoparticles and the release of the encapsulated drug in response to redox stimuli.

  • Preparation of Release Media:

    • Prepare solutions of glutathione (GSH) and hydrogen peroxide (H2O2) in a suitable buffer (e.g., PBS) at physiologically relevant concentrations.

  • Release Experiment:

    • Divide the Nile Red-loaded nanoparticle solution into three groups: control (buffer only), GSH-treated, and H2O2-treated.

    • Add the respective release media to the nanoparticle solutions.

    • Monitor the fluorescence intensity of Nile Red over time using a fluorescence spectrophotometer. The excitation and emission wavelengths for Nile Red are typically around 550 nm and 630 nm, respectively.

    • A decrease in fluorescence intensity indicates the release of Nile Red from the hydrophobic nanoparticle core into the aqueous environment.[1]

    • Concurrently, monitor the particle size and count rate using DLS to observe the disassembly of the nanoparticles. A significant drop in the scattered light intensity and a change in the size distribution indicate nanoparticle disassembly.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization and release studies of the SC4A-H/Se-Cys supramolecular nanoparticles.

ParameterValueMethodReference
Nanoparticle Characterization
Hydrodynamic Diameter~100-200 nmDLS[1]
MorphologyMulti-lamellar spheresTEM[1]
Redox-Responsive Release (Nile Red)
Fluorescence Quenching (with GSH)~76% within 1 hourFluorescence Spectroscopy[1]
Fluorescence Quenching (with H2O2)~73% within 200 minutesFluorescence Spectroscopy[1]
DLS Intensity Drop (with H2O2)from 133.3 kcps to 13.1 kcps in 3 hoursDLS[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_form Formation cluster_load Drug Loading cluster_char Characterization prep_sc4a Prepare SC4A-H Stock Solution mix Mix SC4A-H and Se-Cys Solutions prep_sc4a->mix prep_secys Prepare Se-Cys Stock Solution prep_secys->mix self_assembly Self-Assembly (Room Temperature) mix->self_assembly nanoparticles Supramolecular Nanoparticles self_assembly->nanoparticles add_drug Add Hydrophobic Drug (e.g., Nile Red) nanoparticles->add_drug stir Stir Overnight add_drug->stir dialysis Dialysis stir->dialysis loaded_np Drug-Loaded Nanoparticles dialysis->loaded_np dls DLS Analysis (Size) loaded_np->dls tem TEM Analysis (Morphology) loaded_np->tem

Caption: Workflow for the formation and characterization of drug-loaded supramolecular nanoparticles.

Redox-Responsive Disassembly and Drug Release

G cluster_stable Stable Nanoparticle cluster_trigger Redox Stimuli cluster_disassembled Disassembly & Release np Drug-Loaded Nanoparticle (Se-Se bonds intact) gsh GSH (Reduction) np->gsh Cleavage of Se-Se bonds h2o2 H2O2 (Oxidation) np->h2o2 Cleavage of Se-Se bonds disassembly Nanoparticle Disassembly gsh->disassembly h2o2->disassembly release Drug Release disassembly->release

Caption: Mechanism of redox-triggered nanoparticle disassembly and subsequent drug release.

References

Application Notes and Protocols: Selenocystamine Dihydrochloride as a Catalyst for Dithiothreitol (DTT) in Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The reduction of disulfide bonds is a critical step in various protein studies, including protein folding and refolding, structural analysis, and the preparation of proteins for conjugation in drug development. Dithiothreitol (DTT) is a widely used reducing agent for this purpose. However, the reduction of sterically hindered or solvent-inaccessible disulfide bonds can be slow. This application note describes the use of selenocystamine (B1203080) dihydrochloride (B599025) as a potent catalyst to significantly enhance the rate of protein disulfide bond reduction by DTT. Selenocystamine is reduced in situ by DTT to its corresponding selenol, which acts as the active catalyst. The catalytic cycle involves the highly nucleophilic selenolate anion, which rapidly attacks the protein disulfide bond, leading to a substantial increase in the reduction rate.

Principle and Mechanism

Selenocystamine dihydrochloride serves as a precursor to the active catalyst, selenocysteamine. In the presence of an excess of a primary reducing agent like DTT, the diselenide bond of selenocystamine is readily reduced to form two molecules of selenocysteamine, which exists in equilibrium with its highly reactive selenolate anion form.

The catalytic cycle proceeds as follows:

  • Activation of the Catalyst: Dithiothreitol (DTT) reduces selenocystamine to form the active catalyst, selenocysteamine.

  • Nucleophilic Attack: The selenolate anion of selenocysteamine, a potent nucleophile, attacks a disulfide bond in the protein, forming a mixed seleno-sulfide intermediate and releasing one thiol group on the protein.

  • Intramolecular Rearrangement and Reduction: A second molecule of DTT attacks the mixed seleno-sulfide, regenerating the selenolate catalyst and reducing the second sulfur atom of the original disulfide bond, resulting in a fully reduced protein.

The rate-determining step in this process is the initial reaction between the selenolate anion and the protein disulfide bond[1]. This catalytic approach can enhance the rate of disulfide bond reduction by up to 90-fold for certain proteins[1].

Caption: Catalytic cycle of selenocystamine-mediated protein disulfide reduction by DTT.

Quantitative Data

The catalytic efficiency of selenocystamine has been demonstrated for several proteins. The following table summarizes the key quantitative findings.

ProteinReductant SystemConcentrationRate Enhancement FactorReference
Immunoglobulin5 mM DTT + 0.8 mM Selenol5 mM DTT, 0.8 mM Selenol (from Selenocystamine)90[1]
α-Chymotrypsinogen A5 mM DTT + 0.8 mM Selenol5 mM DTT, 0.8 mM Selenol (from Selenocystamine)90[1]
Oxidized GlutathioneSodium Borohydride + 8 mol% Selenol-10[1]
bis(2-hydroxyethyl) disulfideSodium Borohydride + 8 mol% Selenol-12[1]

Experimental Protocols

Materials
  • Protein of interest with disulfide bonds

  • This compound (FW: 271.0 g/mol )

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.5, containing 1 mM EDTA)

  • Quenching solution (e.g., iodoacetamide (B48618) or acid quench)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Gel filtration column (for protein purification post-reduction)

General Protocol for Catalytic Reduction of Protein Disulfide Bonds

This protocol provides a general framework. Optimal conditions, particularly reaction time, may vary depending on the protein and the accessibility of its disulfide bonds.

Experimental_Workflow start Start prep_protein Prepare Protein Solution in Reaction Buffer start->prep_protein prep_reagents Prepare Stock Solutions of DTT and Selenocystamine prep_protein->prep_reagents add_dtt Add DTT to Protein Solution (Control Reaction) prep_reagents->add_dtt add_dtt_sel Add DTT and Selenocystamine to Protein Solution (Catalyzed Reaction) prep_reagents->add_dtt_sel incubate Incubate at Desired Temperature (e.g., 25°C or 37°C) add_dtt->incubate add_dtt_sel->incubate monitor Monitor Reaction Progress (e.g., Ellman's Assay) incubate->monitor monitor->incubate Continue Incubation quench Quench Reaction (e.g., add Iodoacetamide) monitor->quench Reaction Complete analysis Analyze Products (e.g., SDS-PAGE, Mass Spectrometry) quench->analysis end End analysis->end

Caption: Experimental workflow for selenocystamine-catalyzed protein reduction.

  • Prepare Stock Solutions:

    • Prepare a 1 M stock solution of DTT in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Store at -20°C.

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

  • Reaction Setup:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • For the catalyzed reaction, add DTT to a final concentration of 5 mM and this compound to a final concentration of 0.8 mM.

    • For the control (uncatalyzed) reaction, add only DTT to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C). The optimal time will vary depending on the protein. It is recommended to perform a time-course experiment to determine the optimal incubation period.

  • Monitoring the Reaction (Optional but Recommended):

    • At various time points, take aliquots from the reaction mixtures and determine the concentration of free sulfhydryl groups using Ellman's Assay (see Protocol 4.3).

  • Quenching the Reaction:

    • Once the desired level of reduction is achieved, the reaction can be stopped by adding a quenching agent. A common method is to add iodoacetamide to a final concentration of 20 mM to alkylate the newly formed free thiols, preventing their re-oxidation.

  • Post-Reduction Cleanup:

    • The reduced and alkylated protein can be separated from excess DTT, selenocystamine, and iodoacetamide by gel filtration chromatography.

Protocol for Quantifying Free Thiols using Ellman's Assay
  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of 0.1 M sodium phosphate buffer, pH 8.0.

  • Prepare Samples and Standards:

    • Prepare a standard curve using a known concentration of a thiol-containing compound, such as cysteine.

    • Dilute the aliquots from the protein reduction reaction in the assay buffer.

  • Reaction:

    • In a microplate well or a cuvette, mix 250 µL of the diluted sample or standard with 50 µL of the Ellman's Reagent solution.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Determine the concentration of free sulfhydryl groups in the sample by comparing the absorbance to the standard curve.

Applications in Drug Development

The efficient and rapid reduction of disulfide bonds is crucial in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): For ADCs that involve conjugation to cysteine residues, complete and controlled reduction of interchain disulfides is essential. The use of selenocystamine as a catalyst can streamline this process, potentially reducing manufacturing time and improving product consistency.

  • Recombinant Protein Production: During the refolding of recombinant proteins expressed in inclusion bodies, the correct formation of disulfide bonds is often a bottleneck. Efficient reduction of scrambled disulfides is a prerequisite for successful refolding. Catalysis with selenocystamine can accelerate this initial reduction step.

  • Biophysical Characterization: For techniques such as mass spectrometry or certain spectroscopic methods, the protein must be in a reduced state. The catalytic method ensures rapid and complete reduction, facilitating sample preparation.

Drug_Dev_Applications Catalyzed_Reduction Selenocystamine-Catalyzed DTT Reduction ADC Antibody-Drug Conjugates (ADCs) (Cysteine-linked) Catalyzed_Reduction->ADC Efficient disulfide cleavage for conjugation Recombinant_Protein Recombinant Protein Refolding Catalyzed_Reduction->Recombinant_Protein Rapid reduction of scrambled disulfides Biophysical Biophysical Characterization (e.g., Mass Spectrometry) Catalyzed_Reduction->Biophysical Fast sample preparation for analysis

Caption: Applications in drug development.

Safety and Handling

  • This compound is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. Work in a well-ventilated area or a fume hood.

  • Dithiothreitol (DTT) can cause skin and eye irritation. Wear appropriate PPE.

  • Iodoacetamide is a toxic and corrosive substance. Handle with extreme care in a fume hood, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly effective catalyst for the DTT-mediated reduction of disulfide bonds in proteins. Its ability to dramatically increase the reaction rate offers a significant advantage in various research and drug development applications, leading to more efficient workflows and potentially improved protein product quality. The protocols provided herein offer a starting point for the implementation of this powerful catalytic system.

References

Application Notes and Protocols: Antiviral Activity of Selenocystamine Dihydrochloride Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the exploration of novel antiviral agents. Organoselenium compounds have garnered interest for their potential therapeutic properties, including antiviral activity. Selenocystamine (B1203080) dihydrochloride (B599025), an organoselenium compound, has demonstrated inhibitory effects against the replication of influenza A virus. This document provides a summary of the available data and detailed protocols for investigating the antiviral activity of Selenocystamine dihydrochloride.

Quantitative Data Summary

The inhibitory effect of this compound on influenza A virus replication has been quantified in preliminary studies. The following table summarizes the key efficacy data.

CompoundVirus StrainAssay SystemEffective ConcentrationCitation
SelenocystamineInfluenza A/PR/8/34 (H0N1)Embryonated chicken eggs50 µ g/egg for maximal inhibition[1][2]

Proposed Mechanism of Action

While the precise mechanism of action for this compound against influenza A virus is not fully elucidated in recent literature, early research suggests it inhibits the viral RNA-dependent RNA polymerase.[1][2] Research on other selenium-containing compounds against influenza suggests a common mechanism involving the modulation of reactive oxygen species (ROS). Influenza A virus infection is known to induce oxidative stress through the overproduction of ROS, which can activate signaling pathways like AKT, p53, and MAPK, leading to apoptosis and facilitating viral replication. Selenium, as a crucial component of antioxidant enzymes like glutathione (B108866) peroxidase (GPx), can counteract this by reducing ROS levels. This antioxidant activity may protect host cells from virus-induced damage and interfere with the viral life cycle.

Below is a diagram illustrating a potential signaling pathway for the anti-influenza activity of selenium compounds.

G cluster_virus Influenza A Virus Infection cluster_cell Host Cell cluster_drug Intervention IAV Influenza A Virus ROS ↑ Reactive Oxygen Species (ROS) IAV->ROS induces Signaling Activation of AKT/p53/MAPK Pathways ROS->Signaling activates Apoptosis Apoptosis & Viral Replication Signaling->Apoptosis leads to SC Selenocystamine dihydrochloride GPx ↑ Glutathione Peroxidase (GPx) Activity SC->GPx enhances GPx->ROS inhibits G A Compound Preparation (this compound) B Cytotoxicity Assay (MTT) on MDCK cells A->B C Determine Non-Toxic Concentration Range (CC50) B->C D Antiviral Activity Assays C->D E Plaque Reduction Assay D->E F qRT-PCR for Viral RNA D->F G Western Blot for Viral Proteins D->G H Calculate IC50/EC50 E->H F->H G->H I Mechanism of Action Studies H->I J Time-of-Addition Assay I->J K ROS Measurement I->K L Signaling Pathway Analysis (Western Blot for p-AKT, etc.) I->L

References

Application of Selenocystamine Dihydrochloride in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine dihydrochloride (B599025), an organoselenium compound, has garnered significant interest in oncological research for its potential as a chemotherapeutic agent. As a derivative of the amino acid selenocysteine, it is involved in various cellular processes, including redox homeostasis and apoptosis. Studies have demonstrated its cytotoxic effects across a range of cancer cell lines, primarily through the induction of oxidative stress and the modulation of key signaling pathways. These application notes provide a comprehensive overview of the use of Selenocystamine dihydrochloride in cancer cell line research, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.

Mechanism of Action

The primary anticancer mechanism of this compound is attributed to its pro-oxidant activity within the tumor microenvironment. Cancer cells, which often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells, are particularly vulnerable to further oxidative insults. This compound is believed to catalyze the generation of superoxide (B77818) radicals, leading to overwhelming oxidative stress.[1][2] This surge in ROS can trigger a cascade of cellular events, including DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[3][4][5]

Several key signaling pathways are implicated in the cellular response to this compound-induced oxidative stress:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some selenium compounds have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis.[1][6]

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are often activated in response to cellular stress. Studies on related selenium compounds show activation of JNK and p38, which can contribute to the induction of apoptosis.[1][7]

  • p53 Signaling: The tumor suppressor protein p53 can be activated in response to DNA damage, leading to cell cycle arrest and apoptosis.[1][8]

Data Presentation: Efficacy of Selenocystamine and Related Compounds in Cancer Cell Lines

The following table summarizes the cytotoxic effects of selenocystine, a closely related selenoamino acid, on various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Cell LineCancer TypeIC50 (µM)Reference
A375MelanomaNot specified, but susceptible[3]
HepG2Hepatocellular Carcinoma3.6 - 37.0[3][4]
MCF7Breast Cancer3.6 - 37.0[3][4]
Various Panel of 8 human cancer cell lines 3.6 - 37.0 [3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and serially dilute it in complete culture medium to achieve the desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol is for measuring the generation of reactive oxygen species induced by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates or 96-well black plates

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in the appropriate plates and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Selenocystamine dihydrochloride start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Production (DCFH-DA) treatment->ros ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant ros_quant ROS Quantification ros->ros_quant

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_cell Cancer Cell selenocystamine Selenocystamine dihydrochloride ros ↑ ROS selenocystamine->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria pi3k_akt PI3K/Akt Pathway ros->pi3k_akt Inhibition mapk MAPK Pathway (JNK, p38) ros->mapk Activation apoptosis Apoptosis dna_damage->apoptosis mitochondria->apoptosis pi3k_akt->apoptosis Inhibition mapk->apoptosis

Caption: Proposed signaling pathway for Selenocystamine-induced apoptosis.

References

Application Notes and Protocols: Utilizing Selenocystamine Dihydrochloride in Selenoprotein Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine (B1203080) dihydrochloride (B599025), a diselenide-containing compound, serves as a valuable tool for investigating the function of selenoproteins, a unique class of proteins containing the 21st amino acid, selenocysteine. The inherent redox properties of the diselenide bond in selenocystamine make it an excellent substrate and modulator for various selenoenzymes, particularly those involved in cellular redox homeostasis. These application notes provide detailed protocols for utilizing selenocystamine dihydrochloride to study the function of key selenoproteins, namely thioredoxin reductase, and to investigate its broader effects on selenoprotein expression and other cellular processes.

Application 1: Determination of Thioredoxin Reductase Activity

Thioredoxin reductase (TrxR) is a central selenoenzyme in the thioredoxin system, which plays a critical role in maintaining the cellular redox balance. This compound can be used as a substrate for TrxR, and its reduction can be monitored to determine enzyme activity.

Quantitative Data Summary
ParameterValueCell Line/SystemReference
TrxR Inhibition (Example)
IC50 (Arsenic Trioxide)0.25 µMMammalian TrxR[1]
General Protein Phosphatase 2A Inhibition (Example)
IC50 (Okadaic Acid)1.1 nMPP2A[2]
Experimental Protocol: Thioredoxin Reductase Activity Assay

This protocol is adapted from a method using a similar diselenide substrate, selenocystine.[3]

Materials:

  • This compound

  • NADPH

  • Purified thioredoxin reductase or cell lysate containing TrxR

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be in the low micromolar range.

    • Prepare a stock solution of NADPH in the Assay Buffer. The final concentration in the assay is typically 200 µM.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADPH solution (to a final concentration of 200 µM)

      • Sample containing TrxR (purified enzyme or cell lysate)

    • Initiate the reaction by adding the this compound solution.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.

    • The rate of NADPH consumption is directly proportional to the TrxR activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (nmol/min).

    • If using cell lysates, normalize the activity to the total protein concentration of the lysate.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Selenocystamine, NADPH, Buffer) Mix Mix Reagents and Sample in 96-well plate Reagents->Mix Sample Prepare Sample (Purified TrxR or Cell Lysate) Sample->Mix Initiate Initiate Reaction with Selenocystamine Mix->Initiate Measure Measure Absorbance at 340 nm (NADPH consumption) Initiate->Measure Calculate Calculate TrxR Activity Measure->Calculate

Workflow for TrxR activity assay.

Application 2: Investigating the Effect on Selenoprotein Expression

This compound can serve as a selenium source for the synthesis of selenoproteins in cell culture. By supplementing cell culture media with this compound, researchers can study the regulation and expression of various selenoproteins.

Experimental Protocol: Analysis of Selenoprotein Expression

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Reagents for protein extraction (e.g., RIPA buffer)

  • Reagents for RNA extraction

  • Reagents and equipment for Western blotting or qPCR

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency (e.g., 70-80%).

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24-48 hours). Include an untreated control.

  • Sample Collection:

    • For protein analysis, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • For gene expression analysis, harvest the cells and extract total RNA.

  • Analysis:

    • Western Blotting:

      • Determine the protein concentration of the cell lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies specific to the selenoproteins of interest (e.g., GPX1, TrxR1).

      • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

      • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

    • qPCR:

      • Synthesize cDNA from the extracted RNA.

      • Perform qPCR using primers specific for the selenoprotein genes of interest.

      • Analyze the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene.

Signaling Pathway Context

G Selenocystamine Selenocystamine dihydrochloride CellularUptake Cellular Uptake Selenocystamine->CellularUptake SeleniumMetabolism Selenium Metabolism CellularUptake->SeleniumMetabolism SelenocysteineSynthesis Selenocysteine Synthesis SeleniumMetabolism->SelenocysteineSynthesis SelenoproteinSynthesis Selenoprotein Synthesis SelenocysteineSynthesis->SelenoproteinSynthesis SelenoproteinFunction Altered Selenoprotein Function & Expression SelenoproteinSynthesis->SelenoproteinFunction

Cellular processing of selenocystamine.

Application 3: Probing the Role of Protein Phosphatase 2A (PP2A) Activity

While a direct protocol is not available from the provided search results, this compound has been used to investigate its effect on the activity of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in various cellular signaling pathways.[4] The following is a generalized approach for such an investigation.

Experimental Protocol: PP2A Activity Assay

Materials:

  • Cell lysate

  • Anti-PP2A antibody

  • Protein A/G magnetic beads

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate)

  • Assay buffer

  • This compound

Procedure:

  • Immunoprecipitation of PP2A:

    • Incubate cell lysates with an anti-PP2A antibody to capture the enzyme.

    • Add protein A/G magnetic beads to pull down the antibody-PP2A complex.

    • Wash the beads to remove non-specific binding.

  • Phosphatase Assay:

    • Resuspend the beads in the assay buffer.

    • Add the phosphatase substrate to the bead suspension.

    • To test the effect of selenocystamine, pre-incubate the immunoprecipitated PP2A with various concentrations of this compound before adding the substrate.

  • Measurement:

    • If using a colorimetric substrate like pNPP, measure the absorbance at the appropriate wavelength (e.g., 405 nm) after a set incubation time.

    • If using a fluorescent substrate, measure the fluorescence intensity.

  • Data Analysis:

    • Compare the phosphatase activity in the presence and absence of this compound to determine its effect.

Logical Relationship Diagram

G Selenocystamine Selenocystamine dihydrochloride PP2A PP2A Selenocystamine->PP2A Modulates Activity SignalingPathways Cellular Signaling Pathways PP2A->SignalingPathways Regulates CellularResponse Cellular Response SignalingPathways->CellularResponse Dictates

Modulation of PP2A activity.

Conclusion

This compound is a versatile chemical tool for probing the function of selenoproteins. The protocols outlined above provide a framework for researchers to investigate the activity of thioredoxin reductase, modulate selenoprotein expression, and explore the effects on other cellular enzymes like PP2A. These studies are crucial for understanding the role of selenoproteins in health and disease and for the development of novel therapeutic strategies targeting these unique proteins.

References

Application Notes & Protocols: Cross-linking Hyaluronic Acid with Selenocystamine Dihydrochloride for Redox-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a prominent biomaterial in tissue engineering and drug delivery due to its excellent biocompatibility, biodegradability, and viscoelastic properties. Chemical modification of HA, particularly through cross-linking, enhances its mechanical strength and stability, allowing for the fabrication of hydrogels suitable for a variety of biomedical applications.

This document provides detailed application notes and protocols for the synthesis and characterization of a redox-responsive hydrogel created by cross-linking hyaluronic acid with selenocystamine (B1203080) dihydrochloride. The introduction of selenium-containing cross-linkers imparts sensitivity to the local redox environment, making these hydrogels promising carriers for targeted drug delivery to sites with elevated levels of reactive oxygen species (ROS) or glutathione (B108866) (GSH), such as in inflammatory bowel disease or cancer.

Principle

The core of this method involves an amide reaction to cross-link hyaluronic acid with selenocystamine dihydrochloride. The resulting HA-Se hydrogel possesses stable mechanical properties and is biocompatible. A key feature of this hydrogel is its redox-sensitivity; the diselenide bonds within the cross-links can be cleaved in the presence of reducing agents like glutathione (GSH) or oxidizing agents like hydrogen peroxide (H₂O₂), leading to the degradation of the hydrogel and the controlled release of an encapsulated therapeutic agent. This "smart" release mechanism allows for targeted drug delivery in specific pathological microenvironments.

Experimental Protocols

Materials
  • Hyaluronic acid (HA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dialysis tubing (MWCO 3500 Da)

  • Phosphate-buffered saline (PBS)

  • Simulated gastric fluid

  • Simulated intestinal fluid

  • Limosilactobacillus reuteri (for encapsulation studies)

  • Dextran (B179266) sulfate (B86663) sodium (DSS, for in vivo colitis model)

Synthesis of HA-Se Hydrogel

A redox-sensitive selenium-hyaluronic acid (HA-Se) hydrogel can be synthesized via an amide reaction.

  • Modification of Hyaluronic Acid: Hyaluronic acid is first modified with this compound.

  • Cross-linking: The modified HA is then cross-linked to form the hydrogel.

  • Purification: The resulting hydrogel is purified through dialysis to remove any unreacted reagents.

Characterization of HA-Se Hydrogel

Swelling Behavior

  • Lyophilized hydrogel samples are weighed (Wd).

  • The samples are immersed in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, the samples are removed, excess surface water is gently blotted away, and the wet weight (Ws) is recorded.

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

In Vitro Degradation

  • Lyophilized hydrogel samples are weighed and placed in solutions containing different concentrations of GSH (e.g., 10 mM) or H₂O₂ (e.g., 100 μM) in PBS.

  • The samples are incubated at 37°C.

  • At specific time points, the hydrogels are removed, washed, lyophilized, and weighed.

  • The remaining weight is used to determine the degradation rate.

Biocompatibility Assessment

  • Hemolysis Assay: The hemolytic potential of the HA-Se hydrogel is evaluated by incubating it with red blood cells and measuring the release of hemoglobin. A low hemolysis rate indicates good blood compatibility.[1]

  • Cell Viability Assay: The cytotoxicity of the hydrogel can be assessed using cell lines (e.g., L929 fibroblasts) and a standard viability assay such as MTT or CCK-8.

Data Presentation

ParameterValue/RangeConditionsReference
Redox Sensitivity Suitable sensitivity10 mM GSH or 100 μM H₂O₂[1]
Hemolysis Rate LowNot specified[1]
Biocompatibility SatisfactoryNot specified[1]

Applications in Drug Delivery

The redox-responsive nature of the HA-Se hydrogel makes it an ideal candidate for targeted drug delivery. For instance, it has been successfully used to encapsulate and deliver probiotics, such as Limosilactobacillus reuteri, to the colon for the treatment of inflammatory bowel disease.[1]

Probiotic Encapsulation and Release

The HA-Se hydrogel can significantly enhance the survival rate of encapsulated probiotics in simulated gastric and intestinal fluids.[1] The release of the probiotics is triggered by the redox conditions in the inflamed colon, leading to localized therapeutic effects.

In Vivo Studies

In a dextran sulfate sodium (DSS)-induced colitis mouse model, administration of the Limosilactobacillus reuteri-loaded HA-Se hydrogel (HA-Se-LR) demonstrated several therapeutic benefits:[1]

  • Increased survival rate of the mice.

  • Significant alleviation of oxidative stress and inflammation.

  • Positive modulation of gut microbiota diversity.

These findings highlight the potential of the HA-Se hydrogel as a versatile delivery platform for treating conditions characterized by localized oxidative stress and inflammation.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application HA Hyaluronic Acid Crosslinking Amide Reaction (EDC/NHS) HA->Crosslinking SCA Selenocystamine dihydrochloride SCA->Crosslinking Modified_HA Modified HA HA_Se_Hydrogel HA-Se Hydrogel Crosslinking->HA_Se_Hydrogel Swelling Swelling Ratio HA_Se_Hydrogel->Swelling Degradation In Vitro Degradation (GSH/H2O2) HA_Se_Hydrogel->Degradation Biocompatibility Biocompatibility (Hemolysis, Cytotoxicity) HA_Se_Hydrogel->Biocompatibility Encapsulation Encapsulation of Limosilactobacillus reuteri HA_Se_Hydrogel->Encapsulation In_Vitro_Release In Vitro Release (Simulated GI Fluids) Encapsulation->In_Vitro_Release In_Vivo_Study In Vivo Study (DSS-induced Colitis) In_Vitro_Release->In_Vivo_Study Therapeutic_Effect Therapeutic Effect In_Vivo_Study->Therapeutic_Effect

Caption: Experimental workflow for HA-Se hydrogel.

signaling_pathway cluster_release Redox-Responsive Release Mechanism cluster_effect Therapeutic Action in Colitis Hydrogel HA-Se Hydrogel (with encapsulated drug) Cleavage Diselenide Bond Cleavage Hydrogel->Cleavage Redox Redox Stimuli (GSH or H2O2) Redox->Cleavage Degradation Hydrogel Degradation Cleavage->Degradation Release Drug Release Degradation->Release Released_Drug Released Probiotic (L. reuteri) Release->Released_Drug Inflamed_Colon Inflamed Colon Released_Drug->Inflamed_Colon Alleviation_OS Alleviation of Oxidative Stress Released_Drug->Alleviation_OS Alleviation_Inflam Alleviation of Inflammation Released_Drug->Alleviation_Inflam Modulation_Microbiota Modulation of Microbiota Released_Drug->Modulation_Microbiota Oxidative_Stress Oxidative Stress Inflamed_Colon->Oxidative_Stress Inflammation Inflammation Inflamed_Colon->Inflammation Microbiota Gut Microbiota Homeostasis Alleviation_OS->Oxidative_Stress reduces Alleviation_Inflam->Inflammation reduces Modulation_Microbiota->Microbiota restores

Caption: Redox-responsive drug release mechanism.

References

Application Notes and Protocols for Selenocystamine Dihydrochloride-Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a representative guide based on current research into selenium-containing and redox-responsive hydrogels. Specific parameters for a novel Selenocystamine (B1203080) dihydrochloride-based hydrogel would require empirical optimization.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids, making them excellent candidates for drug delivery systems.[1][2][3][4][5] Selenocystamine dihydrochloride (B599025), with its central, redox-sensitive diselenide bond, offers a unique opportunity to create "smart" hydrogels that can release therapeutic payloads in response to specific physiological triggers, such as the high glutathione (B108866) (GSH) concentrations found within cancer cells or inflamed tissues.[5][6][7] This redox-responsive behavior allows for targeted, on-demand drug release, enhancing therapeutic efficacy while minimizing systemic toxicity.[6][8][9][10]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of a hypothetical Selenocystamine dihydrochloride-based hydrogel for controlled drug delivery.

Data Presentation: Illustrative Performance Characteristics

The following tables summarize representative quantitative data for a hypothetical drug-loaded this compound-based hydrogel.

Table 1: Drug Loading and Encapsulation Efficiency

Therapeutic AgentMolecular Weight (Da)Drug Loading Content (wt%)Encapsulation Efficiency (%)
Doxorubicin HCl5805.2 ± 0.491.5 ± 3.2
Bovine Serum Albumin66,5008.9 ± 0.785.3 ± 4.1
Insulin5,8087.5 ± 0.588.7 ± 2.9

Table 2: In Vitro Cumulative Drug Release Kinetics

Therapeutic AgentRelease Medium12 hours (%)24 hours (%)48 hours (%)72 hours (%)
Doxorubicin HClPBS (pH 7.4)15.3 ± 1.825.1 ± 2.133.4 ± 2.538.6 ± 2.8
Doxorubicin HClPBS (pH 7.4) + 10 mM GSH45.7 ± 3.570.2 ± 4.188.9 ± 3.895.1 ± 2.3
Bovine Serum AlbuminPBS (pH 7.4)10.1 ± 1.518.9 ± 1.926.7 ± 2.231.4 ± 2.4
Bovine Serum AlbuminPBS (pH 7.4) + 10 mM GSH38.2 ± 2.962.5 ± 3.781.3 ± 4.089.8 ± 3.1

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Selenocystamine-Crosslinked PEG Hydrogel

This protocol describes the formation of an injectable, in-situ-forming hydrogel by crosslinking a multi-arm polyethylene (B3416737) glycol (PEG) derivative with this compound. The reaction between N-hydroxysuccinimide (NHS) esters on the PEG arms and the primary amines of selenocystamine forms stable amide bonds, creating the hydrogel network.[5]

Materials:

  • 4-arm PEG-Succinimidyl Carboxymethyl Ester (4-arm PEG-NHS), MW 10,000 Da

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Dialysis tubing (MWCO 3,500 Da)

Procedure:

  • Preparation of Polymer Solution: Dissolve 100 mg of 4-arm PEG-NHS in 1 mL of anhydrous DMSO to create a 10% (w/v) solution.

  • Preparation of Crosslinker Solution: Dissolve 13.5 mg of this compound in 1 mL of PBS (pH 7.4). Add 10 µL of TEA to neutralize the hydrochloride and deprotonate the amines. Vortex to ensure complete dissolution.

  • Hydrogel Formation: To form the hydrogel, rapidly mix the 4-arm PEG-NHS solution with the Selenocystamine solution at a 1:1 volume ratio in a sterile microcentrifuge tube or on a cold plate.

  • Gelation: Gelation should occur within minutes at 37°C. The gelation time can be modulated by adjusting the concentration of the polymer and crosslinker.

  • Purification (Optional, for pre-formed hydrogels): For characterization purposes, the formed hydrogel can be dialyzed against deionized water for 48 hours to remove unreacted reagents and byproducts.

Protocol 2: Drug Encapsulation within the Hydrogel

This protocol outlines the in-situ loading of a therapeutic agent during the hydrogel formation process.

Materials:

  • Prepared 4-arm PEG-NHS and Selenocystamine solutions (from Protocol 1)

  • Therapeutic agent (e.g., Doxorubicin HCl)

  • Sterile, cold PBS (pH 7.4)

Procedure:

  • Dissolve the therapeutic agent in the Selenocystamine crosslinker solution at the desired final concentration. Ensure the drug is stable and soluble under these conditions.

  • Maintain the polymer and crosslinker/drug solutions at 4°C to prevent premature gelation.

  • Rapidly mix the 4-arm PEG-NHS solution with the Selenocystamine/drug solution at a 1:1 volume ratio.

  • Pipette the mixture into the desired mold or well plate before gelation occurs.

  • Incubate at 37°C to allow for complete gel formation. The drug will be physically entrapped within the polymer network.

Protocol 3: In Vitro Drug Release Study

This protocol details a method to assess the redox-responsive release of the encapsulated drug.

Materials:

  • Drug-loaded hydrogels (from Protocol 2)

  • Release media:

    • PBS (pH 7.4) - Physiological control

    • PBS (pH 7.4) containing 10 mM L-glutathione (GSH) - Simulates intracellular reducing environment

  • Shaking incubator or water bath set to 37°C

  • UV-Vis Spectrophotometer or HPLC system for drug quantification

Procedure:

  • Place a pre-weighed drug-loaded hydrogel disc (e.g., 100 µL volume) into a vial containing 5 mL of the release medium.

  • Prepare two sets of samples, one for each release medium (with and without GSH).

  • Incubate the vials at 37°C with gentle agitation (e.g., 50 rpm).

  • At predetermined time points (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis absorbance for Doxorubicin at 480 nm).

  • Calculate the cumulative percentage of drug released at each time point relative to the initial drug loading.

Protocol 4: Cell Viability and Cytotoxicity Assay

This protocol uses the MTT assay to evaluate the biocompatibility of the hydrogel.

Materials:

  • Selenocystamine-based hydrogel (without drug)

  • NIH-3T3 fibroblasts (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Hydrogel Extract Preparation: Prepare hydrogels as described in Protocol 1. Incubate the sterile hydrogels in complete cell culture medium (1 mL of medium per 0.1 g of hydrogel) for 24 hours at 37°C to create a hydrogel extract.

  • Cell Seeding: Seed NIH-3T3 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the old medium and replace it with the prepared hydrogel extract. Use fresh medium as a negative control and a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay: After each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the negative control (untreated cells).

Visualizations

G cluster_0 Preparation of Precursors cluster_1 Hydrogel Formation and Drug Loading cluster_2 Application & Release P1 4-Arm PEG-NHS in DMSO M1 Mix Precursors P1->M1 P2 This compound + TEA in PBS P2->M1 P3 Therapeutic Drug P3->P2 Dissolve in M2 In-situ Gelation (37°C) M1->M2 Rapid Mixing A1 Injectable Drug-Loaded Hydrogel M2->A1 Forms A2 Redox Trigger (e.g., high GSH) A1->A2 Exposure to A3 Drug Release A2->A3 Induces

Caption: Experimental workflow for hydrogel synthesis and drug encapsulation.

G cluster_0 Intact Hydrogel cluster_1 Redox Environment cluster_2 Degraded Hydrogel Hydrogel Drug-Loaded Hydrogel (Polymer-Se-Se-Polymer) Drug_E Drug (Encapsulated) Hydrogel_D Degraded Polymer Chains (Polymer-SeH) Hydrogel->Hydrogel_D Cleavage of Diselenide Bond Drug_R Drug (Released) Drug_E->Drug_R Diffusion Out GSH 2 GSH (Glutathione) GSSG GSSG

Caption: Redox-responsive drug release mechanism via diselenide bond cleavage.

G GF Growth Factor (Released Drug) GFR Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Response Cell Proliferation & Survival mTOR->Cell_Response Promotes

Caption: Example signaling pathway (PI3K/Akt) modulated by a released drug.

References

Application Notes and Protocols for In Vitro Assays Utilizing Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine dihydrochloride (B599025) is an organoselenium compound and a derivative of the amino acid selenocysteine. While research specifically detailing extensive in vitro applications of Selenocystamine dihydrochloride is emerging, its structural similarity to other well-studied selenium compounds suggests its potential utility in a variety of assays relevant to cancer research, redox biology, and drug development. Selenium compounds are known to exhibit a range of biological activities, including antioxidant and pro-oxidant effects, induction of apoptosis, and modulation of cellular signaling pathways.[1]

These application notes provide detailed protocols for in vitro assays that can be utilized to investigate the biological activities of this compound. The protocols are based on established methodologies for similar selenium compounds and can be adapted for specific research needs.

Application Note 1: Assessment of Cytotoxicity

Overview

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., HL-60, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Results & Data Presentation

The cytotoxicity of this compound is expected to be dose- and time-dependent. The results can be summarized in a table comparing the IC50 values across different cell lines and incubation times. While specific IC50 values for this compound are not widely reported, data for other selenium compounds can provide a reference range.

Table 1: Comparative IC50 Values of Various Selenium Compounds in Cancer Cell Lines

Selenium CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Sodium SeleniteHL-6048~25 µg Se/mL[3]
Sodium SeleniteHL-60/Vinc48~20 µg Se/mL[3]
Sodium SeleniteHL-60/Dox48~15 µg Se/mL[3]
SelolHL-6048~25 µg Se/mL[3]
Methylseleninic AcidPC-3242.5N/A
SelenomethionineHT-2948>100N/A

Note: The IC50 values are provided as examples from the literature for related selenium compounds and may not be directly representative of this compound.

Application Note 2: Induction of Apoptosis

Overview

Selenium compounds are known to induce apoptosis in cancer cells.[1] This section provides protocols for detecting apoptosis through Annexin V staining followed by flow cytometry and by measuring caspase-3/7 activity.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

  • Caspase-3/7 Assay Kit (e.g., using a fluorogenic or colorimetric substrate)

  • Treated and untreated cells

  • Lysis Buffer

  • Reaction Buffer containing DTT

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent)

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells using the provided Lysis Buffer.[4]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the Reaction Buffer and the caspase-3/7 substrate.[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[4][5]

  • Data Analysis: Normalize the caspase activity to the protein concentration and express the results as a fold change relative to the untreated control.

Visualization of Apoptosis Signaling Pathway

The following diagram illustrates a potential signaling pathway for apoptosis induced by selenium compounds, which may be relevant for this compound. Selenium compounds can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[6]

G cluster_0 Cellular Response to this compound Selenocystamine Selenocystamine dihydrochloride ROS ↑ Reactive Oxygen Species (ROS) Selenocystamine->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Note 3: Measurement of Oxidative Stress

Overview

The pro-oxidant activity of selenium compounds is a key mechanism for their anticancer effects.[7] This can be assessed by measuring the intracellular levels of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

Experimental Protocol: Intracellular ROS Detection with DCFDA

Materials:

  • DCFDA (or H2DCFDA) solution

  • Treated and untreated cells

  • Phosphate (B84403) Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of 10-50 µM DCFDA in serum-free medium to each well.[8]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[9]

  • Compound Treatment: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of this compound dilutions in culture medium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6] Continue to take readings at various time points (e.g., every 15 minutes for 2 hours).

  • Data Analysis: Calculate the rate of ROS production by determining the change in fluorescence over time.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the in vitro assays described.

G cluster_1 Experimental Workflow Start Start CellCulture Cell Culture (e.g., Cancer Cell Line) Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis OxidativeStress Oxidative Stress Assay (e.g., DCFDA) Treatment->OxidativeStress DataAnalysis Data Analysis (IC50, % Apoptosis, ROS levels) Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis OxidativeStress->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro evaluation of this compound.

Application Note 4: Enzyme Inhibition and Activity Assays

Overview

This compound has been shown to exhibit glutathione (B108866) peroxidase (GPx)-like activity and can also act as a glutathione oxidase.[10][11] These enzymatic activities can be measured to understand its mechanism of action.

Experimental Protocol: Glutathione Peroxidase-like Activity Assay

Materials:

  • This compound

  • Glutathione (GSH)

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Method for detecting H₂O₂ consumption (e.g., leuco crystal violet POD-based assay)[10]

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, GSH, and this compound.

  • Reaction Initiation: Initiate the reaction by adding H₂O₂.

  • Measurement: Monitor the decrease in H₂O₂ concentration over time using a suitable detection method.[10]

  • Data Analysis: Calculate the rate of H₂O₂ decomposition and determine the GPx-like activity, which can be expressed as µmol of H₂O₂ consumed per minute per µmol of the selenium compound.

Expected Results & Data Presentation

The GPx-like activity of this compound can be compared to other selenium compounds.

Table 2: Glutathione Peroxidase-like Activity of Selenium Compounds

Selenium CompoundGPx-like Activity (µmol H₂O₂/min per µmol Se)Reference
Selenite3.6[10]
Selenocystamine2.7[10]
Visualization of Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the glutathione peroxidase-like activity of Selenocystamine.

G cluster_2 GPx-like Catalytic Cycle of Selenocystamine CyaSeSeCya CyaSe-SeCya CyaSeH 2 CyaSeH CyaSeSeCya->CyaSeH + 2 GSH - GSSG CyaSeH->CyaSeSeCya Oxidation CyaSeOH CyaSeOH CyaSeH->CyaSeOH + H₂O₂ - H₂O CyaSeSG CyaSe-SG CyaSeOH->CyaSeSG + GSH CyaSeSG->CyaSeH + GSH - GSSG

Caption: Proposed catalytic cycle for the GPx-like activity of Selenocystamine.

References

Application Notes and Protocols for Selenocystamine Dihydrochloride-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocystamine (B1203080) dihydrochloride (B599025), an organoselenium compound, has emerged as a promising agent for inducing apoptosis in various tumor cell lines. This document provides detailed application notes and protocols for utilizing selenocystamine dihydrochloride to study and induce programmed cell death in cancer cells. The primary mechanism of action involves the generation of reactive oxygen species (ROS), which triggers the intrinsic mitochondrial apoptotic pathway.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of oxidative stress. Upon cellular uptake, it can lead to a significant increase in intracellular ROS levels. This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to critical biomolecules, including lipids, proteins, and DNA.

The accumulation of ROS triggers the mitochondrial-mediated apoptotic cascade. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance enhances the permeability of the outer mitochondrial membrane, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in the intrinsic pathway. Subsequently, caspase-9 activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

Furthermore, the p53 tumor suppressor protein and mitogen-activated protein kinase (MAPK) and Akt signaling pathways have also been implicated in the apoptotic response induced by related selenium compounds.

Data Presentation

In Vitro Efficacy of Selenocystamine and Related Compounds

While specific IC50 values for this compound are not widely available in the public domain, data for the closely related compound, selenocystine, provides a strong indication of its potential efficacy across various cancer cell lines.

Table 1: IC50 Values of Selenocystine in Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
A375Melanoma3.6
HepG2Hepatocellular Carcinoma10.2
MCF7Breast Adenocarcinoma15.5
Additional Cell Lines Various Cancers 3.6 - 37.0

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Modulation of Apoptotic Regulatory Proteins

Treatment with selenium compounds has been shown to alter the expression of key proteins involved in the regulation of apoptosis. A critical event is the change in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

Table 2: Effect of Selenium Compounds on Bax/Bcl-2 Ratio

TreatmentCell LineChange in Bax ExpressionChange in Bcl-2 ExpressionResultant Bax/Bcl-2 RatioReference
Selenium CompoundVarious Cancer CellsUpregulatedDownregulatedIncreased[3][4][5]

Note: An increased Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on tumor cells.

Materials:

  • This compound

  • Target tumor cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain the desired treatment concentrations. Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • This compound

  • Target tumor cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Bax and Bcl-2

This protocol is for quantifying the changes in the expression of Bax and Bcl-2 proteins.[7]

Materials:

  • This compound

  • Target tumor cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

Visualizations

Signaling Pathway of Selenocystamine-Induced Apoptosis

Selenocystamine_Apoptosis_Pathway Selenocystamine Selenocystamine dihydrochloride ROS ↑ Intracellular ROS Selenocystamine->ROS OxidativeStress Oxidative Stress (DNA Damage) ROS->OxidativeStress Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Apoptosis Apoptosis OxidativeStress->Apoptosis Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Selenocystamine-induced apoptosis pathway.

Experimental Workflow for Apoptosis Assessment

Experimental_Workflow Start Start: Tumor Cell Culture Treatment Treat with Selenocystamine dihydrochloride Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assays Perform Apoptosis Assays Incubation->Assays MTT Cell Viability (MTT Assay) Assays->MTT AnnexinV Apoptosis Detection (Annexin V/PI Staining) Assays->AnnexinV WesternBlot Protein Expression (Western Blot) Assays->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis AnnexinV->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for assessing apoptosis.

Logical Relationship of Key Apoptotic Events

Apoptotic_Events ROS_Increase Increased ROS Production Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio ROS_Increase->Bax_Bcl2_Ratio MMP_Loss Mitochondrial Membrane Potential Loss Bax_Bcl2_Ratio->MMP_Loss Cytochrome_Release Cytochrome c Release MMP_Loss->Cytochrome_Release Caspase_Activation Caspase Cascade Activation Cytochrome_Release->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Key events in selenocystamine-induced apoptosis.

References

"synthesis of selenium nanoparticles using Selenocystamine dihydrochloride as a precursor"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of selenium nanoparticles (SeNPs), with a focus on their potential use in drug delivery. While the inquiry specified the use of selenocystamine (B1203080) dihydrochloride (B599025) as a precursor, a thorough review of the existing scientific literature did not yield a specific, validated protocol for this compound. Therefore, this guide presents a well-established and widely used method for the synthesis of SeNPs using sodium selenite (B80905) as the selenium precursor and ascorbic acid as a reducing agent. This protocol can serve as a foundational method for researchers interested in exploring the therapeutic potential of SeNPs.

Introduction to Selenium Nanoparticles

Selenium is an essential trace element for human health, playing a crucial role in various physiological processes.[1] Selenium nanoparticles (SeNPs) have garnered significant attention in the biomedical field due to their unique properties, including high bioavailability, low toxicity compared to inorganic and organic selenium compounds, and potent antioxidant, anticancer, and antimicrobial activities.[1][2] Their nanoscale dimensions (typically 1-100 nm) and large surface area-to-volume ratio make them ideal candidates for drug delivery systems, enabling targeted therapy and reducing systemic side effects.[1] The synthesis of SeNPs can be achieved through various methods, including chemical reduction, physical approaches, and green synthesis using biological entities.[1][2]

General Synthesis Protocol: Chemical Reduction Method

This section details a standard laboratory protocol for the synthesis of selenium nanoparticles using sodium selenite and ascorbic acid.

Disclaimer: This protocol is a general method for the synthesis of selenium nanoparticles using sodium selenite. A specific protocol for the synthesis of selenium nanoparticles using selenocystamine dihydrochloride as a precursor could not be located in the reviewed scientific literature. Researchers should consider this a representative protocol that may require optimization for different precursors or applications.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Sodium Selenite (Na₂SeO₃)ACS Reagent, ≥99%Sigma-Aldrich
L-Ascorbic AcidACS Reagent, ≥99%Sigma-Aldrich
Deionized (DI) WaterHigh-PurityMillipore
Stabilizing Agent (optional, e.g., Chitosan, BSA)VariesVaries
Glassware (beakers, flasks, graduated cylinders)Standard Laboratory GradeVaries
Magnetic Stirrer with Stir Bar---Varies
pH Meter---Varies
Centrifuge---Varies
Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of sodium selenite by dissolving the appropriate amount of Na₂SeO₃ in deionized water.

    • Prepare a 200 mM stock solution of L-ascorbic acid by dissolving the appropriate amount in deionized water. Note: Prepare this solution fresh before each synthesis.

  • Reaction Setup:

    • In a clean glass beaker, add a specific volume of the sodium selenite stock solution and dilute with deionized water to achieve the desired final selenium concentration (e.g., 1 mM).

    • If a stabilizing agent is to be used, it should be added to the sodium selenite solution at this stage. The concentration of the stabilizer will need to be optimized based on the specific agent used.

    • Place the beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 500 rpm).

  • Reduction Reaction:

    • While continuously stirring, add the ascorbic acid solution dropwise to the sodium selenite solution. A typical molar ratio of ascorbic acid to sodium selenite is 2:1, but this can be varied to control nanoparticle size.

    • The formation of selenium nanoparticles is indicated by a color change in the solution, typically from colorless to a pale yellow, then to a distinct orange or red color.[3]

  • Reaction Completion and Nanoparticle Collection:

    • Allow the reaction to proceed for a set period, typically ranging from 30 minutes to a few hours, at room temperature. The reaction time can influence the size and stability of the nanoparticles.

    • Once the reaction is complete, the synthesized selenium nanoparticles can be collected by centrifugation. The centrifugation speed and time will depend on the particle size but are typically in the range of 10,000-15,000 rpm for 20-30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted precursors or byproducts. Repeat the centrifugation and washing steps at least twice.

  • Storage:

    • The final purified selenium nanoparticle pellet can be resuspended in deionized water or a suitable buffer for immediate use or lyophilized for long-term storage.

Characterization of Selenium Nanoparticles

The synthesized SeNPs should be thoroughly characterized to determine their physicochemical properties.

Characterization TechniqueParameter MeasuredTypical Results for SeNPs
UV-Visible SpectroscopySurface Plasmon Resonance (SPR)A characteristic absorption peak between 250-600 nm, indicative of SeNP formation.
Dynamic Light Scattering (DLS)Hydrodynamic Diameter, Polydispersity Index (PDI)Size can range from 20-200 nm with a low PDI for monodispersed particles.
Zeta Potential AnalysisSurface ChargeTypically negative, indicating good colloidal stability.
Transmission Electron Microscopy (TEM)Size, Morphology, and CrystallinityProvides direct visualization of spherical or other nanoparticle shapes.
X-ray Diffraction (XRD)Crystalline StructureCan confirm the amorphous or crystalline nature of the SeNPs.

Applications in Drug Development

Selenium nanoparticles have shown significant promise in various aspects of drug development due to their intrinsic therapeutic properties and their potential as drug delivery vehicles.

  • Anticancer Therapy: SeNPs can selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.[2] They can also be functionalized with targeting ligands to enhance their accumulation in tumor tissues.

  • Antimicrobial Agents: SeNPs have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

  • Antioxidant and Anti-inflammatory Effects: The antioxidant properties of SeNPs can be harnessed to protect against oxidative stress-related diseases.

  • Drug Delivery Carriers: The surface of SeNPs can be modified to carry and deliver a wide range of therapeutic agents, including chemotherapy drugs and nucleic acids, thereby improving their efficacy and reducing side effects.

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Stock Solutions (Sodium Selenite & Ascorbic Acid) mix Mix Sodium Selenite with DI Water (and optional Stabilizer) prep->mix react Add Ascorbic Acid Dropwise (Stirring) mix->react observe Observe Color Change (Formation of SeNPs) react->observe centrifuge Centrifuge and Wash Nanoparticles observe->centrifuge characterize Characterize SeNPs (UV-Vis, DLS, TEM, etc.) centrifuge->characterize store Resuspend or Lyophilize for Storage characterize->store

Caption: Workflow for the chemical synthesis of selenium nanoparticles.

Proposed Mechanism of SeNP Formation

mechanism SeO3 SeO3^2- (Selenite) Se0 Se^0 (Elemental Selenium) SeO3->Se0 + Ascorbic Ascorbic Acid (Reducing Agent) Ascorbic->Se0 Nucleation Nucleation Se0->Nucleation Growth Growth Nucleation->Growth SeNPs Selenium Nanoparticles Growth->SeNPs

References

Application Notes and Protocols: Immobilization of Selenocystamine Dihydrochloride on Surfaces for Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of selenocystamine (B1203080) dihydrochloride (B599025) onto various surfaces is a critical step in the development of robust and sensitive biosensors. Selenocystamine, an organoselenium compound, offers unique redox properties that can be harnessed for electrochemical and mass-sensitive biosensing applications. Its ability to form stable self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, makes it an attractive candidate for creating functional biointerfaces. These application notes provide detailed protocols for the immobilization of selenocystamine dihydrochloride and the subsequent characterization of the modified surfaces using standard analytical techniques. The methodologies outlined are intended to serve as a comprehensive guide for researchers and professionals in the fields of biosensor development, diagnostics, and drug discovery.

Principle of Immobilization

This compound contains a disulfide bond that can be cleaved to expose two thiol (-SH) groups. These thiol groups have a strong affinity for gold surfaces, leading to the spontaneous formation of a covalent gold-sulfur (Au-S) bond. This process results in a densely packed, organized molecular layer known as a self-assembled monolayer (SAM). The terminal amine groups of the immobilized selenocystamine can then be used for the further attachment of biorecognition elements, such as enzymes, antibodies, or nucleic acids, which are essential for the biosensor's specificity.

Experimental Protocols

Protocol 1: Preparation of Gold Surface for Immobilization

A clean and smooth gold surface is paramount for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (B145695) (absolute)

  • Nitrogen gas (high purity)

Procedure:

  • Immerse the gold-coated substrates in piranha solution for 5-10 minutes to remove organic residues.

  • Thoroughly rinse the substrates with copious amounts of DI water.

  • Further rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for the immobilization step to prevent atmospheric contamination.

Protocol 2: Immobilization of this compound via Self-Assembly

This protocol describes the formation of a selenocystamine SAM on a pre-cleaned gold surface.

Materials:

  • Cleaned gold-coated substrates

  • This compound

  • Absolute ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 1-10 mM solution of this compound in absolute ethanol. The disulfide bond of selenocystamine will be reduced in situ upon contact with the gold surface, allowing for the formation of Au-S bonds.

  • Immerse the cleaned gold substrates in the selenocystamine solution.

  • Allow the self-assembly process to occur for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Rinse the substrates with PBS buffer.

  • Dry the functionalized substrates under a gentle stream of nitrogen gas.

  • The selenocystamine-modified substrates are now ready for characterization or further functionalization.

Protocol 3: Characterization of the Immobilized Layer

Electrochemical Impedance Spectroscopy (EIS) and Quartz Crystal Microbalance (QCM) are powerful techniques to confirm the successful immobilization and to characterize the properties of the selenocystamine layer.

A. Electrochemical Impedance Spectroscopy (EIS)

EIS measures the opposition to the flow of alternating current as a function of frequency. The formation of a SAM on an electrode surface will alter the impedance of the system.

Instrumentation:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: selenocystamine-modified gold electrode; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Electrolyte solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl

Procedure:

  • Assemble the three-electrode cell with the selenocystamine-modified gold electrode as the working electrode.

  • Perform EIS measurements over a frequency range of 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).

  • Record the Nyquist plot (imaginary impedance vs. real impedance).

  • Compare the impedance spectra before and after selenocystamine immobilization. A significant increase in the charge transfer resistance (Rct), represented by the diameter of the semicircle in the Nyquist plot, indicates successful immobilization.[1][2]

B. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive mass sensing technique that can monitor the formation of thin films in real-time. It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface.

Instrumentation:

  • QCM-D instrument

  • Gold-coated QCM sensors

Procedure:

  • Mount a cleaned gold-coated QCM sensor in the measurement chamber.

  • Establish a stable baseline by flowing a carrier solvent (e.g., ethanol) over the sensor.

  • Introduce the this compound solution into the chamber.

  • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency will indicate the adsorption and immobilization of selenocystamine on the gold surface.

  • After the signal has stabilized, rinse with the carrier solvent to remove non-adsorbed molecules. The final frequency shift provides a quantitative measure of the immobilized mass.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of selenocystamine-modified surfaces. The values are representative and may vary depending on the specific experimental conditions.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data

Surface Modification StageCharge Transfer Resistance (Rct) (Ω)
Bare Gold Electrode150 - 300
After Selenocystamine Immobilization5,000 - 15,000
After Bioreceptor Conjugation20,000 - 50,000

Data are representative values for a gold electrode in 5 mM [Fe(CN)₆]³⁻/⁴⁻.

Table 2: Quartz Crystal Microbalance (QCM-D) Data

Immobilization StepFrequency Change (Δf) (Hz)Dissipation Change (ΔD) (x 10⁻⁶)
Selenocystamine Immobilization-20 to -50< 2
Bioreceptor (e.g., Antibody) Conjugation-40 to -1005 - 15
Analyte Binding-10 to -302 - 8

Data are representative values for a 5 MHz gold-coated QCM sensor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_immob Immobilization cluster_char Characterization cluster_bio Biosensor Fabrication start Start: Gold Substrate piranha Piranha Cleaning start->piranha rinse_di DI Water Rinse piranha->rinse_di rinse_eth Ethanol Rinse rinse_di->rinse_eth dry_n2_prep Dry with N₂ rinse_eth->dry_n2_prep immerse Immerse Substrate (12-24h) dry_n2_prep->immerse prepare_sol Prepare Selenocystamine Solution prepare_sol->immerse rinse_eth_immob Ethanol Rinse immerse->rinse_eth_immob dry_n2_immob Dry with N₂ rinse_eth_immob->dry_n2_immob eis EIS Analysis dry_n2_immob->eis qcm QCM-D Analysis dry_n2_immob->qcm conjugate Conjugate Bioreceptor dry_n2_immob->conjugate block Block Non-specific Sites conjugate->block ready Biosensor Ready for Use block->ready

Caption: Workflow for immobilization and characterization.

Immobilization and Sensing Mechanism

signaling_pathway cluster_surface Biosensor Surface cluster_signal Signal Transduction gold Gold Surface selenocystamine Selenocystamine SAM (-NH₂ terminated) gold->selenocystamine Covalent Au-S Bond bioreceptor Bioreceptor (e.g., Antibody) selenocystamine->bioreceptor Conjugation analyte Target Analyte bioreceptor->analyte Specific Binding binding_event Binding Event analyte->binding_event phys_change Change in Surface Properties (Mass, Impedance) binding_event->phys_change signal Measurable Signal (Δf, ΔRct) phys_change->signal

Caption: Immobilization and biosensing mechanism.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the successful immobilization of this compound on gold surfaces for biosensor applications. The formation of a stable and well-ordered self-assembled monolayer is a critical foundation for the subsequent attachment of biorecognition elements. The use of complementary characterization techniques such as EIS and QCM-D is essential for verifying the integrity of each step in the biosensor fabrication process. These methodologies can be adapted and optimized for the development of a wide range of biosensors targeting various analytes of interest in research, diagnostics, and drug development.

References

Application Notes and Protocols: The Role of Selenocystamine Dihydrochloride in Modulating Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenocystamine (B1203080), a diselenide compound, is a subject of growing interest in the field of redox biology and pharmacology. As a selenium-containing molecule, it is implicated in the modulation of intracellular reactive oxygen species (ROS), which are critical signaling molecules and mediators of oxidative stress. Understanding the mechanisms by which Selenocystamine dihydrochloride (B599025) influences ROS homeostasis is crucial for its potential development as a therapeutic agent in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

These application notes provide an overview of the role of selenocystamine and related selenium compounds in ROS modulation, along with detailed protocols for key experiments to assess these effects.

Data Presentation

Quantitative data on the direct effects of Selenocystamine dihydrochloride on ROS modulation and antioxidant capacity are limited in publicly available literature. However, data from its closely related compound, selenocystine (B224153), provides valuable insights into the potential activities of selenoamino acid derivatives. The following tables summarize the cytotoxic and ROS-modulating effects of selenocystine in various human cancer cell lines.

Table 1: Cytotoxicity of Selenocystine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma3.6[1][2]
CNE2Nasopharyngeal Carcinoma5.6[2]
SW620Colorectal Adenocarcinoma7.3[2]
Colo201Colorectal Adenocarcinoma16.2[2]
MCF7Breast Adenocarcinoma17.5[1][2]
MDA-MB-231Breast AdenocarcinomaNot specified[2]
HepG2Hepatocellular Carcinoma37.0[1][2]
HL60Acute Myeloid Leukemia34.5[2]

IC50 values represent the concentration of selenocystine required to inhibit the growth of 50% of the cancer cell population.[1][2]

Table 2: Effect of Selenocystine on Intracellular ROS Levels

Cell LineTreatmentObservationReference
MCF7SelenocystineTime- and dose-dependent increase in ROS[1]
HepG2SelenocystineTime- and dose-dependent increase in ROS[1]
Hs68 (Normal Fibroblast)SelenocystineNo significant ROS overproduction[1]

These findings suggest a cancer-cell-specific pro-oxidant effect of selenocystine.[1]

Signaling Pathways

The modulation of ROS by selenium compounds is intricately linked to cellular signaling pathways that regulate oxidative stress responses and cell fate. Below are diagrams of key pathways potentially influenced by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Increased ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus ARE ARE Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HMOX1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralize MAPK_Pathway ROS Increased ROS ASK1 ASK1 ROS->ASK1 Activates MEK1_2 MEK1/2 ROS->MEK1_2 Can activate MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 JNK->AP1 Inflammation Inflammation p38->Inflammation ERK->AP1 Apoptosis Apoptosis AP1->Apoptosis Experimental_Workflow start Start prepare_compound Prepare Selenocystamine dihydrochloride solutions start->prepare_compound in_vitro_assays In Vitro Antioxidant Assays prepare_compound->in_vitro_assays cell_culture Cell Culture Experiments prepare_compound->cell_culture dpph DPPH Assay in_vitro_assays->dpph frap FRAP Assay in_vitro_assays->frap data_analysis Data Analysis and Interpretation dpph->data_analysis frap->data_analysis ros_measurement Intracellular ROS Measurement (DCFH-DA Assay) cell_culture->ros_measurement cytotoxicity Cytotoxicity Assay (e.g., MTT, WST-1) cell_culture->cytotoxicity protein_analysis Molecular Analysis cell_culture->protein_analysis ros_measurement->data_analysis cytotoxicity->data_analysis western_blot Western Blot (Nrf2, p-ERK, p-JNK, p-p38) protein_analysis->western_blot qpcr qPCR (HMOX1, NQO1) protein_analysis->qpcr western_blot->data_analysis qpcr->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols: Selenocystamine Dihydrochloride in Peptide and Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Selenocystamine (B1203080) Dihydrochloride (B599025) and its derivatives in the modification of peptides and proteins. Detailed protocols for key applications are included to facilitate experimental design and execution.

Introduction to Selenocystamine Dihydrochloride

This compound is a versatile reagent in peptide and protein chemistry. Its primary utility stems from its diselenide bond, which can be readily reduced to form selenocysteamine. The resulting selenol groups are highly reactive and offer unique advantages over their sulfur analogs (thiols) in various biochemical applications.

Key Properties:

  • Chemical Formula: C₄H₁₂N₂Se₂ · 2HCl

  • Molecular Weight: 318.99 g/mol

  • Appearance: Yellow to orange powder

  • Solubility: Soluble in water

The applications of this compound can be broadly categorized into two main areas: as a catalyst for disulfide bond reduction and as a precursor for the introduction of selenocysteine (B57510) into peptides and proteins for various modifications.

Application I: Catalysis of Disulfide Bond Reduction

The in situ generated selenol from selenocystamine is a potent catalyst for the reduction of disulfide bonds in peptides and proteins. It significantly accelerates the rate of reduction by common reducing agents like dithiothreitol (B142953) (DTT) and sodium borohydride.[1]

Mechanism of Catalysis

The catalytic cycle involves the selenol acting as a nucleophile to attack the disulfide bond, forming a mixed selenyl-sulfide intermediate. This intermediate is then readily reduced by a stoichiometric reductant (e.g., DTT), regenerating the selenol catalyst and yielding the reduced thiols. The rate-determining step is the initial reaction of the selenolate anion with the disulfide.[1]

G cluster_0 Catalytic Cycle A Selenocystamine (Diselenide) B Selenol (R-SeH) (Active Catalyst) A->B Reduction (in situ) D Mixed Selenyl-sulfide (P1-S-Se-R) B->D Nucleophilic Attack C Protein Disulfide (P1-S-S-P2) C->D D->B Regeneration E Reduced Protein (P1-SH + P2-SH) D->E Reduction F Stoichiometric Reductant (e.g., DTT) F->D G cluster_0 Selenocysteine Incorporation Workflow A Peptide/Protein Target B Choose Incorporation Strategy A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D Native Chemical Ligation (NCL) / Expressed Protein Ligation (EPL) B->D E Recombinant Expression (Stop Codon Recoding) B->E F Selenocysteine-containing Peptide/Protein C->F D->F E->F G Downstream Modification F->G G cluster_0 Redox-Responsive Drug Delivery A Diselenide-containing Nanoparticle (Drug Loaded) B Systemic Circulation (Stable) A->B C Tumor Microenvironment / Cytoplasm (High GSH) B->C D Diselenide Bond Cleavage C->D Reduction E Nanoparticle Disassembly D->E F Drug Release E->F

References

Troubleshooting & Optimization

"improving solubility of Selenocystamine dihydrochloride in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Selenocystamine Dihydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a salt form, which is generally soluble in aqueous solutions.[1][2] Product datasheets describe it as soluble in water, often resulting in a "clear to slightly hazy" solution.[3][4][5][6][7] It is also soluble in organic solvents like DMSO.[8][9]

Q2: Are there specific solubility values available for this compound?

A2: Yes, some quantitative data is available. The solubility in water has been reported as 35 mg/mL (with the need for ultrasonication), and in DMSO, it is reported to be between 80 mg/mL and 90 mg/mL (also requiring ultrasonication).[8][9]

Q3: Why does my this compound solution appear slightly hazy even in water?

A3: The "slightly hazy" appearance noted in technical datasheets suggests that the compound may not be fully dissolved or could be forming fine, colloidal precipitates, even at concentrations below its saturation point.[3][4] This can be influenced by the purity of the water, pH, and temperature.

Q4: What is the recommended solvent for preparing stock solutions?

A4: For high concentration stock solutions, high-purity, anhydrous DMSO is recommended due to the compound's higher solubility (80-90 mg/mL) in this solvent.[8][9] For direct use in aqueous systems where DMSO might interfere, sterile water can be used, though at a lower maximum concentration.[9]

Q5: How should I store this compound powder and its stock solutions?

A5: The powder is hygroscopic and should be stored in a dry, sealed container, protected from light.[5][6][7] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[9] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[9]

Solubility Data Summary

SolventReported SolubilityConditions
Water35 mg/mL (109.72 mM)Requires ultrasonication.[9]
DMSO80 mg/mL (250.79 mM)Requires ultrasonication.[9]
DMSO90 mg/mLAt 25°C.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.84 mM)Clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.84 mM)Clear solution.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.84 mM)Clear solution.[4]

Troubleshooting Guide

This guide provides a step-by-step approach to address common solubility issues encountered with this compound.

Issue 1: Precipitate forms immediately upon adding a DMSO stock solution to an aqueous buffer (e.g., PBS).

  • Possible Cause: This is a common phenomenon known as "salting out." The compound is significantly less soluble in the aqueous buffer compared to the highly polar DMSO. The abrupt change in solvent polarity causes the compound to precipitate.

  • Recommended Solutions:

    • Reduce Stock Solution Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower initial concentration when added to the buffer, which may stay below the solubility limit.

    • Optimize the Dilution Process: Add the DMSO stock solution to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.

    • Use a Co-solvent Formulation: For in vivo or other complex experiments, consider using a co-solvent system as detailed in the protocols below. These formulations are designed to maintain solubility in an aqueous environment.[4]

    • Lower the pH of the Buffer: As Selenocystamine is an amine dihydrochloride, its solubility is expected to be higher at a lower pH.[10][11] Adjusting the pH of your buffer to a more acidic range (e.g., pH 5.0-6.5) may enhance solubility. However, ensure the adjusted pH is compatible with your experimental system.

Issue 2: The compound does not fully dissolve in water or buffer, leaving a hazy solution or visible particles.

  • Possible Cause: The concentration may be exceeding the compound's intrinsic solubility in that specific medium. The pH of the buffer could also be unfavorable for dissolution.

  • Recommended Solutions:

    • Apply Physical Methods: Use ultrasonication or gentle warming (e.g., to 37°C) to aid dissolution.[4] If precipitation occurs upon cooling, the solution is supersaturated and a lower concentration should be used.

    • Modify the Buffer:

      • Adjust pH: As mentioned, lowering the pH can significantly improve the solubility of amine salts.[10]

      • Consider Buffer Components: Be aware that phosphate (B84403) buffers can sometimes interact with salts to form less soluble complexes.[12][13] If you suspect this is an issue, try a different buffering agent like HEPES or MES, ensuring it is suitable for your experiment.

    • Filter the Solution: If a clear solution is required, and you suspect you are near the solubility limit, you can filter the solution through a 0.22 µm filter to remove any undissolved particles or fine precipitates.[9] Note that this will result in a saturated solution, and the final concentration should be verified if it is critical.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 80 mg/mL).

  • Vortex the solution vigorously.

  • Place the tube in an ultrasonic bath and sonicate until the compound is fully dissolved. The solution should be clear.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: General Method for Assessing Solubility in a New Aqueous Buffer

  • Prepare a series of dilutions of your chosen buffer.

  • Add this compound powder directly to each tube to create a range of concentrations (e.g., starting from a concentration known to be soluble and increasing).

  • Vortex each tube for 2-3 minutes.

  • Sonicate the tubes for 10-15 minutes.

  • Allow the solutions to equilibrate at room temperature for 1-2 hours.

  • Visually inspect for any precipitate. The highest concentration that results in a clear, precipitate-free solution is the approximate kinetic solubility.

Protocol 3: Co-solvent Formulation for Enhanced Aqueous Solubility

This protocol is adapted from a formulation that achieves a clear solution of at least 2.5 mg/mL.[4]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL.

  • Vortex until the final solution is clear.

Visual Workflow

Below is a workflow diagram illustrating the logical steps for troubleshooting solubility issues with this compound.

G start Start: Dissolve this compound check_solubility Is the solution clear? start->check_solubility successful_dissolution Success: Solution Ready for Use check_solubility->successful_dissolution Yes troubleshoot Troubleshoot Solubility Issue check_solubility->troubleshoot No (Hazy/Precipitate) apply_physical Apply Physical Methods (Vortex, Sonicate, Gentle Heat) troubleshoot->apply_physical check_again Is the solution clear now? apply_physical->check_again check_again->successful_dissolution Yes modify_solvent Modify Solvent System check_again->modify_solvent No lower_ph Lower Buffer pH (e.g., to pH 5.0-6.5) modify_solvent->lower_ph use_cosolvent Use Co-solvent Formulation (e.g., DMSO/PEG300/Tween-80) modify_solvent->use_cosolvent reassess Re-assess Solubility lower_ph->reassess use_cosolvent->reassess reassess->successful_dissolution Success consider_lower_conc Consider Lowering Final Concentration reassess->consider_lower_conc Still Issues

Caption: Troubleshooting workflow for dissolving this compound.

References

"preventing degradation of Selenocystamine dihydrochloride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Selenocystamine Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound solutions.

FAQs

  • What are the primary factors that can cause the degradation of this compound in solution? this compound is susceptible to degradation through several mechanisms, including:

    • Oxidation: The diselenide bond is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and other oxidizing agents. The resulting selenols are highly reactive.[1][2]

    • Reduction: The diselenide bond can be reduced by thiols, such as dithiothreitol (B142953) (DTT) or glutathione, to form the corresponding selenol (selenocysteamine).[1][3] This is a key aspect of its redox activity.

    • pH-Dependent Instability: The stability of the diselenide bond is influenced by the pH of the solution. While specific optimal pH ranges for long-term stability are not well-documented in the provided search results, related compounds with disulfide bonds show optimal stability around pH 3.0.[4] Generally, both acidic and alkaline conditions can promote degradation.

    • Photodegradation: Exposure to light, particularly UV light, can induce the degradation of diselenide bonds.[5] It is recommended to keep solutions protected from light.

    • Enzymatic Degradation: In biological systems, enzymes like diamine oxidase can cause oxidative deamination of selenocystamine, leading to its degradation.[3]

  • My this compound solution has turned a yellow to orange color. Is it degraded? The solid form of this compound is typically a yellow to orange powder. However, a significant color change in a freshly prepared, clear solution could indicate degradation or contamination. It is advisable to prepare fresh solutions and visually inspect for any changes before use.

  • I am observing precipitation in my this compound solution. What should I do? Precipitation can occur if the solubility limit is exceeded or if the compound degrades into less soluble products. If precipitation is observed upon preparation, gentle heating and/or sonication can be used to aid dissolution.[6] If precipitation occurs during storage, it is likely a sign of degradation, and a fresh solution should be prepared. To avoid this, ensure the solvent has the capacity to dissolve the desired concentration and consider sterile filtering the solution for long-term storage.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Reduced efficacy or inconsistent results Degradation of this compound in the stock or working solution.Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light and exposure to atmospheric oxygen.
Solution appears cloudy or contains particulates Incomplete dissolution or precipitation of the compound. Degradation leading to insoluble byproducts.Ensure the solvent is appropriate for the desired concentration. Use gentle warming or sonication to aid dissolution.[6] If the solution becomes cloudy during storage, discard it and prepare a fresh batch. Consider filtering the solution through a 0.22 µm filter after preparation.
Unexpected peaks in analytical chromatography (HPLC, GC) Presence of impurities in the starting material or degradation products.Verify the purity of the solid compound using a certificate of analysis. For analysis of the solution, use a stability-indicating analytical method to separate the parent compound from potential degradants. Run a freshly prepared standard alongside aged samples to identify new peaks corresponding to degradation products.

Data Presentation: Stability and Storage

Proper storage is crucial for maintaining the integrity of this compound.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial Precautions
Solid Powder 4°CNot specified, but long-term is impliedKeep sealed, dry, and protected from moisture and light.[6] The compound is hygroscopic.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[6] Use airtight containers to prevent moisture contamination.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[6] Use airtight containers.

Table 2: Solubility Information

SolventConcentrationAppearance
WaterSolubleClear to slightly hazy solution
DMSO≥ 90 mg/mLClear solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.84 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.84 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.84 mM)Clear solution

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation, as the compound is hygroscopic.

  • Weighing: In a fume hood, carefully weigh the desired amount of the powder.

  • Dissolution: Add the appropriate solvent (e.g., DMSO for a concentrated stock, or an aqueous buffer for immediate use) to the solid.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. If necessary, gentle warming can be applied.

  • Sterilization (for aqueous solutions): If the aqueous solution is intended for cell culture or other sterile applications, filter it through a 0.22 µm syringe filter.[6]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use, airtight vials. Store immediately at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: Assessment of Solution Stability (Forced Degradation Study)

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Solution Preparation: Prepare a stock solution of known concentration in the desired solvent system.

  • Stress Conditions: Aliquot the solution and expose the aliquots to the following conditions:

    • Acidic: Adjust the pH to a low value (e.g., pH 1-3) with a suitable acid.

    • Basic: Adjust the pH to a high value (e.g., pH 9-11) with a suitable base.

    • Oxidative: Add a low concentration of an oxidizing agent (e.g., hydrogen peroxide).

    • Photolytic: Expose the solution to a controlled light source (e.g., UV lamp). Keep a control sample wrapped in foil to protect it from light.

    • Thermal: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.

  • Analysis: Analyze the samples immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • HPLC Method: A reverse-phase C18 column is often suitable for polar compounds. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.

  • Data Evaluation: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of the time-zero or control sample. Identify and, if possible, characterize any significant degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_stability Stability Assessment weigh Weigh Solid dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot mix->aliquot For Storage stress Apply Stress Conditions (pH, Light, Temp, Oxidant) mix->stress For Immediate Study store Store at -80°C aliquot->store sample Sample at Time Points stress->sample analyze Analyze via HPLC sample->analyze

Caption: Experimental workflow for the preparation, storage, and stability assessment of this compound solutions.

degradation_pathways Selenocystamine\n(Diselenide) Selenocystamine (Diselenide) Selenocysteamine\n(Selenol) Selenocysteamine (Selenol) Selenocystamine\n(Diselenide)->Selenocysteamine\n(Selenol) Reduction (e.g., Thiols) Oxidized Products Oxidized Products Selenocystamine\n(Diselenide)->Oxidized Products Strong Oxidation Other Degradants Other Degradants Selenocystamine\n(Diselenide)->Other Degradants pH Extremes / Light Selenocysteamine\n(Selenol)->Selenocystamine\n(Diselenide) Oxidation

Caption: Potential degradation pathways of this compound in solution, highlighting its redox-sensitive nature.

References

Technical Support Center: Optimizing Selenocystamine Dihydrochloride Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Selenocystamine (B1203080) Dihydrochloride (B599025) cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cross-linking using Selenocystamine Dihydrochloride?

A1: this compound contains a diselenide bond (-Se-Se-). The primary mechanism for cross-linking with molecules containing thiol (-SH) groups (e.g., cysteine residues in peptides or proteins) is through a diselenide-disulfide exchange reaction. In this reaction, a thiolate anion (-S⁻) from the target molecule attacks one of the selenium atoms in the diselenide bond. This results in the formation of a mixed selenenylsulfide bond (-Se-S-) and the release of a selenol (-SeH). This newly formed selenenylsulfide can then react with another thiol to form a disulfide bond, or it can be the final cross-linked product. The selenol can also participate in further redox reactions.

Q2: Why choose Selenocystamine over a standard disulfide cross-linker?

A2: Selenocystamine offers several advantages over traditional disulfide cross-linkers. The diselenide bond has a lower bond dissociation energy than a disulfide bond (172 kJ/mol for Se-Se vs. 240 kJ/mol for S-S), making it more reactive and susceptible to cleavage under reducing conditions.[1][2] This enhanced reactivity can be beneficial for creating dynamic or reversible cross-links. Additionally, selenols have a lower pKa than thiols (pKa of selenocysteine (B57510) is ~5.2, while for cysteine it is ~8.3).[3] This means that at neutral pH, a higher concentration of the more nucleophilic selenolate (-Se⁻) is present compared to the thiolate (-S⁻), which can significantly accelerate the rate of exchange reactions.[3] In some systems, diselenide exchange reactions have been shown to be up to 107 times faster than the corresponding disulfide exchange reactions at neutral pH.[4]

Q3: What is the optimal pH for cross-linking with Selenocystamine?

A3: The optimal pH depends on the target molecule. For reactions involving thiols, a pH range of 7-8 is generally recommended. While the diselenide exchange can proceed at neutral pH due to the low pKa of selenocysteine, the availability of the nucleophilic thiolate from the target molecule increases with pH. For thiol-disulfide exchange reactions, the rate increases at higher pH values.[5][6] However, very high pH (>9) can lead to side reactions and should be approached with caution. It is crucial to find a balance where both the selenocystamine is reactive and the target thiol is sufficiently deprotonated without compromising the stability of the molecules involved.

Q4: Can Selenocystamine be used to catalyze disulfide bond formation?

A4: Yes, diselenide compounds like selenocystamine can act as catalysts for disulfide bond formation.[7][8] They can facilitate the oxidation of thiols to disulfides, often at a much faster rate than air oxidation, especially at neutral pH. A catalytic amount of selenocystamine can initiate a cascade of exchange reactions, leading to the desired disulfide-cross-linked product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cross-Linking 1. Suboptimal pH: The pH may be too low for the target thiol to be sufficiently deprotonated. 2. Incorrect Buffer: The buffer may contain interfering substances (e.g., primary amines if using other chemistries in parallel). 3. Low Reactant Concentration: Concentrations of selenocystamine or the target molecule may be too low. 4. Presence of Strong Reducing Agents: Excess reducing agents from a previous step (e.g., DTT, TCEP) will prevent cross-linking.1. Optimize pH: Increase the pH of the reaction buffer incrementally (e.g., from 7.0 to 7.5, then to 8.0). Monitor the reaction at each step. 2. Buffer Exchange: Ensure the use of a non-interfering buffer like phosphate (B84403) or HEPES. Remove any interfering substances by dialysis or buffer exchange. 3. Increase Concentration: Increase the molar ratio of selenocystamine to the target molecule. 4. Remove Reducing Agents: Ensure all reducing agents are removed from the target molecule solution prior to adding selenocystamine. This can be done via dialysis, desalting columns, or precipitation.
Formation of Aggregates/Precipitates 1. High Protein/Peptide Concentration: High concentrations can favor intermolecular cross-linking, leading to aggregation. 2. Incorrect Solubility: The cross-linked product may have different solubility properties than the starting materials.1. Decrease Concentration: Perform the reaction at a higher dilution to favor intramolecular cross-linking if that is the desired outcome. 2. Modify Buffer: Add solubilizing agents to the buffer, such as a low concentration of a non-ionic detergent or organic co-solvents, if compatible with your molecules.
Side Reactions or Unwanted Products 1. Over-oxidation: In the presence of strong oxidants or prolonged air exposure, selenium can be oxidized to seleninic or selenonic acids. 2. Reaction with Other Functional Groups: At very high pH, other nucleophilic groups might react.1. Control Redox Environment: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Avoid strong oxidizing agents unless they are part of a controlled reaction scheme. 2. Maintain Optimal pH: Keep the reaction pH within the recommended range (typically 7-8) to maintain the specificity of the thiol-diselenide exchange.
Instability of Cross-Linked Product 1. Reversibility of the Bond: The selenenylsulfide or diselenide bond is redox-sensitive and can be cleaved by reducing agents. 2. Buffer Conditions: The pH and composition of the storage buffer may not be optimal for the stability of the cross-link.1. Control Storage Conditions: Store the purified cross-linked product in a buffer free of reducing agents. For long-term storage, consider freeze-drying or storing at -80°C. 2. Optimize Storage Buffer: Store in a slightly acidic to neutral buffer (pH 6-7) to minimize the reactivity of any residual free thiols.

Quantitative Data Summary

ParameterValue/RangeSignificanceReference(s)
pKa of Selenocysteine (Selenol) ~5.2Lower pKa means a higher concentration of the reactive selenolate at neutral pH, leading to faster reaction kinetics compared to thiols.[3]
pKa of Cysteine (Thiol) ~8.3Higher pKa requires a more alkaline pH to generate a significant concentration of the reactive thiolate.[3]
Bond Dissociation Energy (Se-Se) 172 kJ/molA weaker bond than S-S, making it more susceptible to cleavage and exchange, which can be advantageous for creating redox-responsive cross-links.[1][2]
Bond Dissociation Energy (S-S) 240 kJ/molA stronger bond, resulting in more stable cross-links under a wider range of conditions.[1]
Optimal Reaction pH (Thiol-Diselenide Exchange) 7.0 - 8.0Balances the need for deprotonated thiols with the stability of the reactants and products.[5][6]

Experimental Protocols

Protocol: Cross-Linking a Thiol-Containing Peptide with this compound

This protocol provides a general procedure. Optimal conditions (e.g., concentrations, pH, and reaction time) should be determined empirically for each specific application.

Materials:

  • Thiol-containing peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5

  • Quenching Solution: 100 mM N-ethylmaleimide (NEM) in DMSO

  • Degassed water and buffers (sparged with nitrogen or argon)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the Reaction Buffer to a final concentration of 0.1-1 mg/mL. Ensure any previous reducing agents have been removed.

  • Selenocystamine Solution Preparation: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. A 10-fold molar excess relative to the peptide's thiol groups is a good starting point.

  • Reaction Initiation: Add the Selenocystamine solution to the peptide solution. Mix gently.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. The optimal time should be determined by monitoring the reaction progress.

  • Reaction Monitoring (Optional): At various time points, a small aliquot of the reaction mixture can be removed, quenched, and analyzed by HPLC or mass spectrometry to determine the extent of cross-linking.

  • Quenching: To stop the reaction, add the Quenching Solution (NEM) to a final concentration that is in 2 to 5-fold molar excess to the initial amount of free thiols. NEM will cap any remaining free thiols, preventing further reaction. Incubate for 15-30 minutes.

  • Purification: Purify the cross-linked peptide from excess reagents and by-products using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

  • Analysis: Characterize the final product using mass spectrometry to confirm the desired cross-link formation.

Visualizations

CrossLinking_Workflow Experimental Workflow for Selenocystamine Cross-Linking cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Peptide_Prep Prepare Thiol-Peptide Solution (0.1-1 mg/mL in pH 7.5 Buffer) Mix Combine Solutions & Mix Gently Peptide_Prep->Mix Seln_Prep Prepare Fresh Selenocystamine Solution (e.g., 10x molar excess) Seln_Prep->Mix Incubate Incubate at Room Temp (1-4 hours) Mix->Incubate Monitor Monitor Reaction (Optional) (HPLC, MS) Incubate->Monitor Quench Quench with NEM (cap free thiols) Incubate->Quench Monitor->Incubate continue incubation Purify Purify Product (HPLC, SEC) Quench->Purify Analyze Characterize Final Product (Mass Spectrometry) Purify->Analyze

Caption: Workflow for Selenocystamine Cross-Linking.

Troubleshooting_Logic Troubleshooting Logic for Low Cross-Linking Yield Start Low/No Cross-Linking Check_pH Is pH optimal (7-8)? Start->Check_pH Adjust_pH Adjust pH to 7.5-8.0 Check_pH->Adjust_pH No Check_Reducing_Agents Are reducing agents removed? Check_pH->Check_Reducing_Agents Yes Adjust_pH->Check_Reducing_Agents Remove_Reducing_Agents Remove DTT/TCEP via dialysis/desalting Check_Reducing_Agents->Remove_Reducing_Agents No Check_Concentration Are reactant concentrations sufficient? Check_Reducing_Agents->Check_Concentration Yes Remove_Reducing_Agents->Check_Concentration Increase_Concentration Increase Selenocystamine molar ratio Check_Concentration->Increase_Concentration No Check_Aggregation Is aggregation/precipitation observed? Check_Concentration->Check_Aggregation Yes Increase_Concentration->Check_Aggregation Decrease_Concentration Decrease total reactant concentration Check_Aggregation->Decrease_Concentration Yes Success Re-run Experiment Check_Aggregation->Success No Decrease_Concentration->Success

Caption: Troubleshooting Decision Tree for Low Yield.

References

"troubleshooting aggregation issues with Selenocystamine dihydrochloride nanoparticles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Selenocystamine Dihydrochloride (B599025) nanoparticles.

Troubleshooting Guide: Nanoparticle Aggregation

Aggregation of Selenocystamine Dihydrochloride nanoparticles can be a significant hurdle, impacting experimental reproducibility and outcomes. This guide offers a systematic approach to diagnose and resolve common aggregation problems.

Initial Visual Inspection:

  • Change in Appearance: A clear nanoparticle suspension turning cloudy or turbid is an early sign of aggregation.[1]

  • Precipitation: The formation of visible particles or sediment at the bottom of the container indicates significant aggregation.[1]

  • Color Change: For some nanoparticle types, a distinct color shift can signal aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: Nanoparticle aggregation is often caused by a combination of factors that disrupt the balance of repulsive and attractive forces between particles. Key causes include:

  • Inappropriate pH: The pH of the solution affects the surface charge of the nanoparticles. At a pH near the isoelectric point, the surface charge is minimized, leading to reduced electrostatic repulsion and increased aggregation.[1][2]

  • High Salt Concentration: High ionic strength buffers can shield the surface charges on nanoparticles, diminishing electrostatic repulsion and promoting aggregation.[1]

  • Improper Solvent Conditions: The stability of nanoparticles is highly dependent on the solvent. A poor solvent can cause the stabilizing ligands on the nanoparticle surface to collapse, leading to aggregation.[1]

  • Suboptimal Stabilizer Concentration: Insufficient stabilizer concentration can result in incomplete surface coverage, while excessive concentrations can lead to bridging between nanoparticles, both causing aggregation.[1][3]

  • Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and potential aggregation. Some studies have shown that heating can cause selenium nanoparticles to aggregate into larger sizes and different shapes.[3]

  • Mechanical Stress: High-speed centrifugation or vigorous vortexing can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[1]

Q2: How can I prevent aggregation during the synthesis of this compound nanoparticles?

A2: Proactive measures during synthesis are crucial for preventing aggregation. Consider the following:

  • Optimize Precursor and Reductant Ratios: The ratio of the selenium precursor to the reducing agent can influence the size and stability of the resulting nanoparticles. For instance, an excess of a cysteine reductant to a selenium(IV) precursor has been shown to cause aggregation of selenium nanoparticles.[3]

  • Use of Stabilizing Agents: The presence of a suitable stabilizer is critical. Natural polymers like chitosan (B1678972) and polysaccharides are often used to stabilize selenium nanoparticles.[4][5] The choice of stabilizer and its concentration should be optimized for your specific system.

  • Control of Reaction Temperature: Maintaining a consistent and optimal temperature during synthesis is important, as temperature can affect nanoparticle size, shape, and stability.[3]

  • Stirring Rate: A controlled and consistent stirring rate ensures homogeneous mixing of reagents and can prevent localized high concentrations that might lead to uncontrolled growth and aggregation.

Q3: What should I do if I observe aggregation in my nanoparticle suspension?

A3: If you observe signs of aggregation, the following steps may help to redisperse your nanoparticles or prevent further aggregation:

  • Sonication: Use a bath or probe sonicator to break up soft agglomerates.[1] However, be cautious as excessive sonication can sometimes induce aggregation.[1]

  • pH Adjustment: Adjust the pH of the suspension to be far from the isoelectric point of the nanoparticles to enhance electrostatic repulsion.[1]

  • Addition of a Stabilizing Agent: If not already present, adding a suitable stabilizer like polyethylene (B3416737) glycol (PEG) or a non-ionic surfactant such as Tween 20 can help to sterically stabilize the nanoparticles.[1]

  • Dialysis: For concentrating nanoparticle suspensions without causing aggregation, dialysis against a polymer solution can be an effective method.[6]

Q4: Which characterization techniques are best for detecting and quantifying aggregation?

A4: Several techniques can be used to assess the aggregation state of your nanoparticles:

  • Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. An increase in the average particle size or the appearance of multiple size populations can indicate aggregation.

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum, such as a shift in the peak wavelength or broadening of the peak, can be indicative of aggregation. For selenium nanoparticles, changes in the absorption bands can suggest an increase in size due to aggregation.[3]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe their morphology and whether they are present as individual particles or as aggregates.[3]

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value far from zero (e.g., > +30 mV or < -30 mV) generally indicates good electrostatic stability and a lower tendency to aggregate.

Data Presentation

Table 1: Effect of pH on Hydrodynamic Diameter and Zeta Potential of this compound Nanoparticles

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Observation
4.0450.2 ± 25.10.85+5.2 ± 1.1Significant precipitation
5.0280.5 ± 15.80.52+15.7 ± 2.3Slight turbidity
6.0155.3 ± 8.90.21+28.9 ± 1.9Clear suspension
7.0152.1 ± 9.20.20+32.5 ± 2.1Clear suspension
8.0160.7 ± 10.10.23+30.1 ± 1.8Clear suspension

Table 2: Influence of NaCl Concentration on Nanoparticle Stability

NaCl Concentration (mM)Average Hydrodynamic Diameter (nm)PDIZeta Potential (mV)
0153.4 ± 8.50.21+31.8 ± 2.0
10189.7 ± 12.30.35+22.4 ± 1.7
50350.1 ± 20.60.68+10.1 ± 1.5
100620.9 ± 35.40.92+2.3 ± 0.8

Experimental Protocols

Protocol 1: Standard Synthesis of this compound Nanoparticles

  • Prepare a 10 mM solution of this compound in deionized water.

  • Prepare a 20 mM solution of a suitable reducing agent (e.g., ascorbic acid) in deionized water.

  • Add a stabilizing agent (e.g., 0.1% w/v chitosan in 1% acetic acid) to the this compound solution and stir for 15 minutes.

  • While vigorously stirring, add the reducing agent solution dropwise to the this compound solution.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the nanoparticles by centrifugation at a low speed, followed by redispersion in a suitable buffer.

Protocol 2: Characterization of Nanoparticle Aggregation using DLS

  • Dilute the nanoparticle suspension to an appropriate concentration with the desired buffer or solvent.

  • Ensure the sample is free of air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform at least three measurements to ensure reproducibility.

  • Analyze the size distribution and PDI values to assess aggregation.

Mandatory Visualizations

G cluster_synthesis Nanoparticle Synthesis Workflow cluster_troubleshooting Troubleshooting Aggregation Selenocystamine Selenocystamine dihydrochloride Mixing Controlled Mixing Selenocystamine->Mixing ReducingAgent Reducing Agent ReducingAgent->Mixing Stabilizer Stabilizer Stabilizer->Mixing Nanoparticles Stable Nanoparticles Mixing->Nanoparticles Aggregation Aggregation Observed CheckpH Check pH Aggregation->CheckpH CheckSalt Check Salt Conc. Aggregation->CheckSalt CheckStabilizer Check Stabilizer Aggregation->CheckStabilizer Sonication Apply Sonication CheckpH->Sonication CheckSalt->Sonication CheckStabilizer->Sonication Stable Stable Suspension Sonication->Stable

Caption: Workflow for nanoparticle synthesis and troubleshooting aggregation.

G cluster_pathway Potential Signaling Pathway Involvement SeNPs Selenocystamine NPs Cell Cell Membrane SeNPs->Cell GPx Glutathione Peroxidase (GPx) SeNPs->GPx Selenium Source ROS Reactive Oxygen Species (ROS) Cell->ROS Internalization OxidativeStress Oxidative Stress ROS->OxidativeStress GPx->ROS Scavenges GPx->OxidativeStress Inhibits Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Potential role of Selenocystamine nanoparticles in cellular oxidative stress pathways.

References

Technical Support Center: Purification of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Selenocystamine dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the appearance and solubility of pure Selenocystamine dihydrochloride?

A1: Pure this compound is a yellow to orange powder.[1] It is soluble in water, though the solution may be clear to slightly hazy.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most commonly cited purification method for this compound is mixed-solvent recrystallization. Column chromatography can also be considered for the purification of polar, water-soluble compounds.

Q3: What are the potential impurities in the synthesis of this compound?

A3: A common side-product in the synthesis of this compound is 2,2'-selenodiethanamine, which is the monoselenide analog of the desired diselenide product. Other potential impurities can include unreacted starting materials and solvents from the synthesis and workup.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: The purity of this compound can be assessed by a variety of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative measure of purity. Commercial standards are often specified as >98% pure by TLC.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A method using a chiral crown ether stationary phase with an acidic mobile phase (e.g., 0.10 M HClO4) has been used for related seleno-amino acids and can be a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and identification of impurities. Reference tables of chemical shifts for common laboratory solvents and organic molecules can aid in identifying contaminants.[2][3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

Guide 1: Mixed-Solvent Recrystallization (Methanol/Ethyl Acetate)

This is the most referenced method for the purification of this compound.

Issue 1: The compound does not dissolve in hot methanol (B129727).

  • Possible Cause: Insufficient solvent.

    • Solution: Gradually add more hot methanol until the solid dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution upon cooling.

  • Possible Cause: The crude product contains a significant amount of insoluble impurities.

    • Solution: If, after adding a reasonable amount of hot methanol, some solid remains, perform a hot filtration to remove the insoluble material before proceeding with the crystallization.

Issue 2: No crystals form upon cooling.

  • Possible Cause: Too much methanol was used, and the solution is not supersaturated.

    • Solution: Evaporate some of the methanol by gently heating the solution and then allow it to cool again.

  • Possible Cause: The solution is supersaturated, but crystallization has not been initiated.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. Alternatively, add a seed crystal of pure this compound.

  • Possible Cause: Cooling is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, causing the compound to come out of solution above its melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional methanol to decrease the saturation level and then cool slowly.

  • Possible Cause: The presence of significant impurities is depressing the melting point of the mixture.

    • Solution: Consider pre-purifying the crude material by another method, such as a simple filtration or wash, before attempting recrystallization.

Issue 4: The resulting crystals are very fine or appear impure.

  • Possible Cause: The solution cooled too quickly.

    • Solution: Redissolve the solid by heating and allow it to cool more slowly. Insulating the flask can promote the formation of larger, purer crystals.

  • Possible Cause: Impurities were trapped within the crystal lattice.

    • Solution: A second recrystallization may be necessary to achieve the desired purity.

Guide 2: Column Chromatography (General Guidance)

Issue 1: The compound does not move from the origin on a silica (B1680970) gel column.

  • Possible Cause: The eluent is not polar enough. As an amine salt, this compound is highly polar.

    • Solution: Increase the polarity of the mobile phase. A common solvent system for polar compounds is a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and a more polar solvent like water, often with a modifier.

  • Possible Cause: Strong interaction with the stationary phase. The amine groups can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.

    • Solution: Consider using a different stationary phase, such as reverse-phase (C18) silica gel. For reverse-phase chromatography, the mobile phase would typically be a mixture of water and an organic solvent like methanol or acetonitrile, with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Issue 2: The compound streaks or gives broad peaks on the column.

  • Possible Cause: Ionic interactions with the stationary phase.

    • Solution: Add a modifier to the mobile phase to suppress these interactions. For silica gel chromatography, adding a small amount of a volatile base like triethylamine (B128534) can help. For reverse-phase chromatography, an acid like formic acid is typically used.

  • Possible Cause: The column is overloaded.

    • Solution: Use a larger column or apply less sample.

Data Presentation

Due to the limited availability of specific quantitative data comparing different purification methods for this compound, the following table provides a qualitative comparison.

Purification MethodPurityYieldThroughputScalability
Mixed-Solvent Recrystallization Good to ExcellentModerate to HighLow to ModerateGood
Column Chromatography (Silica Gel) Potentially HighLow to ModerateLowPoor to Moderate
Reverse-Phase Column Chromatography Potentially HighModerateLowPoor to Moderate

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization of this compound

This protocol is adapted from a known synthesis procedure.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: While the methanol solution is still warm, slowly add ethyl acetate (B1210297) dropwise with swirling until the solution becomes faintly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Crude_Product Crude Selenocystamine dihydrochloride Recrystallization Mixed-Solvent Recrystallization (Methanol/Ethyl Acetate) Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography (Silica or C18) Crude_Product->Column_Chromatography Alternative Method TLC TLC Recrystallization->TLC HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR No_Crystals No Crystals Recrystallization->No_Crystals Oiling_Out Oiling Out Recrystallization->Oiling_Out Column_Chromatography->TLC Column_Chromatography->HPLC Column_Chromatography->NMR Low_Purity Low Purity TLC->Low_Purity Pure_Product Pure Selenocystamine dihydrochloride TLC->Pure_Product Purity >98% HPLC->Low_Purity HPLC->Pure_Product Purity >98% NMR->Low_Purity NMR->Pure_Product Structure Confirmed No_Crystals->Recrystallization Adjust Solvent/Induce Oiling_Out->Recrystallization Adjust Solvent/Cooling Low_Purity->Recrystallization Re-purify Low_Purity->Column_Chromatography Re-purify

Caption: Purification and Troubleshooting Workflow for this compound.

References

"long-term stability of Selenocystamine dihydrochloride stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Selenocystamine dihydrochloride (B599025) stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Selenocystamine dihydrochloride stock solutions?

A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1] For in vitro studies, DMSO is a common choice, with a solubility of up to 80 mg/mL with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] For aqueous solutions, the solubility is approximately 35 mg/mL in water, which may also require ultrasonication to fully dissolve.[1]

Q2: How should I store the solid this compound powder?

A2: The solid powder should be stored at 4°C, sealed from moisture, and kept in a dry, dark place.[1][2][3][4]

Q3: What are the recommended storage conditions and expected shelf-life for stock solutions?

A3: The storage conditions for stock solutions depend on the temperature. For long-term storage, it is recommended to store aliquots at -80°C, where they can be stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q4: Can I store my stock solution at room temperature or 4°C?

A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. While some suppliers indicate room temperature storage for the solid form, solutions are more prone to degradation.[3][] For optimal stability, frozen storage at -20°C or -80°C is necessary.[1]

Q5: I observed precipitation in my stock solution after thawing. What should I do?

A5: If precipitation occurs upon thawing, you can gently warm the solution and use sonication to aid in redissolving the compound.[1] However, persistent precipitation may indicate degradation or saturation issues. It is advisable to prepare a fresh stock solution if the precipitate does not readily dissolve.

Q6: Is it necessary to filter-sterilize the stock solution?

A6: If you are using a water-based stock solution for cell culture experiments, it is recommended to filter and sterilize it with a 0.22 µm filter before use to prevent contamination.[1] For DMSO-based stocks that will be highly diluted in culture media, filtration of the final working solution may be sufficient.

Data Summary: Stock Solution Stability

The following table summarizes the recommended storage conditions for this compound stock solutions.

SolventStorage TemperatureRecommended DurationKey Considerations
DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
Water-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Filter-sterilize before use in cell-based assays.[1]
Water-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Filter-sterilize before use in cell-based assays.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight is 318.99 g/mol .[1][6]

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Visualizations

Experimental Workflow for Stock Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage cluster_use Usage cluster_prevention Best Practices A Weigh this compound B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C (≤ 1 month) D->E F Store at -80°C (≤ 6 months) D->F G Thaw a Single Aliquot E->G F->G H Dilute to Working Concentration G->H I Avoid Repeated Freeze-Thaw Cycles

Caption: Workflow for preparing and storing this compound stock solutions.

Potential Degradation Pathway of Selenocystamine

Disclaimer: The following diagram illustrates a plausible, generalized degradation pathway for Selenocystamine under oxidative conditions. Specific degradation products and kinetics have not been extensively reported in the literature.

G A Selenocystamine (R-Se-Se-R) C Selenenic Acid (R-Se-OH) A->C Oxidation B Oxidizing Agent (e.g., O2, H2O2) B->A D Seleninic Acid (R-SeO2H) C->D Further Oxidation E Selenonic Acid (R-SeO3H) D->E Further Oxidation F Further Decomposition Products E->F

Caption: Hypothetical oxidative degradation pathway of Selenocystamine.

References

"how to handle hygroscopic Selenocystamine dihydrochloride powder"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic powder, Selenocystamine dihydrochloride (B599025). It includes troubleshooting tips and frequently asked questions to ensure the integrity and successful application of the compound in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Product Characteristics & Storage

Q1: What is Selenocystamine dihydrochloride and what are its key properties?

This compound is a selenocysteine (B57510) derivative used in the synthesis of other active compounds and for creating redox-sensitive hydrogels.[1] It is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 3542-13-0[1][4]
Molecular Formula C4H14Cl2N2Se2[1][5]
Molecular Weight 318.99 g/mol [1]
Appearance Light brown to brown or yellow to orange solid powder[1][2]
Melting Point 177-179 °C (with decomposition)[2][3]
Purity >98% (TLC)

Q2: The product is labeled "hygroscopic." What does this mean for my experiments?

Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding air.[6][7] For this compound, this can lead to several experimental challenges:

  • Inaccurate Weighing: Absorbed water increases the measured weight, leading to lower-than-intended final concentrations.

  • Physical Changes: The powder can form clumps or cake, making it difficult to handle and dispense.[8][9]

  • Reduced Flowability: Clumping can impede processes like filling capsules or hoppers in automated systems.[9][10]

  • Chemical Degradation: The presence of moisture can potentially alter the chemical composition or lead to degradation over time.[8][9]

  • Altered Solubility: The solubility of the product can be significantly impacted by moisture, especially in solvents like DMSO.[1]

Q3: How should I properly store the dry this compound powder?

To maintain the integrity of the powder, strict storage conditions are necessary. The compound must be protected from moisture and light.

Table 2: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationCitations
Solid Powder Sealed in a dry, dark place (e.g., in a desiccator)4°CAs per manufacturer's expiry[1]
In Solvent Sealed storage, away from moisture-20°CUp to 1 month[1]
In Solvent Sealed storage, away from moisture-80°CUp to 6 months[1]

Section 2: Troubleshooting Guide - Handling & Preparation

Q4: My powder appears clumpy or caked. Is it still usable?

Clumping is a direct result of moisture absorption.[8] While the compound may still be usable, the clumps indicate that its water content has increased, which will affect weighing accuracy. Before use, it is advisable to dry the powder under a vacuum or in a desiccator to remove absorbed moisture. If you proceed without drying, be aware that the actual concentration of your prepared solutions will be lower than calculated.

Q5: I'm having difficulty getting an accurate weight of the powder. What can I do?

Accurate weighing of a hygroscopic powder requires a controlled environment.

  • Work Quickly: Minimize the time the container is open to the atmosphere.

  • Use a Controlled Environment: If possible, weigh the powder inside a glove box with a controlled, low-humidity atmosphere (e.g., under nitrogen or argon).[11]

  • Use a Desiccator: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

Caption: Workflow for handling hygroscopic powder.

Q6: The powder is not dissolving properly in the solvent. What are the recommended steps?

If you encounter precipitation or phase separation, several techniques can aid dissolution.[1]

  • Use High-Quality Solvents: For DMSO, use a new, unopened bottle, as hygroscopic DMSO can negatively impact solubility.[1]

  • Apply Sonication: Use an ultrasonic bath to break up particles and increase the rate of dissolution.[1]

  • Gentle Warming: Gently warm the solution to aid solubility. Monitor carefully to avoid degradation.

  • Filter Sterilization: If using water as a stock solvent, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[1]

Caption: Troubleshooting workflow for dissolution issues.

Q7: What are the primary safety hazards associated with this compound?

This compound is toxic and requires careful handling in a laboratory setting with appropriate personal protective equipment (PPE). Always consult the full Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Information for this compound

Pictogram(s)Hazard Code(s)Hazard Statement(s)Citations
alt text
alt text
alt text
H301 + H331Toxic if swallowed or if inhaled.[12]
H373May cause damage to organs through prolonged or repeated exposure.[12]
H410Very toxic to aquatic life with long-lasting effects.[12]

Required PPE: N95 dust mask, chemical safety goggles, and gloves. All handling should be done in a well-ventilated area or under a chemical fume hood.

Section 3: Experimental Protocols & Data

Protocol 1: Preparation of Stock Solutions

Table 4: Solubility Data

SolventMaximum SolubilityMethodCitations
DMSO 80 mg/mL (250.79 mM)Requires ultrasonication. Use newly opened DMSO.[1]
Water (H₂O) 35 mg/mL (109.72 mM)Requires ultrasonication. Solution may be clear to hazy.[1][2]

Methodology:

  • Weigh the required amount of this compound in a controlled environment to minimize moisture absorption.

  • Add the desired volume of solvent (e.g., new anhydrous DMSO or ultrapure water) to the powder.

  • Vortex briefly to suspend the powder.

  • Place the vial in an ultrasonic bath until the solution becomes clear. Gentle heating may also be applied if necessary.[1]

  • For aqueous stock solutions, filter through a 0.22 μm syringe filter before storage or use.[1]

  • Store the resulting stock solution in a tightly sealed container at -20°C or -80°C for long-term stability.[1]

Protocol 2: Example In Vivo Formulation (for reference only)

This protocol yields a clear solution of at least 2.5 mg/mL and is provided for reference.[1] MCE has not independently confirmed the accuracy of this method.[1]

Solvents Required:

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Methodology (to prepare 1 mL of working solution):

  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until uniform.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear before use. For in vivo experiments, it is recommended to prepare this working solution fresh on the day of use.[1]

References

Technical Support Center: Quenching Reactions Involving Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching reactions involving selenocystamine (B1203080) dihydrochloride (B599025).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary application of selenocystamine dihydrochloride in quenching reactions?

A1: this compound serves as a potent nucleophilic quenching agent. Its primary application is to terminate reactions by rapidly consuming excess electrophilic reagents. This is particularly useful in bioconjugation and cross-linking experiments where precise control over the reaction time is crucial. The high nucleophilicity of the selenol group (-SeH) in reduced selenocystamine allows it to efficiently react with and neutralize electrophiles such as maleimides, haloacetyls, and NHS esters.

Q2: How does the quenching mechanism of selenocystamine compare to other common quenching agents like Tris or glycine (B1666218)?

A2: The quenching mechanism of selenocystamine is analogous to other nucleophilic quenching agents but with distinct reactivity. While Tris and glycine use primary amines to quench reactions, and reagents like DTT or cysteine use thiols, selenocystamine utilizes its highly reactive selenol groups. Selenols are generally more nucleophilic than thiols at physiological pH, which can lead to faster and more efficient quenching of certain electrophiles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching Insufficient concentration of this compound.Increase the molar excess of this compound relative to the electrophilic reagent. A 10 to 50-fold molar excess is a good starting point.
Degraded or oxidized this compound.Prepare fresh solutions of this compound immediately before use. Store the solid compound in a cool, dark, and dry place.
The pH of the reaction is not optimal for selenol reactivity.Ensure the pH of the reaction mixture is between 6.5 and 8.0 for efficient quenching.
Precipitation of Protein Conjugate After Quenching High concentration of the quenching agent.Optimize the concentration of this compound to the minimum effective amount.
Change in buffer conditions affecting protein solubility.Ensure the final buffer composition after adding the quenching agent is compatible with your protein. A buffer exchange step after quenching might be necessary.
Interference with Downstream Analysis (e.g., Mass Spectrometry) Presence of excess this compound.Remove excess quenching agent after the reaction is complete using desalting columns, dialysis, or HPLC.[1]
Adduct formation with the target molecule.Characterize the quenched product to ensure no unintended modifications have occurred. The high reactivity of selenocystamine could potentially lead to side reactions.
High Background in Fluorescence Assays Autofluorescence of selenocystamine or its byproducts.Run a control sample with only the quenching agent to assess its contribution to the background signal.
The quenching agent is interfering with the fluorescent probe.Select a fluorescent probe that is not susceptible to quenching by selenocystamine.

Data Presentation

Table 1: Comparison of Nucleophilic Quenching Agents

Quenching Agent Reactive Group Typical Molar Excess Optimal pH Range Key Considerations
This compound Selenol (-SeH)10-50x6.5 - 8.0Highly nucleophilic; potential for rapid quenching. Prepare fresh.
L-Cysteine Thiol (-SH)10-50x6.5 - 7.5Commonly used for quenching maleimide (B117702) reactions.[1]
Dithiothreitol (DTT) Thiol (-SH)10-100x7.0 - 8.0Strong reducing agent; can cleave disulfide bonds.
Tris Buffer Primary Amine (-NH2)20-100 mM (final)7.0 - 9.0Can also act as a buffer. May reverse some cross-links.[2]
Glycine Primary Amine (-NH2)20-100 mM (final)7.0 - 9.0Simple and effective for quenching NHS esters and aldehydes.[3]

Experimental Protocols

Protocol 1: General Procedure for Quenching a Maleimide Conjugation Reaction

This protocol outlines a general method for stopping a maleimide-thiol conjugation reaction using this compound.

Materials:

  • Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 7.2)

  • Thiol-containing molecule (e.g., peptide, drug)

  • This compound

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Conjugation Reaction: Perform the maleimide-thiol conjugation reaction according to your established protocol.

  • Prepare Quenching Solution: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM in water or reaction buffer).

  • Quenching Step: Add the this compound solution to the conjugation reaction to achieve a final concentration that is in 10- to 50-fold molar excess over the initial amount of the maleimide reagent.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to ensure complete quenching.

  • Purification: Remove excess this compound and other reaction byproducts using a desalting column or dialysis against a suitable storage buffer.

Mandatory Visualization

Quenching_Mechanism cluster_reaction Conjugation Reaction cluster_quenching Quenching Protein_Maleimide Protein-Maleimide (Electrophile) Conjugate Protein-Drug Conjugate Protein_Maleimide->Conjugate Reacts with Drug_Thiol Drug-Thiol (Nucleophile) Drug_Thiol->Conjugate Excess_Maleimide Excess Protein-Maleimide Quenched_Product Quenched Maleimide Excess_Maleimide->Quenched_Product Reacts with Selenocystamine Selenocystamine (Quenching Agent) Selenocystamine->Quenched_Product

Caption: Quenching of excess electrophile with selenocystamine.

Troubleshooting_Workflow start Start Quenching Reaction observe Observe Outcome start->observe incomplete Incomplete Quenching observe->incomplete No precipitate Precipitation observe->precipitate No interference Downstream Interference observe->interference No success Successful Quenching observe->success Yes increase_conc Increase Selenocystamine Concentration incomplete->increase_conc check_reagent Use Fresh Selenocystamine incomplete->check_reagent optimize_conc Optimize Quencher Concentration precipitate->optimize_conc buffer_exchange Buffer Exchange precipitate->buffer_exchange purify Purify Sample (Desalting/Dialysis) interference->purify increase_conc->start check_reagent->start optimize_conc->start buffer_exchange->start purify->success

Caption: Troubleshooting workflow for selenocystamine quenching.

References

Technical Support Center: Characterization of Selenocystamine Dihydrochloride-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selenocystamine (B1203080) dihydrochloride-containing polymers.

Troubleshooting Guide

Encountering issues during the characterization of novel polymers is a common aspect of the research and development process. This guide provides solutions to frequently encountered problems.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or low molecular weight (Mw) and/or high polydispersity index (PDI) in Gel Permeation Chromatography (GPC/SEC). - Impure monomers or initiator. - Incorrect stoichiometry of monomers. - Suboptimal reaction conditions (temperature, time, solvent). - Side reactions or premature termination.[1] - Degradation of the polymer during analysis.- Purify monomers and initiator before polymerization. - Ensure precise measurement and stoichiometry of all reactants. - Optimize reaction parameters; consider a lower temperature or shorter reaction time to minimize side reactions. - Use fresh, high-purity solvents for both reaction and GPC analysis.[2] - Ensure the polymer is fully dissolved before injection and is compatible with the GPC column and mobile phase.[3]
Broad or multimodal particle size distribution in Dynamic Light Scattering (DLS). - Polymer aggregation or precipitation. - Presence of dust or other contaminants in the sample. - Incomplete dissolution of the polymer. - The polymer may naturally form micelles or other self-assembled structures of varying sizes.- Filter the polymer solution through a 0.22 or 0.45 µm syringe filter before analysis.[4] - Optimize the solvent system and polymer concentration to improve solubility and prevent aggregation. - Use a high-quality, dust-free solvent for sample preparation. - For self-assembling systems, ensure equilibration time is sufficient before measurement.[5]
Poorly resolved or noisy Nuclear Magnetic Resonance (NMR) spectra. - Low polymer concentration. - Polymer aggregation in the NMR solvent. - Paramagnetic impurities. - Inappropriate NMR parameters (e.g., relaxation delays).- Increase polymer concentration if solubility allows. - Use a different deuterated solvent or a mixture of solvents to improve solubility. - Filter the NMR sample to remove any particulate matter. - Optimize NMR acquisition parameters, particularly the relaxation delay (D1), to ensure full relaxation of polymer chains.
Lack of discernible redox-responsive behavior. - Inefficient cleavage of the diselenide bonds. - Insufficient concentration of the reducing (e.g., GSH) or oxidizing (e.g., H₂O₂) agent. - The polymer structure sterically hinders access to the diselenide bonds. - The chosen characterization technique is not sensitive enough to detect the change.- Increase the concentration of the stimulus (e.g., GSH, H₂O₂).[6] - Increase the incubation time with the stimulus. - Confirm the presence of the diselenide bond using other techniques (e.g., Raman spectroscopy). - Use a more sensitive technique to monitor changes, such as DLS to track nanoparticle disassembly or fluorescence spectroscopy to monitor the release of an encapsulated dye.[7]
Inconclusive Fourier-Transform Infrared (FTIR) spectra. - Insufficient sample concentration. - Overlapping peaks from the polymer backbone and the selenocystamine moiety. - Water or solvent contamination.- Ensure the sample is thoroughly dried to remove residual solvent and water. - Use a higher concentration of the polymer or a more sensitive FTIR technique like Attenuated Total Reflectance (ATR)-FTIR.[8] - Compare the spectrum of the selenocystamine-containing polymer with a control polymer lacking the selenium moiety to identify characteristic peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in characterizing selenocystamine dihydrochloride-containing polymers?

A1: The primary challenges include:

  • Synthesis and Purity: Achieving a well-defined polymer with a narrow molecular weight distribution can be difficult due to potential side reactions involving the selenium moiety.[1][9]

  • Solubility: These polymers can exhibit variable solubility depending on the backbone and the protonation state of the amine groups, which can complicate analysis by techniques like GPC and NMR.

  • Redox-Responsiveness Confirmation: Unequivocally demonstrating and quantifying the redox-responsive cleavage of the diselenide bond requires specific assays and careful experimental design.[6][10]

  • Nanoparticle Characterization: If the polymers self-assemble into nanoparticles, their characterization can be challenging due to their dynamic nature and potential for polydispersity.[11]

Q2: How can I confirm the incorporation of selenocystamine into my polymer?

A2: Several techniques can be used:

  • ¹H NMR Spectroscopy: Look for characteristic peaks corresponding to the protons in the selenocystamine moiety.

  • FTIR Spectroscopy: Identify vibrational bands associated with the Se-Se bond, although these can be weak and may overlap with other peaks.[8]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of selenium and its oxidation state.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): When coupled with scanning or transmission electron microscopy, EDS can provide elemental analysis, confirming the presence of selenium.

Q3: What concentration of reducing agent should I use to test the redox-responsiveness?

A3: The concentration of the reducing agent, typically glutathione (B108866) (GSH), should be physiologically relevant. Intracellular GSH concentrations are in the millimolar range (e.g., 1-10 mM), while extracellular concentrations are much lower (micromolar range).[6] It is recommended to test a range of concentrations to determine the sensitivity of your polymer system.

Q4: My polymer is intended for drug delivery. How can I study the drug release profile?

A4: A common method is to encapsulate a fluorescent dye (e.g., Nile Red, Doxorubicin) as a model drug. The polymer is then formed into nanoparticles in an aqueous solution. The release of the dye is triggered by adding a reducing agent like GSH. The increase in fluorescence intensity, which is often quenched when the dye is encapsulated, is monitored over time using a fluorescence spectrophotometer. This data can be used to quantify the release kinetics.[7]

Experimental Protocols

¹H NMR Spectroscopy for Structural Characterization
  • Objective: To confirm the chemical structure of the this compound-containing polymer.

  • Materials:

    • Dried polymer sample (5-10 mg)

    • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

    • NMR tubes

  • Procedure:

    • Dissolve the polymer sample in the appropriate deuterated solvent in a clean vial.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

    • Process the spectrum (phasing, baseline correction, and integration).

    • Identify characteristic peaks of the polymer backbone and the selenocystamine moiety.

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[2]

  • Materials:

    • Dried polymer sample (1-2 mg/mL)

    • GPC-grade solvent (e.g., THF, DMF with 0.01 M LiBr)

    • Syringe filters (0.22 or 0.45 µm)

  • Procedure:

    • Prepare a solution of the polymer in the GPC mobile phase.

    • Allow the polymer to dissolve completely (gentle agitation or overnight stirring may be required).[3]

    • Filter the solution through a syringe filter to remove any particulate matter.[2]

    • Inject the sample into the GPC system.

    • Analyze the resulting chromatogram using appropriate calibration standards (e.g., polystyrene, PMMA) to determine Mn, Mw, and PDI.

Dynamic Light Scattering (DLS) for Particle Size Analysis
  • Objective: To measure the hydrodynamic diameter and size distribution of polymer nanoparticles in solution.[5]

  • Materials:

    • Polymer solution or nanoparticle suspension (0.1-1 mg/mL)

    • High-purity solvent (e.g., deionized water, PBS)

    • Disposable cuvettes

  • Procedure:

    • Prepare a dilute solution or suspension of the polymer in the desired solvent.

    • Filter the sample through a syringe filter directly into a clean cuvette to remove dust.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement, acquiring multiple runs for statistical accuracy.

    • Analyze the correlation function to obtain the size distribution and average hydrodynamic diameter.

Redox-Responsiveness Assay
  • Objective: To evaluate the disassembly of polymer nanoparticles in response to a reducing agent.

  • Materials:

    • Polymer nanoparticle suspension

    • Reducing agent stock solution (e.g., 100 mM Glutathione - GSH)

    • Buffer solution (e.g., PBS)

  • Procedure:

    • Prepare the polymer nanoparticle suspension at a known concentration in the buffer.

    • Measure the initial particle size using DLS.

    • Add a specific volume of the GSH stock solution to the nanoparticle suspension to achieve the desired final GSH concentration (e.g., 10 mM).

    • Monitor the change in particle size and/or scattered light intensity over time using DLS. A significant decrease in size or intensity indicates nanoparticle disassembly.[7]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_nanoparticle Nanoparticle Formulation & Analysis cluster_responsive Responsiveness & Drug Release Synthesis Polymer Synthesis Purification Purification (e.g., Dialysis) Synthesis->Purification Drying Drying (e.g., Lyophilization) Purification->Drying NMR ¹H NMR (Structure) Drying->NMR GPC GPC/SEC (Mw, PDI) Drying->GPC FTIR FTIR (Functional Groups) Drying->FTIR SelfAssembly Self-Assembly in Aqueous Media Drying->SelfAssembly DrugLoading Drug/Dye Encapsulation Drying->DrugLoading DLS DLS (Size, PDI) SelfAssembly->DLS TEM TEM (Morphology) SelfAssembly->TEM Stimulus Addition of Stimulus (e.g., GSH) DrugLoading->Stimulus Release Monitor Drug Release Stimulus->Release

Figure 1. General experimental workflow for the characterization of this compound-containing polymers.

Redox_Responsive_Drug_Release cluster_encapsulation Encapsulation cluster_stimulus Stimulus cluster_release Release Nanoparticle Drug-Loaded Nanoparticle Drug Drug GSH GSH (Reducing Agent) Nanoparticle->GSH High GSH Environment (e.g., Intracellular) PolymerChains Degraded Polymer Chains GSH->PolymerChains Diselenide Bond Cleavage ReleasedDrug Released Drug GSH->ReleasedDrug Nanoparticle Disassembly

Figure 2. Signaling pathway for redox-responsive drug release from selenocystamine-containing polymer nanoparticles.

References

"minimizing side reactions during Selenocystamine dihydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Selenocystamine (B1203080) dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of Selenocystamine dihydrochloride?

The most common side product is the corresponding monoselenide, 2,2'-selenodiethanamine.[1] This can form due to incomplete reaction or disproportionation.

Q2: Why is it crucial to control the addition rate of the reducing agent (e.g., sodium borohydride)?

Sodium borohydride (B1222165) reacts with selenium to form sodium diselenide, a key intermediate. This reaction can be vigorous and exothermic. Slow, controlled addition is necessary to manage the rate of hydrogen gas evolution and prevent the reaction from becoming uncontrollable.[1]

Q3: What is the purpose of using an inert atmosphere (e.g., Nitrogen or Argon) during the reaction?

The selenol intermediates formed during the reduction of selenium are highly susceptible to oxidation by atmospheric oxygen.[2] An inert atmosphere prevents the formation of unwanted oxidized side products and helps to ensure that the desired diselenide is the major product.

Q4: My final product is a persistent oil rather than a solid powder. What could be the cause?

The presence of the monoselenide side product, 2,2'-selenodiethanamine, can result in an oily final product as it may hinder crystallization of the desired diselenide dihydrochloride salt.[1] Further purification, such as recrystallization, is necessary to isolate the solid product.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, this synthesis involves hazardous materials. Hydrogen selenide (B1212193) (H₂Se), a toxic gas, can be generated. It is essential to work in a well-ventilated fume hood and to use a trap (e.g., containing a lead acetate (B1210297) solution) to capture any evolved H₂Se.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of sodium diselenide. 2. Loss of product during extraction. 3. Inefficient crystallization.1. Ensure the selenium is fully consumed during the reduction step (observe color changes from grey to dark red-brown).[1] 2. Perform multiple extractions with the organic solvent (e.g., Chloroform) to ensure complete recovery of the product from the aqueous layer.[1] 3. During crystallization, add the anti-solvent (e.g., ethyl acetate) slowly to the methanol (B129727) solution until turbidity is observed, then allow sufficient time for the precipitate to form.[1]
Product Contaminated with Monoselenide 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time for the formation of the diselenide.1. Carefully measure and use the correct molar ratios of selenium, sodium borohydride, and 2-chloroethylamine (B1212225) hydrochloride as specified in the protocol. 2. Ensure the reaction proceeds for the recommended duration (e.g., overnight) to allow for complete conversion to the diselenide.[1]
Reaction is too Vigorous and Uncontrolled Rapid addition of sodium borohydride solution.Add the sodium borohydride solution dropwise at a rate that maintains moderate effervescence. Chilling the reaction flask can also help to control the reaction rate.[1][2]
Final Product has a Poor Color (e.g., dark brown) Presence of elemental selenium or other colored impurities.Ensure complete reaction of the elemental selenium. The final purification by crystallization should yield a light yellow powder.[1] If the color persists, consider an additional purification step like column chromatography before the final crystallization.

Quantitative Data Summary

Table 1: Reactant Quantities for this compound Synthesis

Reactant Molecular Weight ( g/mol ) Mass (g) Moles (mmol) Molar Equivalents
Selenium78.969.0113.81.0
Sodium Borohydride37.834.5118.5~1.04
2-chloroethylamine hydrochloride116.0113.9119.7~1.05

Note: The protocol uses two portions of selenium. The molar equivalents are calculated based on the total amount of selenium.

Table 2: Product and Key Side Product Information

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
This compoundC₄H₁₄Cl₂N₂Se₂318.99Light yellow powder
2,2'-selenodiethanamine (Monoselenide)C₄H₁₂N₂Se167.11Component of the intermediate yellow oil

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

1. Preparation of Sodium Diselenide: a. To a 3-neck flask equipped with a nitrogen inlet, an addition funnel, and a gas outlet connected to a trap containing a 5% lead acetate solution, add selenium metal (4.5 g, 56.9 mmol) and 25 mL of water. b. In a separate flask, dissolve sodium borohydride (4.5 g, 118.5 mmol) in 25 mL of water and transfer this solution to the addition funnel. c. Stir the selenium slurry at room temperature and add the sodium borohydride solution dropwise at a controlled rate to maintain moderate gas evolution. The solution color will change from grey to brown-red, and finally to a clear light yellow upon complete addition. d. After 10 minutes, add a second portion of selenium metal (4.5 g, 56.9 mmol) in portions. The solution will turn a dark red-brown color. Stir for an additional 20 minutes at room temperature.

2. Formation of Selenocystamine: a. Prepare a solution of 2-chloroethylamine hydrochloride (13.9 g, 119.7 mmol) in 30 mL of aqueous 20% sodium hydroxide. b. Add this solution dropwise to the sodium diselenide solution from step 1d. c. Continue stirring the reaction mixture at room temperature overnight (approximately 17 hours).

3. Extraction and Isolation: a. Transfer the reaction mixture to a separatory funnel and extract with chloroform (B151607). b. Combine the chloroform layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light yellow oil. This oil is a mixture of the desired 2,2'-diselenodiethanamine and the 2,2'-selenodiethanamine side product.

4. Formation and Purification of the Dihydrochloride Salt: a. Dissolve the yellow oil in 200 mL of a 1:1 mixture of methanol and ethyl acetate. b. Treat this solution with anhydrous HCl in diethyl ether (1N solution). c. Concentrate the solution to yield a light yellow solid. d. For further purification, dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form. e. Filter, collect, and dry the solid to obtain 2,2'-diselenodiethanamine dihydrochloride as a light yellow powder.

Visualizations

experimental_workflow reagents 1. Reagents - Selenium - NaBH4 - 2-chloroethylamine HCl - NaOH setup 2. Reaction Setup - 3-neck flask - N2 atmosphere - Gas trap (Pb(OAc)2) reagents->setup na2se2 3. Na2Se2 Formation - Dropwise addition of NaBH4 - Color change monitoring setup->na2se2 coupling 4. Coupling Reaction - Dropwise addition of 2-chloroethylamine soln. - Stir overnight at RT na2se2->coupling extraction 5. Extraction - Extract with CHCl3 - Dry over MgSO4 coupling->extraction concentration 6. Concentration - Remove solvent - Obtain crude oil extraction->concentration salt_formation 7. Salt Formation - Dissolve in MeOH/EtOAc - Add HCl in ether concentration->salt_formation crystallization 8. Crystallization - Dissolve in MeOH - Precipitate with EtOAc salt_formation->crystallization product 9. Final Product - Filter and dry - this compound crystallization->product troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product check_extraction Check extraction efficiency. Perform multiple extractions. low_yield->check_extraction Yes check_crystallization Check crystallization. Add anti-solvent slowly. low_yield->check_crystallization No monoselenide Likely monoselenide contamination. Improve purification by recrystallization. oily_product->monoselenide Yes other_issue Consult other troubleshooting points. oily_product->other_issue No reaction_pathways cluster_main Main Reaction cluster_side Side Reaction na2se2 Na2Se2 (Sodium Diselenide) selenocystamine Selenocystamine (Diselenide Product) na2se2->selenocystamine + chloroethylamine 2 x 2-Chloroethylamine chloroethylamine->selenocystamine na2se Na2Se (Sodium Selenide) monoselenide 2,2'-selenodiethanamine (Monoselenide Side Product) na2se->monoselenide + 2 x 2-Chloroethylamine

References

"impact of pH on Selenocystamine dihydrochloride reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Selenocystamine Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the reactivity of this compound. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your research.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with Selenocystamine Dihydrochloride, with a focus on pH-related issues.

Problem Possible Cause Suggested Solution
Low or no catalytic activity in a redox assay (e.g., with DTT). Incorrect pH of the reaction buffer. Selenocystamine's catalytic activity is highly dependent on the formation of the selenolate anion (RSe⁻), which is favored at pH values near or above the pKa of the selenol group.Ensure the reaction buffer pH is optimized for selenolate formation. For many applications, a pH range of 7.0 to 8.5 is recommended. Verify the pH of your buffer with a calibrated pH meter.
Degradation of this compound solution. The compound can be susceptible to oxidation and degradation, especially in solution.Prepare fresh solutions of this compound before each experiment. If a stock solution is required, store it at -20°C or -80°C for short periods and protect it from light.[1]
Inconsistent results between experiments. pH fluctuations in the reaction mixture. Small changes in pH can significantly alter the protonation state and reactivity of Selenocystamine.Use a buffer with sufficient buffering capacity in the desired pH range. Always measure the final pH of the reaction mixture.
Precipitation observed in the reaction well/tube. Poor solubility at the experimental pH. this compound is generally soluble in water, but its solubility can be influenced by the pH and the presence of other salts in the buffer.Ensure the final concentration of Selenocystamine is below its solubility limit in the chosen buffer system. If solubility is an issue, consider adjusting the pH or using a co-solvent, but be aware that this may also affect reactivity.
Difficulty in monitoring the reaction progress. Inappropriate assay method or wavelength for detection. The chosen method to monitor the reaction (e.g., UV-Vis spectroscopy) may not be optimal for the specific conditions.For assays involving DTT, the consumption of DTT can be monitored by measuring the decrease in absorbance at its characteristic wavelength, or by using a reagent like DTNB (Ellman's reagent) which reacts with remaining thiols to produce a colored product measured at 412 nm.[2][3][4] Ensure the chosen wavelength does not have interference from other components in the reaction mixture at the experimental pH.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the reactivity of this compound?

A1: The reactivity of this compound is critically dependent on pH. The key functional group for its catalytic activity is the selenol (R-SeH), which can be deprotonated to form the highly nucleophilic selenolate anion (R-Se⁻). The equilibrium between the protonated selenol and the deprotonated selenolate is governed by the pKa of the selenol group. At pH values below the pKa, the less reactive protonated form predominates. As the pH increases towards and beyond the pKa, the concentration of the more reactive selenolate anion increases, leading to enhanced catalytic activity in redox reactions.

Q2: What are the pKa values for Selenocystamine?

A2: Selenocystamine has two primary ionizable groups: the amino groups and the selenol groups (after reduction of the diselenide). The pKa of the selenol group of selenocysteamine (the reduced form of selenocystamine) is approximately 5.2. The amino groups have pKa values in the range of 9-10. The reactivity in redox catalysis is primarily influenced by the deprotonation of the selenol group.

Q3: What is the optimal pH range for working with this compound?

A3: The optimal pH depends on the specific application. For reactions where the nucleophilic character of the selenium atom is important, such as in catalyzing the reduction of disulfides by DTT, a pH above 7 is generally preferred to ensure a significant population of the reactive selenolate anion. A common working range is pH 7.0 to 8.5. However, the stability of the compound and other reaction components at a given pH should also be considered.

Q4: How should I prepare and store this compound solutions?

A4: this compound is a yellow to orange powder soluble in water.[5] For experimental use, it is recommended to prepare fresh solutions. If a stock solution is necessary, it should be prepared in a suitable buffer, aliquoted, and stored frozen at -20°C or -80°C to minimize degradation.[1] Thawing should be done carefully, and repeated freeze-thaw cycles should be avoided. For cell-based assays, sterile filtration of the working solution is advised.[1]

Q5: Can I use this compound in cell culture experiments?

A5: Yes, this compound has been used in various in vitro and cell-based assays. However, it is important to first determine its cytotoxicity for your specific cell line and experimental conditions. When preparing solutions for cell culture, use a sterile, physiologically compatible buffer and ensure the final pH is appropriate for the cells.

Quantitative Data Summary

The reactivity of this compound is intrinsically linked to the pH of the environment. The following table provides an illustrative summary of how the catalytic rate of a typical redox reaction (e.g., reduction of a disulfide substrate) catalyzed by Selenocystamine might vary with pH. The data is representative and based on the principle that the deprotonated selenolate form is the primary catalytically active species.

Table 1: Illustrative pH-Dependent Catalytic Activity of this compound

pHPredominant Selenium SpeciesRelative Reaction Rate (%)Notes
4.0R-SeH (Selenol)~5%At this pH, the selenol group is largely protonated and thus less nucleophilic.
5.2R-SeH / R-Se⁻ (~50:50)~50%At the pKa of the selenol group, both species are present in roughly equal amounts.
6.0R-Se⁻ > R-SeH~75%The more reactive selenolate anion begins to dominate.
7.4R-Se⁻ (Selenolate)~95%At physiological pH, the selenolate form is the major species, leading to high reactivity.
8.5R-Se⁻ (Selenolate)~100%The concentration of the highly reactive selenolate is maximized, leading to optimal catalytic activity.

Note: The relative reaction rates are illustrative and the actual rates will depend on the specific reaction, substrate, and experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for pH-Dependent Catalytic Activity of this compound using DTT

This protocol describes how to measure the catalytic activity of this compound at different pH values by monitoring the reduction of a disulfide-containing compound in the presence of Dithiothreitol (B142953) (DTT). The rate of reduction is monitored by the decrease in absorbance of the disulfide substrate.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Disulfide substrate (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or a disulfide-containing peptide)

  • A series of buffers with different pH values (e.g., phosphate (B84403) buffer for pH 6.0-8.0, borate (B1201080) buffer for pH 8.0-9.0)

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional, for higher throughput)

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM phosphate or borate) at the desired pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the pH is accurately measured and adjusted.

  • Reagent Preparation:

    • Prepare a stock solution of the disulfide substrate in an appropriate buffer.

    • Prepare a stock solution of DTT in the same buffer.

    • Prepare a stock solution of this compound in water or the appropriate buffer. Prepare this solution fresh before the experiment.

  • Assay Setup:

    • In a cuvette or a well of a microplate, add the buffer of a specific pH.

    • Add the disulfide substrate to a final desired concentration.

    • Add this compound to a final desired concentration.

  • Initiation and Measurement:

    • Initiate the reaction by adding DTT to a final desired concentration.

    • Immediately start monitoring the decrease in absorbance of the disulfide substrate at its λmax (e.g., 412 nm for the product of DTNB reduction).[2][3][4]

    • Record the absorbance at regular time intervals for a set period.

  • Data Analysis:

    • For each pH value, plot absorbance versus time.

    • Determine the initial reaction rate from the linear portion of the curve.

    • Plot the initial reaction rate as a function of pH to generate a pH-rate profile.

Protocol 2: In Vitro PP2A Phosphatase Activity Assay with this compound at Different pH

This protocol outlines a method to assess the effect of this compound on the activity of Protein Phosphatase 2A (PP2A) at various pH levels using a colorimetric assay.

Materials:

  • This compound

  • Purified PP2A enzyme

  • Phosphopeptide substrate for PP2A (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Assay Kit

  • A series of buffers with different pH values (e.g., Tris-HCl for pH 7.0-9.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Buffer and Reagent Preparation:

    • Prepare a series of assay buffers (e.g., 50 mM Tris-HCl) at the desired pH values (e.g., 7.0, 7.5, 8.0, 8.5).

    • Prepare a stock solution of the phosphopeptide substrate in the assay buffer.

    • Prepare fresh solutions of this compound at various concentrations in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the assay buffer of a specific pH.

    • Add the desired concentration of this compound to the appropriate wells. Include control wells without Selenocystamine.

    • Add the purified PP2A enzyme to all wells.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the dephosphorylation reaction by adding the phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will detect the free phosphate released.

  • Measurement and Analysis:

    • After the color develops, measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

    • Create a standard curve using the provided phosphate standards in the kit.

    • Calculate the amount of phosphate released in each well.

    • Plot the PP2A activity (rate of phosphate release) as a function of pH in the presence and absence of this compound.

Visualizations

pH_Impact_on_Selenocystamine_Reactivity cluster_pH Solution pH cluster_Species Predominant Selenium Species cluster_Reactivity Reactivity Low_pH Low pH (e.g., < 5) Selenol R-SeH (Protonated Selenol) Low_pH->Selenol Favors High_pH High pH (e.g., > 7) Selenolate R-Se⁻ (Deprotonated Selenolate) High_pH->Selenolate Favors Low_Reactivity Low Reactivity (Poor Catalyst) Selenol->Low_Reactivity Leads to High_Reactivity High Reactivity (Good Catalyst) Selenolate->High_Reactivity Leads to

Caption: Logical relationship of pH and Selenocystamine reactivity.

Experimental_Workflow_pH_Study Start Start: Prepare Reagents Prepare_Buffers Prepare Buffers at Various pH Values Start->Prepare_Buffers Prepare_Stock_Solutions Prepare Fresh Stock Solutions: - Selenocystamine - Substrate - DTT Start->Prepare_Stock_Solutions Assay_Setup Set up Reactions in Parallel for each pH Prepare_Buffers->Assay_Setup Prepare_Stock_Solutions->Assay_Setup Initiate_Reaction Initiate Reaction (e.g., add DTT) Assay_Setup->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data: - Calculate initial rates - Plot Rate vs. pH Monitor_Reaction->Data_Analysis Conclusion Conclusion: Determine Optimal pH Data_Analysis->Conclusion

Caption: Workflow for studying the effect of pH on reactivity.

Selenocystamine_Catalytic_Cycle RSeSeR R-Se-Se-R (Selenocystamine) RSeH 2 R-SeH (Selenocysteamine) RSeSeR->RSeH Reduction (e.g., by DTT) RSe- 2 R-Se⁻ (Selenolate) RSeH->RSe- Deprotonation (pH > pKa) RSe-->RSeSeR Oxidation Substrate_ox Substrate (Oxidized) Substrate_red Substrate (Reduced) Substrate_ox->Substrate_red Reduction

References

Technical Support Center: Quantification of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Selenocystamine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common analytical techniques, troubleshooting, and frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying Selenocystamine dihydrochloride?

A1: The main challenges include:

  • Lack of a strong chromophore: this compound does not possess a strong chromophore, making direct UV-Vis spectrophotometric quantification at higher wavelengths difficult and less sensitive.

  • Potential for instability: As a diselenide compound, it can be susceptible to reduction or oxidation, potentially leading to inaccurate quantification if samples are not handled and stored properly.[1]

  • Adsorption: Seleno-compounds can sometimes exhibit non-specific adsorption to surfaces, which can affect recovery and reproducibility.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to seal the container tightly to protect it from moisture.[1]

Q3: Can I quantify this compound using UV-Vis spectrophotometry directly?

A3: Direct UV-Vis quantification is challenging due to the weak UV absorbance of the molecule. The absorbance maximum is expected in the low UV region (around 200-260 nm), where interference from other sample components and solvents is common. For accurate and sensitive quantification, a derivatization step to introduce a chromophore is often recommended.

Q4: What type of HPLC column is suitable for the analysis of this compound?

A4: A reversed-phase C18 column is a common and suitable choice for the separation of seleno-amino acids and related compounds.[2][3] Due to the polar nature of this compound, a column with good retention for polar compounds or the use of ion-pairing reagents in the mobile phase may be necessary to achieve adequate retention and separation.

Q5: How should I prepare my sample for HPLC analysis?

A5: Sample preparation is crucial for accurate results. A general procedure involves:

  • Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as water or a mixture of water and a small amount of organic solvent (e.g., methanol (B129727) or acetonitrile).[4]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]

  • Dilution: Dilute the sample to a concentration that falls within the linear range of the calibration curve.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust approach for the quantification of this compound, particularly for complex matrices. A pre-column derivatization step is included to enhance detection sensitivity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 5%), and gradually increase to elute the compound. A typical gradient might be from 5% to 50% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Pre-column Derivatization (optional but recommended for higher sensitivity):

    • Reagent: o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like N-acetyl-L-cysteine.[6]

    • Procedure: Mix the sample with the OPA/thiol reagent solution and allow it to react for a few minutes at room temperature before injection. This reaction forms a highly fluorescent isoindole derivative that can be detected by UV at around 330-340 nm.[6]

  • Detection:

    • Without Derivatization: UV detection at a low wavelength, such as 210 nm.

    • With OPA Derivatization: UV detection at approximately 337 nm.[6]

UV-Vis Spectrophotometry (Indirect Method)

Due to the weak chromophore of this compound, a direct UV-Vis method lacks sensitivity. An indirect method involving a derivatization reaction to produce a colored product is more suitable for quantification.

Methodology:

  • Principle: This method is based on the reaction of selenium(IV) with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically. This compound would first need to be oxidized to selenite (B80905) (Se(IV)).

  • Oxidation Step: Treat the sample with an oxidizing agent (e.g., a mixture of nitric acid and perchloric acid) under controlled heating to convert the selenium in Selenocystamine to selenite (Se(IV)). This step must be carefully optimized to ensure complete conversion without loss of selenium.

  • Derivatization Reagent: A common reagent is 3,3'-diaminobenzidine (B165653) (DAB), which reacts with Se(IV) to form a yellow piazselenol complex.

  • Procedure:

    • After the oxidation step, adjust the pH of the sample solution to be acidic (pH 1.5-2.5).

    • Add the DAB solution and allow the color to develop for a sufficient time (e.g., 30 minutes).

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) of the piazselenol complex, which is typically around 420 nm.

  • Quantification: Create a calibration curve using known concentrations of a selenium standard that have undergone the same oxidation and derivatization procedure.

Quantitative Data Summary

ParameterHPLC-UV (with Derivatization)
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Linearity Range (r²) 1.0 - 100 µg/mL (>0.99)
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting
Problem Potential Cause(s) Solution(s)
No peaks or very small peaks - Incorrect wavelength setting on the UV detector.- Sample concentration is too low.- Injection issue (e.g., air bubble in the syringe, clogged injector).- Compound is not eluting from the column.- Verify the detection wavelength is appropriate (e.g., ~210 nm for underivatized, ~337 nm for OPA derivatized).- Concentrate the sample or inject a larger volume.- Check the autosampler and syringe for proper functioning.- Modify the mobile phase gradient to be stronger (increase the percentage of organic solvent).
Peak Tailing - Presence of active sites on the column packing material.- Column overload.- Incompatibility between the sample solvent and the mobile phase.- Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine) to the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Baseline Drift - Column not properly equilibrated.- Mobile phase composition changing over time (e.g., evaporation of volatile components).- Temperature fluctuations.- Ensure the column is equilibrated with the initial mobile phase for an adequate amount of time before injection.- Prepare fresh mobile phase daily and keep the solvent reservoirs covered.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and sample loop.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.
UV-Vis Spectrophotometry Troubleshooting
Problem Potential Cause(s) Solution(s)
Low or no absorbance - Incorrect wavelength setting.- Sample concentration is too low.- Incomplete derivatization reaction.- Ensure the spectrophotometer is set to the λmax of the colored complex.- Concentrate the sample.- Optimize the derivatization reaction conditions (pH, temperature, reaction time).
High background absorbance - Contaminated cuvettes or reagents.- Turbidity in the sample.- Clean cuvettes thoroughly before use.- Use high-purity reagents and solvents for blank and sample preparation.- Filter the sample to remove any suspended particles.
Non-linear calibration curve - Absorbance values are too high (outside the linear range of the instrument).- Chemical interferences in the sample matrix.- Dilute the standards and samples to bring the absorbance values within the linear range (typically below 1.5 AU).- Perform sample cleanup (e.g., solid-phase extraction) to remove interfering substances.
Poor reproducibility - Inconsistent sample preparation or derivatization.- Fluctuation in instrument performance.- Ensure precise and consistent pipetting and timing for all steps of the procedure.- Allow the spectrophotometer to warm up sufficiently before taking measurements.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.22 µm) Sample->Filtration Derivatization Pre-column Derivatization (Optional) Filtration->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound using HPLC.

Troubleshooting_Logic cluster_system System Checks cluster_method Method Checks cluster_sample Sample Checks Problem Chromatographic Problem (e.g., Peak Tailing) CheckSystem Check HPLC System Problem->CheckSystem CheckMethod Check Analytical Method Problem->CheckMethod CheckSample Check Sample Preparation Problem->CheckSample Leaks Leaks? CheckSystem->Leaks Pressure Pressure Fluctuation? CheckSystem->Pressure Detector Detector Lamp OK? CheckSystem->Detector MobilePhase Mobile Phase Correct? CheckMethod->MobilePhase Gradient Gradient Profile Correct? CheckMethod->Gradient ColumnEquil Column Equilibrated? CheckMethod->ColumnEquil Solvent Correct Sample Solvent? CheckSample->Solvent Concentration Sample Overloaded? CheckSample->Concentration Filtration Sample Filtered? CheckSample->Filtration Solution Identify & Implement Solution Leaks->Solution Fix Leak Pressure->Solution Degas Mobile Phase Detector->Solution Replace Lamp MobilePhase->Solution Prepare Fresh Gradient->Solution Verify Program ColumnEquil->Solution Increase Equilibration Time Solvent->Solution Use Mobile Phase Concentration->Solution Dilute Sample Filtration->Solution Filter Sample

Caption: A logical workflow for troubleshooting common issues in HPLC analysis.

References

Technical Support Center: Synthesis of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of Selenocystamine (B1203080) dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Selenocystamine dihydrochloride?

The synthesis typically involves a two-stage reaction. The first stage is the reduction of elemental selenium using a reducing agent like sodium borohydride (B1222165) to form sodium diselenide. In the second stage, this is reacted with 2-chloroethanamine hydrochloride under basic conditions to yield a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine. The desired product, this compound, is then isolated as a dihydrochloride salt.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

This synthesis involves hazardous materials. Elemental selenium is toxic, and sodium borohydride is a strong reducing agent that reacts with water to produce flammable hydrogen gas. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and have a trap for any evolved gases.[1]

Q3: What is the expected yield and purity of the final product?

The reported yield can vary. One procedure described obtaining 2.3 gm of this compound from 9.0 gm of selenium metal.[1] The purity of the commercially available product is typically greater than 98% as determined by TLC.[2][3]

Q4: How should this compound be stored?

For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is suitable. The product should be stored in a sealed container, away from moisture.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reduction of selenium.Ensure slow, dropwise addition of the sodium borohydride solution to maintain a moderate reaction rate and allow for complete reaction with the selenium.[1]
Loss of product during extraction.Perform multiple extractions with the organic solvent (e.g., CHCl3) to ensure complete recovery of the product from the aqueous layer.[1]
Inefficient precipitation of the dihydrochloride salt.After dissolving the crude product in methanol (B129727), add ethyl acetate (B1210297) slowly until precipitation begins. Allow sufficient time for complete precipitation before filtration.[1]
Formation of Side Products A mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine is often formed.[1]Careful control of stoichiometry and reaction conditions can help to favor the formation of the desired diselenide. Purification by recrystallization is necessary to isolate the target compound.[1]
Difficulty in Isolating the Product The product may remain as an oil instead of precipitating as a solid.Ensure the use of anhydrous HCl in diethyl ether for the salt formation. The solvent system (methanol/ethyl acetate) is critical for successful precipitation.[1]
Reaction Stalls or is Sluggish Poor quality of reagents.Use high-purity selenium metal and fresh sodium borohydride.
Inadequate stirring.Ensure vigorous stirring, especially during the addition of sodium borohydride to the selenium slurry, to maintain a good reaction interface.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported laboratory-scale synthesis.[1] When scaling up, careful consideration must be given to heat management and the rate of reagent addition.

Materials and Reagents:

ReagentQuantity (for lab scale)
Selenium metal9.0 gm (113.8 mmol total)
Sodium borohydride (NaBH4)4.5 gm (118.5 mmol)
2-chloroethanamine hydrochloride13.9 gm (119.7 mmol)
Sodium hydroxide (B78521) (NaOH), 20% aqueous solution30 mL
Chloroform (B151607) (CHCl3)As needed for extraction
Anhydrous Magnesium Sulfate (MgSO4)As needed for drying
Methanol (MeOH)As needed for dissolution
Ethyl acetate (EtOAc)As needed for precipitation
Anhydrous HCl in diethyl ether (1N solution)As needed for salt formation
Water (H2O)As needed

Procedure:

  • Preparation of Sodium Diselenide:

    • To a 3-neck flask equipped with a nitrogen gas inlet, an addition funnel, and a gas outlet leading to a trap (e.g., containing 5% Pb(OAc)2 solution), add selenium metal (4.5 gm, 56.9 mmol) and 25 mL of water.

    • In a separate flask, dissolve NaBH4 (4.5 gm, 118.5 mmol) in 25 mL of water and transfer the solution to the addition funnel.

    • Stir the selenium slurry at a moderate rate at room temperature.

    • Slowly add the NaBH4 solution dropwise, maintaining a moderate rate of gas evolution. The solution color will change from grey to brown-red and finally to a clear light yellow. This addition should take approximately 50 minutes.

    • After 10 minutes, add a second portion of selenium metal (4.5 gm, 56.9 mmol) in portions. The solution will turn a dark red-brown color.

    • Stir for an additional 20 minutes at room temperature.

  • Reaction with 2-chloroethanamine hydrochloride:

    • Prepare a solution of 2-chloroethanamine hydrochloride (13.9 gm, 119.7 mmol) in 30 mL of 20% aqueous sodium hydroxide.

    • Add this solution dropwise to the reaction mixture.

    • Continue stirring at room temperature overnight (approximately 17 hours).

  • Extraction and Isolation of the Free Base:

    • Pour the reaction mixture into a separatory funnel and extract with chloroform.

    • Combine the chloroform layers and dry over anhydrous MgSO4.

    • Filter and concentrate the solution to yield a light yellow oil (a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine).

  • Formation and Purification of the Dihydrochloride Salt:

    • Dissolve the obtained oil in 200 mL of a 1:1 mixture of methanol and ethyl acetate.

    • Treat the solution with a 1N solution of anhydrous HCl in diethyl ether.

    • Concentrate the solution to yield a light yellow solid.

    • Dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form.

    • Collect the solid by filtration and dry to obtain this compound as a light yellow powder.

Visualizations

SynthesisWorkflow cluster_stage1 Stage 1: Formation of Sodium Diselenide cluster_stage2 Stage 2: Alkylation cluster_purification Purification Se Selenium Metal Na2Se2 Sodium Diselenide Solution (Dark Red-Brown) Se->Na2Se2 Reduction NaBH4 Sodium Borohydride in Water NaBH4->Na2Se2 Reducing Agent Crude_Mixture Crude Mixture (Aqueous) Na2Se2->Crude_Mixture Reaction Chloroethanamine 2-chloroethanamine HCl in NaOH Chloroethanamine->Crude_Mixture Extraction Chloroform Extraction Crude_Mixture->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration1 Concentration Drying->Concentration1 Crude_Oil Crude Yellow Oil Concentration1->Crude_Oil Salt_Formation Salt Formation (HCl in Ether) Crude_Oil->Salt_Formation Precipitation Precipitation (MeOH/EtOAc) Salt_Formation->Precipitation Final_Product This compound (Yellow Powder) Precipitation->Final_Product

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Dissolution of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of Selenocystamine dihydrochloride (B599025), with a focus on utilizing sonication for enhanced solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Selenocystamine dihydrochloride?

A1: this compound is soluble in water, presenting as a clear to slightly hazy solution.[1] It is also soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline have been shown to achieve a solubility of at least 2.5 mg/mL.[2]

Q2: Why is my this compound not dissolving completely?

A2: Incomplete dissolution can occur due to several factors, including reaching the solubility limit in the chosen solvent, the formation of aggregates, or insufficient energy to break intermolecular bonds. Sonication can be a highly effective method to overcome these issues by providing the necessary energy to break down particles and enhance solvation.

Q3: When should I use sonication to dissolve this compound?

A3: Sonication is recommended when you observe precipitation, phase separation, or if the powder does not readily dissolve with simple vortexing or stirring.[2] It is particularly useful for preparing solutions at higher concentrations.

Q4: Can sonication damage this compound?

A4: Excessive or uncontrolled sonication can generate heat, which may degrade temperature-sensitive compounds. It is crucial to monitor and control the temperature of the sonication bath during the procedure. Pulsed sonication can also help to minimize heat buildup.

Q5: What is the recommended storage for this compound solutions?

A5: Stock solutions should be stored under sealed conditions, away from moisture. For long-term storage, -80°C (for up to 6 months) is recommended. For shorter-term storage, -20°C (for up to 1 month) is suitable.[2] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Experimental Protocol: Dissolution of this compound using Sonication

This protocol provides a general procedure for dissolving this compound using a sonication bath. Parameters may need to be optimized for your specific experimental requirements.

Materials:

  • This compound powder

  • Desired solvent (e.g., high-purity water, DMSO)

  • Volumetric flask or appropriate vial

  • Ultrasonic bath with temperature control

  • Vortex mixer

Procedure:

  • Preparation:

    • Accurately weigh the desired amount of this compound powder and transfer it to the volumetric flask or vial.

    • Add approximately 50-70% of the final volume of the desired solvent to the vessel.

  • Initial Mixing:

    • Briefly vortex the mixture to disperse any large clumps of powder. This will ensure more uniform exposure to sonication.

  • Sonication:

    • Set the ultrasonic bath temperature to 20-25°C.

    • Place the vessel containing the mixture into the sonicator bath. Ensure the water level in the bath is adequate to cover the solvent level in your vessel.

    • Begin sonication. It is recommended to use pulsed sonication (e.g., 30 seconds on, 30 seconds off) to prevent excessive heat generation.

    • Continue sonication for a total of 5-15 minutes. The exact duration will depend on the concentration and solvent.

    • Periodically remove the vessel and gently swirl or vortex to ensure even dissolution.

  • Final Steps:

    • Once the solid is fully dissolved, remove the vessel from the sonicator.

    • Allow the solution to return to room temperature.

    • Add the remaining solvent to reach the final desired volume and mix thoroughly.

    • If using water as the solvent for a stock solution that will be further diluted, it is advisable to filter and sterilize the solution using a 0.22 µm filter before use.[2]

Data Summary

Solvent System Achieved Solubility Resulting Solution Reference
Water (H₂O)SolubleClear to slightly hazy[1]
Dimethyl sulfoxide (DMSO)≥ 90 mg/mLClear
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.84 mM)Clear solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.84 mM)Clear solution[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.84 mM)Clear solution[2]

Troubleshooting Guide

Issue 1: The solution remains cloudy or hazy after sonication.

  • Question: I have sonicated my sample in water as per the protocol, but it still appears slightly hazy. Is this normal?

  • Answer: Yes, a clear to slightly hazy solution in water is considered normal for this compound.[1] However, if significant particulate matter is visible, you may be exceeding the solubility limit at that temperature. Try diluting the sample or gently warming the solution (do not exceed 37°C) to see if it clarifies.

Issue 2: The compound precipitates out of solution after cooling.

  • Question: My this compound dissolved completely in the sonicator, but a precipitate formed after it cooled to room temperature. What should I do?

  • Answer: This indicates that you may have created a supersaturated solution. You can try gently warming and re-sonicating the solution. If the precipitate reappears upon cooling, the concentration is likely too high for that specific solvent and temperature. You will need to either increase the volume of the solvent or consider a different solvent system.

Issue 3: I am concerned about the stability of the compound during sonication.

  • Question: How can I be sure that the sonication process is not degrading my this compound?

  • Answer: To minimize the risk of degradation, it is crucial to control the temperature. Keep the sonication bath between 20-25°C. Use shorter, pulsed sonication cycles instead of a continuous long duration. If you are still concerned, you can run a stability test by analyzing a sample of the sonicated solution using a suitable analytical method like HPLC to confirm the integrity of the compound.

Dissolution Troubleshooting Workflow

DissolutionTroubleshooting start Start: Weigh Selenocystamine dihydrochloride Powder add_solvent Add Solvent and Vortex start->add_solvent sonicate Sonicate (20-25°C, pulsed cycles) add_solvent->sonicate observe Observe Solution sonicate->observe clear_solution Solution is Clear: Dissolution Successful observe->clear_solution Clear hazy_solution Solution is Hazy observe->hazy_solution Hazy precipitate Precipitate or Undissolved Solid Remains observe->precipitate Precipitate check_spec Is slight haziness acceptable for the solvent? hazy_solution->check_spec check_spec->precipitate No hazy_ok Acceptable Haziness: Proceed with Experiment check_spec->hazy_ok Yes (e.g., in water) continue_sonication Continue Sonication (monitor temperature) precipitate->continue_sonication reassess Re-evaluate: - Decrease Concentration - Change Solvent System precipitate->reassess If dissolution fails after extended sonication continue_sonication->observe

Caption: Troubleshooting workflow for dissolving this compound.

References

Validation & Comparative

A Comparative Analysis of the Redox Activity of Selenocystamine and Cystamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the distinct redox properties of selenocystamine (B1203080) and its sulfur analog, cystamine (B1669676), supported by experimental data and detailed protocols.

In the landscape of therapeutic development, particularly for conditions rooted in oxidative stress, the choice between selenium- and sulfur-containing compounds is critical. This guide provides a comprehensive comparison of the redox activities of selenocystamine and cystamine, two structurally similar yet functionally distinct molecules. Understanding their fundamental differences in redox potential, reaction kinetics, and biological activity is paramount for their effective application in drug discovery and development.

Executive Summary

Selenocystamine, the diselenide counterpart of the disulfide cystamine, exhibits significantly enhanced redox activity. This heightened reactivity is attributed to the inherent chemical properties of selenium, including its lower electronegativity and the greater nucleophilicity of its selenol form compared to the thiol of cysteine. These characteristics translate to a lower redox potential for the selenolate/diselenide couple, making selenocystamine a more potent reducing agent and a more efficient catalyst in redox reactions, such as those mimicking glutathione (B108866) peroxidase (GPx) activity. While both compounds can participate in antioxidant and, under certain conditions, pro-oxidant processes, the kinetic advantages of selenocystamine position it as a molecule of high interest for therapeutic interventions targeting oxidative damage.

Quantitative Comparison of Redox Properties

The following table summarizes the key quantitative parameters that differentiate the redox activity of selenocystamine and cystamine, based on available experimental data.

ParameterSelenocystamine/SelenocysteamineCystamine/Cysteamine (B1669678)Significance for Redox Activity
Standard Redox Potential (E°') Lower (more negative)Higher (less negative)A lower redox potential indicates a stronger reducing agent, meaning selenocystamine more readily donates electrons.[1][2][3][4]
pKa of the Selenol/Thiol Group ~5.2 (Selenocysteine)~8.3 (Cysteine)The lower pKa of the selenol group means it is predominantly in the more reactive selenolate anion form at physiological pH, enhancing its nucleophilicity.[5]
Reaction Kinetics Kinetics of selenolate-diselenide transitions are significantly faster than thiolate-disulfide transitions.[2]Slower reaction rates compared to their selenium analogs.Faster kinetics enable more efficient scavenging of reactive oxygen species and catalysis of redox reactions.
Nucleophilicity The selenolate anion of selenocysteamine is a stronger nucleophile.[6]The thiolate anion of cysteamine is a weaker nucleophile in comparison.Higher nucleophilicity contributes to faster reaction rates with electrophilic species, including oxidants.

Core Redox Mechanisms and Signaling Pathways

The differential redox activity of selenocystamine and cystamine stems from the fundamental properties of selenium versus sulfur. The primary mechanism involves the reduction of the diselenide or disulfide bond to form the corresponding selenol (selenocysteamine) or thiol (cysteamine), which are the active redox species.

Selenocystamine's enhanced activity is largely attributed to its ability to mimic the function of glutathione peroxidase (GPx).[1] The selenol form readily reacts with reactive oxygen species (ROS), becoming oxidized to a selenenic acid. This intermediate can then be efficiently recycled back to the active selenol by cellular reductants like glutathione (GSH).

Cystamine , on the other hand, participates in thiol-disulfide exchange reactions. While it can act as an antioxidant, its thiol form is less reactive than the selenol of selenocysteamine.[6] Under certain cellular conditions, both compounds can also exhibit pro-oxidant effects, though the mechanisms and consequences of these may differ.

Below is a diagram illustrating the generalized redox cycling of these compounds.

Redox_Cycling cluster_Se Selenocystamine Redox Cycle cluster_S Cystamine Redox Cycle Se_diselenide Selenocystamine (Diselenide) Se_selenol Selenocysteamine (Selenol) Se_diselenide->Se_selenol Reduction (e.g., by GSH) Se_selenenic Selenenic Acid Intermediate Se_selenol->Se_selenenic Oxidation (by ROS) Se_selenenic->Se_selenol Reduction (by GSH) S_disulfide Cystamine (Disulfide) S_thiol Cysteamine (Thiol) S_disulfide->S_thiol Reduction (e.g., by GSH) S_sulfenic Sulfenic Acid Intermediate S_thiol->S_sulfenic Oxidation (by ROS) S_sulfenic->S_thiol Reduction (by GSH)

Generalized redox cycling of selenocystamine and cystamine.

Experimental Protocols

To aid in the replication and further investigation of the redox properties of selenocystamine and cystamine, the following are detailed methodologies for key experiments.

Determination of Redox Potential using NMR Spectroscopy

This method allows for the determination of species-specific, pH-independent standard redox potentials by monitoring the equilibrium between the compound of interest and a reference redox couple, such as dithiothreitol (B142953) (DTT).[2][3]

Workflow Diagram:

NMR_Workflow start Prepare Solutions (Selenocystamine/Cystamine, DTT, Buffer) mix Mix Reactants in NMR Tube start->mix equilibrate Allow to Reach Equilibrium mix->equilibrate nmr Acquire 1H NMR Spectra equilibrate->nmr integrate Integrate Peaks to Determine Concentrations nmr->integrate calculate Calculate pH-dependent Conditional Redox Equilibrium Constants integrate->calculate decompose Decompose into pH-independent Microscopic Constants calculate->decompose end Determine Standard Redox Potential decompose->end

Workflow for determining redox potential via NMR.

Materials:

  • Selenocystamine or Cystamine

  • Dithiothreitol (DTT)

  • Phosphate (B84403) or other suitable buffer system to maintain a range of pH values

  • Deuterated water (D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of selenocystamine or cystamine and DTT in the chosen buffer with a known percentage of D₂O.

  • Reaction Setup: In an NMR tube, mix the solutions of the compound of interest and DTT at various molar ratios.

  • Equilibration: Allow the mixture to reach equilibrium. The time required for this will depend on the specific reactants and conditions.

  • NMR Data Acquisition: Acquire ¹H NMR spectra of the equilibrium mixture.

  • Data Analysis:

    • Identify and integrate the signals corresponding to the oxidized and reduced forms of both the compound of interest and DTT.

    • Calculate the concentrations of all species at equilibrium from the integral values.

    • Determine the pH-dependent, conditional redox equilibrium constants.

    • Using known pKa values, decompose these conditional constants into pH-independent, microscopic constants to derive the standard redox potential.[2][3]

Thiol/Selenol Reactivity Assay (Ellman's Reagent)

This colorimetric assay can be used to monitor the disappearance of free thiols or selenols over time in the presence of an oxidant, providing an indirect measure of their reactivity.

Materials:

  • Selenocysteamine or Cysteamine (the reduced forms)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • A chosen oxidant (e.g., hydrogen peroxide)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Initiation: In a cuvette, mix the selenocysteamine or cysteamine solution with the oxidant in the phosphate buffer.

  • Time-course Measurement: At specific time intervals, take an aliquot of the reaction mixture and add it to a solution of DTNB.

  • Spectrophotometric Reading: The reaction of the remaining free thiols/selenols with DTNB will produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7]

  • Data Analysis: Plot the absorbance at 412 nm versus time. A faster decrease in absorbance indicates a more rapid consumption of the thiol/selenol, and thus, a higher reactivity with the oxidant.

Conclusion

The evidence strongly indicates that selenocystamine possesses superior redox activity compared to cystamine. Its lower redox potential, the higher nucleophilicity of its selenol form at physiological pH, and consequently, its faster reaction kinetics make it a more potent antioxidant and redox modulator.[1][2][4][5][6] For researchers and drug development professionals, these properties suggest that selenocystamine and related selenium-containing compounds may offer therapeutic advantages in diseases where rapid and efficient mitigation of oxidative stress is a key objective. However, the potential for pro-oxidant effects and the nuances of selenium's biological roles necessitate careful consideration in the design and development of new therapeutic agents. Further research into the specific cellular contexts and downstream effects of these compounds will be crucial for harnessing their full therapeutic potential.

References

A Comparative Analysis of Selenocystamine Dihydrochloride and Selenocysteine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of selenocystamine (B1203080) dihydrochloride (B599025) and selenocysteine (B57510), focusing on their performance in various biological assays. The information presented is intended to assist researchers in selecting the appropriate compound for their experimental needs.

Introduction

Selenium is an essential trace element crucial for human health, primarily through its incorporation into selenoproteins as the 21st proteinogenic amino acid, L-selenocysteine. Selenocystamine, a diselenide and a derivative of selenocysteine, is also a compound of interest for its biological activities. This guide delves into the comparative effects of selenocystamine dihydrochloride and selenocysteine in key biological assays, highlighting their distinct mechanisms and potential applications.

Chemical Structures

CompoundChemical Structure
This compound
alt textN.Cl.Cl)
L-Selenocysteine
alt text(C(%3DO)O)N)

Part 1: Cytotoxicity and Pro-apoptotic Effects

A key distinction between selenocystamine and selenocysteine lies in their effects on cell viability and apoptosis. While selenocysteine is essential for the function of antioxidant enzymes that protect cells from damage, selenocystamine has been shown to exhibit pro-oxidant and cytotoxic activities in certain contexts.

Comparative Cytotoxicity Data

A seminal study by Stewart et al. (1999) directly compared the effects of selenocystamine with other selenium compounds, including selenomethionine (B1662878) (a metabolic precursor to selenocysteine and considered a non-catalytic selenium compound), in mouse keratinocytes. The findings from this study are summarized below.

CompoundCytotoxicityInduction of ApoptosisGeneration of 8-hydroxydeoxyguanosine (8-OHdG) DNA Adducts
Selenocystamine CytotoxicInducedGenerated
Selenomethionine Not cytotoxicNot inducedNot generated

Source: Stewart MS, Spallholz JE, et al. Free Radic Biol Med. 1999.

These results indicate that selenocystamine, unlike selenomethionine, imposes oxidative stress leading to DNA damage and apoptosis.

IC50 Values in Various Cell Lines

While a direct head-to-head comparison of IC50 values in the same study is limited, the following tables provide a summary of reported cytotoxicities for each compound from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.

This compound IC50 Values

Cell LineAssayExposure TimeIC50Reference
Mouse KeratinocytesCytotoxicity AssayNot SpecifiedCytotoxic at tested concentrationsStewart et al., 1999

Selenocysteine/Selenocystine IC50 Values

Note: Selenocystine, the oxidized dimer of selenocysteine, is often used in cell culture experiments as it is more stable and readily reduced to selenocysteine by cells.

Cell LineCompoundAssayExposure TimeIC50Reference
A549 (Lung Cancer)SelenocystineCytotoxicity Assay72 hSimilar to seleniteRedox-Active Selenium Compounds Review, 2015
H661 (Lung Cancer)SelenocystineCytotoxicity Assay72 hSimilar to seleniteRedox-Active Selenium Compounds Review, 2015
Normal CellsSelenocystineCytotoxicity Assay72 h> 400 µMRedox-Active Selenium Compounds Review, 2015
Signaling Pathway for Selenocystamine-Induced Apoptosis

The pro-apoptotic effect of selenocystamine is linked to its ability to generate reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death.

G Selenocystamine Selenocystamine ROS Reactive Oxygen Species (ROS) Generation Selenocystamine->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (8-OHdG adducts) Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Selenocystamine-induced apoptosis pathway.

Part 2: Antioxidant and Redox Properties

The antioxidant capacities of selenocystamine and selenocysteine are fundamentally different. Selenocysteine is a cornerstone of the cellular antioxidant defense system, while selenocystamine can act as a pro-oxidant.

Selenocysteine: A Key Component of Antioxidant Enzymes

Selenocysteine is the defining component of several crucial antioxidant enzymes, most notably glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs).[1][2] These enzymes play a vital role in detoxifying reactive oxygen species and maintaining cellular redox homeostasis. The selenol group of selenocysteine is more nucleophilic and has a lower pKa than the thiol group of cysteine, making it a more efficient catalyst for redox reactions at physiological pH.

Selenocystamine: A Pro-oxidant with Glutathione Oxidase Activity

In contrast to the antioxidant role of selenocysteine within enzymes, selenocystamine has been shown to possess glutathione oxidase activity. It can catalyze the oxidation of glutathione (GSH), a major intracellular antioxidant, leading to the generation of reactive oxygen species. This pro-oxidant activity is believed to be a key mechanism behind its cytotoxicity.

Comparative Antioxidant/Pro-oxidant Mechanisms

G cluster_0 Selenocysteine (in Selenoproteins) cluster_1 Selenocystamine Selenocysteine Selenocysteine GPx_TrxR Glutathione Peroxidases (GPx) Thioredoxin Reductases (TrxR) Selenocysteine->GPx_TrxR incorporation ROS_Detox ROS Detoxification GPx_TrxR->ROS_Detox catalysis Cell_Protection Cellular Protection ROS_Detox->Cell_Protection Selenocystamine Selenocystamine GSH_Oxidation Glutathione (GSH) Oxidation Selenocystamine->GSH_Oxidation catalysis ROS_Generation ROS Generation GSH_Oxidation->ROS_Generation Cell_Damage Cellular Damage ROS_Generation->Cell_Damage

Caption: Contrasting redox roles of the two compounds.

Part 3: Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below for researchers who wish to conduct their own comparative studies.

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of this compound and selenocysteine.

Workflow:

Caption: General workflow for an MTT assay.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and selenocysteine (or selenocystine) in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Visually confirm the formation of purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

DPPH Radical Scavenging Assay for Antioxidant Capacity

This protocol can be used to assess the direct radical scavenging activity of the compounds.

Procedure:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound and selenocysteine) in a suitable solvent (e.g., methanol or water).

  • In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS Radical Cation Decolorization Assay

This is another common assay to determine antioxidant capacity.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound to a larger volume of the diluted ABTS•+ solution and mix.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).

Conclusion

This compound and selenocysteine exhibit distinct and often opposing effects in biological assays.

  • Selenocysteine is fundamental to cellular antioxidant defense through its incorporation into selenoproteins. In its free form or as selenocystine, its cytotoxicity is generally observed at higher concentrations.

  • This compound , in contrast, can act as a pro-oxidant, inducing oxidative stress, DNA damage, and apoptosis in cells.

The choice between these two compounds for research purposes will depend entirely on the intended application. For studies involving the enhancement of antioxidant enzyme activity or selenium supplementation, selenocysteine or its precursors are appropriate. For investigating mechanisms of selenium-induced cytotoxicity or developing pro-oxidant-based therapeutic strategies, this compound may be a more suitable candidate. Researchers should carefully consider the specific cell types and experimental conditions, as the biological effects of selenium compounds are highly context-dependent.

References

A Comparative Analysis of Selenocystamine and Other Organic Selenium Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of Selenocystamine and other prominent organic selenium compounds for researchers, scientists, and drug development professionals. The focus is on their antioxidant and anticancer properties, supported by experimental data.

Comparative Analysis of Biological Activities

The therapeutic potential of organoselenium compounds is largely attributed to their antioxidant and pro-oxidant activities, which can lead to cancer cell cytotoxicity. This section provides a comparative overview of the in vitro efficacy of Selenocystamine and other key organic selenium compounds.

Anticancer Activity

The anticancer efficacy of various selenium compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The table below summarizes the IC50 values for Selenocystamine and other organic selenium compounds against several cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methods.

CompoundCell LineIC50 (µM)Reference
Selenocystine A375 (Melanoma)3.6 - 37.0[1]
HepG2 (Hepatocellular Carcinoma)3.6 - 37.0[1]
MCF7 (Breast Cancer)3.6 - 37.0[1]
Selenomethionine MCF-7/S (Breast Carcinoma)45 - 130[2]
DU-145 (Prostate Cancer)45 - 130[2]
UACC-375 (Melanoma)45 - 130[2]
BT-549 (Breast Cancer)173.07[3]
MDA-MB-231 (Breast Cancer)197.66[3]
Ebselen A549 (Lung Cancer)~12.5[4][5]
Calu-6 (Lung Cancer)~10[4][5]
BT-549 (Breast Cancer)53.21[3]
MDA-MB-231 (Breast Cancer)62.52[3]
Sodium Selenite PANC-1 (Pancreatic Cancer)5.6[6]
Pan02 (Pancreatic Cancer)4.6[6]
BT-549 (Breast Cancer)29.54[3]
MDA-MB-231 (Breast Cancer)50.04[3]
SW982 (Synovial Sarcoma)26.8 (24h), 13.4 (48h), 9.3 (72h)[7]
Methylseleninic Acid 4T1 (Mouse Breast Cancer)Concentration-dependent inhibition (5-20 µM)
Pancreatic Cancer Cell Lines0.6 - 3.7 (for 50% growth inhibition)[8]
Antioxidant Activity

The antioxidant capacity of selenium compounds is often assessed through their ability to scavenge free radicals. Common assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The table below presents available data on the antioxidant activity of various selenium compounds. Direct comparison is challenging due to a lack of standardized reporting and varied methodologies.

CompoundAssayActivity/EC50Reference
Sodium Selenite AOP1 (Cellular Antioxidant Assay)No clear dose-dependent profile[9]
ARE (Antioxidant Response Element) ActivationEC50 = 0.367 µg/mL[9]
Selenomethionine DPPH Radical ScavengingPositive correlation with concentration[10]
Ebselen H2O2-induced JNK activationIC50 ≈ 10 µM[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and growth.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the selenium compound to be tested. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction Mixture: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay

This assay is another method to determine the antioxidant capacity of compounds.

Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction Mixture: Add the test compound solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ inhibition and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Mechanisms of Action

Organic selenium compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

ROS-Mediated Apoptosis

Many selenium compounds, including Selenocystine, can induce apoptosis (programmed cell death) in cancer cells by promoting the generation of reactive oxygen species (ROS).[1] Excessive ROS levels lead to oxidative stress, causing damage to cellular components and activating apoptotic signaling cascades.

ROS_Mediated_Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular Selenium_Compound Organic Selenium Compound ROS ↑ Reactive Oxygen Species (ROS) Selenium_Compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by organic selenium compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some selenium compounds can modulate the MAPK pathway to exert their anticancer effects.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Selenium_Compound Organic Selenium Compound Selenium_Compound->ERK Inhibition

Caption: Overview of the MAPK signaling pathway and a potential point of intervention for organic selenium compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain selenium compounds have been shown to inhibit this pathway, contributing to their anticancer activity.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->PIP2 dephosphorylates Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Response Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Response Selenium_Compound Organic Selenium Compound Selenium_Compound->Akt Inhibition PTEN PTEN

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by organic selenium compounds.

References

A Comparative Analysis of the Biocompatibility of Selenocystamine-Based Materials for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of biomaterials science continually seeks novel compounds to enhance drug delivery and tissue engineering applications. Among these, materials incorporating selenocystamine (B1203080) are gaining attention for their unique redox-responsive properties. This guide provides an objective comparison of the biocompatibility of selenocystamine-based materials with established alternatives, namely glutathione- and cysteine-based materials. The information herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.

Introduction to Selenocystamine and its Alternatives in Biomaterials

Selenocystamine, a diselenide-containing compound, is explored for its potential in creating "smart" biomaterials that can respond to the redox environment of the body. This property is particularly useful for targeted drug release in specific cellular compartments or diseased tissues with altered redox states. The alternatives, glutathione (B108866) and cysteine, are well-known for their roles in cellular antioxidant defense and have been widely incorporated into biomaterials to improve their biocompatibility and mucoadhesive properties. This guide will delve into the comparative biocompatibility of these materials, focusing on cytotoxicity and hemocompatibility.

Quantitative Biocompatibility Data

The following tables summarize quantitative data from various studies assessing the cytotoxicity and hemocompatibility of materials based on selenocystamine, glutathione, and cysteine. It is important to note that the data are collated from different studies with varying experimental conditions, which should be considered when making direct comparisons.

Table 1: In Vitro Cytotoxicity Data

This table presents cell viability data from studies on materials containing selenocystamine, glutathione, and cysteine, primarily using the MTT or similar assays. Higher cell viability percentages indicate lower cytotoxicity.

Material TypeSpecific MaterialCell LineAssayConcentrationExposure TimeCell Viability (%)Citation
Selenocystamine-Based Diselenide-containing protein hydrogel (formed with Selenocystamine)MCF-7MTT0 - 0.1 mg/mLNot Specified> 90%[1]
Glutathione-Based Chitosan-glutathione hydrogelCardiomyocytesNot SpecifiedNot SpecifiedNot Specified"Excellent biocompatibility"[2]
Glutathione hydrogel with ZnONot SpecifiedResazurinNot Specified96 hours~70%[3]
Cysteine-Based Cysteine-modified polyaniline filmsLM2 and HaCaTNot SpecifiedNot SpecifiedNot Specified"Better biocompatibility than PANI"[4]
Cysteine-modified polymersVariousNot SpecifiedNot SpecifiedNot Specified"Non-toxic"[5][6]

Note: The variability in cell lines, assay methods, and experimental conditions across these studies necessitates caution in direct comparisons. However, the data suggests that selenocystamine-based materials can exhibit high biocompatibility, comparable to or, in some cases, even exceeding that of some glutathione- and cysteine-based counterparts under the tested conditions.

Table 2: Hemocompatibility Data (Hemolysis Assay)

This table summarizes the hemolytic potential of selenium-containing compounds and cysteine-modified polymers. A lower hemolysis percentage indicates better blood compatibility. Data for selenocystamine-based materials is limited; therefore, data for related selenium compounds is presented.

Material TypeSpecific MaterialBlood SourceAssay PrincipleHemolysis (%)Citation
Selenium-Containing Selenite (B80905)RatIn vitro incubationInduces hemolysis[7]
Selenocystine (B224153)RatIn vitro incubationInduces hemolysis[7]
Cysteine-Based Cysteine-modified polyurethane and PETHuman (platelets)Platelet adhesion>50% reduction in platelet adhesion[8]

Note: The available data on the hemocompatibility of selenocystamine-based materials is sparse. Studies on related selenium compounds like selenite and selenocystine indicate a potential for hemolysis[7]. Conversely, cysteine-modified polymers have been shown to improve hemocompatibility by reducing platelet adhesion[8]. Further studies are crucial to fully characterize the hemocompatibility of selenocystamine-incorporated biomaterials.

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below, based on ISO 10993 standards and common laboratory practices.

In Vitro Cytotoxicity Assays (ISO 10993-5)

1. MTT Assay (Quantitative Evaluation of Cell Viability)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

    • Material Exposure: Prepare extracts of the test material by incubating it in a cell culture medium (e.g., for 24 hours at 37°C). Remove the old medium from the cells and add the material extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

    • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Remove the extracts and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculation: Calculate cell viability as a percentage relative to the negative control.

2. Direct Contact Assay (Qualitative and Quantitative)

  • Principle: This method assesses the cytotoxicity of a material when it is in direct physical contact with cultured cells.

  • Protocol:

    • Cell Seeding: Seed cells in a culture plate and allow them to form a confluent monolayer.

    • Material Application: Place a small, sterile sample of the test material directly onto the cell monolayer.

    • Incubation: Incubate the plate for 24-72 hours.

    • Evaluation:

      • Qualitative: Observe the cells under a microscope for morphological changes, cell lysis, and inhibition of cell growth around the material. The cytotoxic response is typically graded on a scale from 0 (no reactivity) to 4 (severe reactivity).

      • Quantitative: After incubation, the material can be removed, and a cell viability assay like the MTT assay can be performed on the underlying cells.

3. Elution/Extract Assay (Indirect Cytotoxicity)

  • Principle: This assay evaluates the cytotoxicity of leachable substances from a material.

  • Protocol:

    • Extract Preparation: Incubate the test material in a culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract.

    • Cell Exposure: Apply the extract to a culture of cells.

    • Incubation and Evaluation: Follow the same incubation and evaluation procedures as the MTT assay.

Hemocompatibility Assay: Hemolysis (ISO 10993-4)
  • Principle: This test determines the extent to which a material or its extracts cause the lysis of red blood cells (hemolysis).

  • Protocol:

    • Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor).

    • Red Blood Cell (RBC) Suspension Preparation: Centrifuge the blood to separate the RBCs, wash them with saline, and prepare a diluted RBC suspension.

    • Material/Extract Incubation:

      • Direct Contact: Add the test material directly to the RBC suspension.

      • Indirect (Extract) Method: Prepare an extract of the material in saline and add it to the RBC suspension.

    • Controls: Use a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline, which should cause minimal hemolysis).

    • Incubation: Incubate all samples at 37°C for a specified time (e.g., 3-4 hours) with gentle mixing.

    • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

    • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

    • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by selenocystamine-based materials and a typical experimental workflow for assessing biocompatibility.

Selenocystamine_Signaling_Pathway Selenocystamine Selenocystamine-based Material ROS Increased Intracellular Reactive Oxygen Species (ROS) Selenocystamine->ROS Induces MAPK MAPK Pathway (JNK, p38) ROS->MAPK Activates PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Modulates Apoptosis Apoptosis MAPK->Apoptosis Promotes Cell_Survival Cell Survival and Proliferation PI3K_AKT->Cell_Survival Regulates Biocompatibility_Workflow Start Start: Selenocystamine-based Material In_Vitro In Vitro Biocompatibility Testing (ISO 10993) Start->In_Vitro Cytotoxicity Cytotoxicity Assays (ISO 10993-5) In_Vitro->Cytotoxicity Hemocompatibility Hemocompatibility Assays (ISO 10993-4) In_Vitro->Hemocompatibility MTT MTT Assay (Cell Viability) Cytotoxicity->MTT Direct_Contact Direct Contact Cytotoxicity->Direct_Contact Elution Elution Test Cytotoxicity->Elution Hemolysis Hemolysis Assay Hemocompatibility->Hemolysis Data_Analysis Data Analysis and Comparison with Alternatives MTT->Data_Analysis Direct_Contact->Data_Analysis Elution->Data_Analysis Hemolysis->Data_Analysis End Conclusion: Biocompatibility Assessment Data_Analysis->End Logical_Comparison Goal Goal: Assess Biocompatibility Materials Materials for Comparison Goal->Materials Parameters Biocompatibility Parameters Goal->Parameters Selenocystamine Selenocystamine-based Materials->Selenocystamine Glutathione Glutathione-based Materials->Glutathione Cysteine Cysteine-based Materials->Cysteine Evaluation Comparative Evaluation Selenocystamine->Evaluation Glutathione->Evaluation Cysteine->Evaluation Cytotoxicity Cytotoxicity Parameters->Cytotoxicity Hemocompatibility Hemocompatibility Parameters->Hemocompatibility Cytotoxicity->Evaluation Hemocompatibility->Evaluation

References

Unveiling the Potential of Selenocystamine Dihydrochloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the exploration of novel compounds with significant therapeutic potential is paramount. Selenocystamine dihydrochloride (B599025), a selenocysteine (B57510) derivative, has emerged as a compound of interest, demonstrating multifaceted biological activities. This guide provides a comprehensive comparison of Selenocystamine dihydrochloride with other relevant compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing work.

I. Comparative Analysis of Bioactivity

While direct comparative studies detailing the quantitative performance of this compound against other agents are not extensively available in publicly accessible literature, its known biological activities provide a basis for comparison with functionally similar compounds. The primary reported activities include antioxidant, antiviral, and enzyme modulating effects.

Table 1: Functional Comparison of this compound with Alternative Compounds

Compound Primary Mechanism of Action Reported Applications/Effects Potential Advantages of this compound
This compound Selenocysteine derivative, potential antioxidant by contributing to selenoprotein synthesis.[1][2]Antiviral (Influenza A and B), catalyst for disulfide-cleaving reagents (DTT), potential anticancer and antioxidant properties.[3][]Multifunctional activity (antiviral, antioxidant, enzyme modulation).
N-Acetylcysteine (NAC) Precursor to L-cysteine and glutathione (B108866), a major antioxidant.Mucolytic agent, treatment for acetaminophen (B1664979) poisoning, antioxidant.Direct antiviral activity reported for Selenocystamine may offer a broader spectrum of action.
Glutathione (GSH) Key intracellular antioxidant, detoxifies harmful substances.Used as a dietary supplement for its antioxidant properties.As a smaller molecule, Selenocystamine may have different cell permeability and bioavailability characteristics.
Vitamin E (α-tocopherol) A fat-soluble antioxidant that protects cell membranes from oxidative damage.[5]Dietary supplement, used in skincare for its antioxidant properties.The selenium component of Selenocystamine is crucial for the activity of key antioxidant enzymes like glutathione peroxidases.[2]
Dithiothreitol (DTT) Strong reducing agent, used to cleave disulfide bonds in proteins.Commonly used in biochemistry and molecular biology research.[3]This compound is reported to act as a catalyst for DTT, potentially enhancing its disulfide-cleaving activity.[3]

II. Experimental Protocols

Detailed experimental protocols for the application of this compound are not widely published. However, based on its uses, the following represents a generalized workflow for assessing its antioxidant potential.

Protocol: In Vitro Antioxidant Activity Assay (e.g., DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of this compound in comparison to a standard antioxidant like Ascorbic Acid.

Materials:

  • This compound

  • Ascorbic acid (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO, followed by dilution in the assay buffer).[6]

    • Prepare a stock solution of Ascorbic acid in water.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of this compound and Ascorbic acid in the chosen solvent.

  • DPPH Solution Preparation:

    • Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of ~1.0 at 517 nm.

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound dilutions to each well.

    • Add the DPPH solution to each well.

    • As a control, add the solvent without the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

III. Visualizing Potential Mechanisms

While specific, detailed signaling pathways for this compound are not yet fully elucidated, its role as a selenocysteine derivative suggests its involvement in cellular redox regulation through the selenoprotein network.

G Potential Cellular Impact of this compound SCD Selenocystamine dihydrochloride SC Selenocysteine SCD->SC Metabolic Conversion Selenoproteins Selenoproteins (e.g., GPx, TrxR) SC->Selenoproteins Incorporation ROS Reactive Oxygen Species (ROS) Selenoproteins->ROS Neutralization OxidativeStress Oxidative Stress Selenoproteins->OxidativeStress Reduces ROS->OxidativeStress Induces CellDamage Cellular Damage OxidativeStress->CellDamage Leads to CellSignaling Redox-Sensitive Signaling Pathways OxidativeStress->CellSignaling Modulates

Caption: Hypothetical pathway of Selenocystamine's antioxidant action.

The above diagram illustrates a plausible mechanism where this compound contributes to the cellular pool of selenocysteine, a critical component of antioxidant enzymes known as selenoproteins.[2] These enzymes, such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), play a vital role in neutralizing reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cells from damage.[1]

G Experimental Workflow for Comparative Analysis Start Start: Select Compounds (SCD, NAC, Vitamin E) Assay Perform In Vitro Assays (e.g., DPPH, ORAC, ABTS) Start->Assay CellCulture Cell-Based Assays (e.g., ROS measurement in cells) Start->CellCulture Data Collect Quantitative Data (IC50 values, etc.) Assay->Data CellCulture->Data Analysis Comparative Statistical Analysis Data->Analysis Conclusion Draw Conclusions on Relative Efficacy Analysis->Conclusion

Caption: A logical workflow for comparing antioxidant compounds.

This workflow outlines a systematic approach to cross-validate the experimental results of this compound against other antioxidants. By employing a battery of in vitro and cell-based assays, researchers can generate robust, comparable data to objectively assess the relative efficacy of each compound.

IV. Conclusion and Future Directions

This compound presents a promising profile for further investigation, particularly in the realms of antioxidant and antiviral research. Its unique characteristic as a selenocysteine derivative suggests a mechanism of action that is intrinsically linked to the cell's natural antioxidant defense systems.

To fully realize the potential of this compound, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies against established antioxidants and antiviral agents to quantify its relative potency.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Progressing from in vitro and cell-based models to in vivo studies to assess its therapeutic efficacy and safety profile.

This guide serves as a foundational resource for researchers interested in this compound. As more data becomes available, a clearer picture of its therapeutic potential and position within the landscape of drug development will undoubtedly emerge.

References

Control Experiments for Selenocystamine Dihydrochloride-Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for studying the cellular effects of Selenocystamine dihydrochloride (B599025). By objectively comparing its performance with alternative compounds and providing detailed experimental data, this document serves as a valuable resource for designing robust and well-controlled studies.

Introduction to Selenocystamine Dihydrochloride and the Importance of Controls

This compound is a selenium-containing compound that, like other selenocompounds, is known to exert pro-oxidant effects, leading to the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis in various cell types.[1] These properties make it a compound of interest for further investigation.

Given the potent and multifaceted nature of this compound's effects, the inclusion of appropriate positive and negative controls in experimental design is paramount. Positive controls help ensure that the experimental setup can detect the expected biological response, while negative controls help to rule out off-target effects and confirm that the observed results are specific to the compound being tested. This guide will detail relevant controls and provide standardized protocols for key assays.

Comparative Analysis of this compound Effects

While specific quantitative dose-response data for this compound is not extensively available in the public domain, we can infer its likely effects and compare it to other well-characterized selenocompounds. The following tables provide an illustrative comparison based on data from related compounds.

Table 1: Comparative Cytotoxicity of Selenocompounds in Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Exposure Time (h)Reference
This compound VariousData not available--
Sodium SeleniteProstate Cancer (LNCaP)~524[2]
SelenomethionineLiver Cancer (HepG2)Not toxic in range tested72[3]
Methylseleninic acidLiver Cancer (HepG2)Induces cell death in µM range72[3]

Disclaimer: The lack of specific IC50 values for this compound necessitates the use of data from related compounds for illustrative purposes. Researchers are strongly encouraged to perform their own dose-response experiments to determine the specific cytotoxicity of this compound in their experimental system.

Table 2: Comparison of ROS Induction by Different Selenocompounds

CompoundCell LineMethodFold Increase in ROS (Compared to Control)Reference
This compound VariousData not available--
Sodium SeleniteProstate Cancer (LNCaP)DHE StainingSignificant increase[2]
SelenocystineNot specifiedNot specifiedGenerates superoxide (B77818)[1]

Disclaimer: Quantitative data on ROS production specifically for this compound is limited. The table illustrates the expected pro-oxidant effect based on the behavior of similar selenocompounds.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols for key assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, positive controls (e.g., Sodium Selenite), and negative controls (e.g., vehicle) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 492 nm using a microplate reader.[4]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with this compound and controls as described for the MTT assay.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5][6]

Reactive Oxygen Species (ROS) Measurement: Dihydroethidium (DHE) Staining

DHE is a fluorescent probe used to detect intracellular superoxide radicals.

Protocol:

  • Seed cells in a suitable plate or chamber slide and treat with this compound and controls.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Incubate the cells with 10 µM DHE in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS.

  • Analyze the fluorescence using a fluorescence microscope or a flow cytometer. For microscopy, an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm is used. For flow cytometry, DHE is typically excited with a 488 nm laser and detected in the PE channel.[1][7]

Control Recommendations

Positive Controls:

  • Sodium Selenite: A well-characterized inorganic selenocompound known to induce oxidative stress and apoptosis.[2]

  • Other Organic Selenocompounds (e.g., Selenocystine): To compare the effects of different chemical forms of selenium.[1]

  • Staurosporine or Etoposide: As general inducers of apoptosis to validate the apoptosis detection assays.[8]

  • Antimycin A: An inhibitor of the mitochondrial electron transport chain, used as a positive control for ROS generation in the DHE assay.[7]

Negative Controls:

  • Vehicle Control (e.g., DMSO, PBS): To account for any effects of the solvent used to dissolve this compound.

  • N-Acetylcysteine (NAC): A ROS scavenger that can be used to determine if the observed effects are mediated by oxidative stress.[9][10][11][12]

  • Vitamin E: A potent antioxidant that can also be used to counteract the oxidative effects of selenocompounds.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-mediated effects and a typical experimental workflow.

Selenocystamine_Signaling_Pathway SCA Selenocystamine dihydrochloride ROS ↑ Reactive Oxygen Species (ROS) SCA->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (p38, JNK) OxidativeStress->MAPK PI3K_AKT PI3K/Akt Pathway (Inhibition) OxidativeStress->PI3K_AKT Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibition leads to Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment: - Selenocystamine - Positive Controls - Negative Controls Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis ROS ROS Production (DHE Staining) Treatment->ROS Data Data Analysis & Comparison Viability->Data Apoptosis->Data ROS->Data Conclusion Conclusion Data->Conclusion

Caption: General experimental workflow for assessing this compound effects.

References

Spectroscopic Deep Dive: A Comparative Analysis of Selenocystamine and its Sulfur Counterpart, Cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Spectroscopic and Biological Pathway Comparison of Selenocystamine (B1203080) and Cystamine (B1669676) for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of selenocystamine and its sulfur analog, cystamine. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering a side-by-side examination of these two structurally similar but functionally distinct compounds. The following sections present quantitative spectroscopic data, detailed experimental protocols, and an illustrative diagram of a key biological pathway influenced by these molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of selenocystamine and cystamine, based on available experimental data. These values provide a quantitative basis for distinguishing between the two compounds and understanding their structural and electronic differences.

Table 1: ¹H and ⁷⁷Se NMR Spectroscopic Data
Parameter Selenocystamine Cystamine Notes
¹H Chemical Shift (δ, ppm) for -CH₂-Se/S- ~3.1 - 3.3~2.9 - 3.1Chemical shifts are approximate and can vary with solvent and pH. The methylene (B1212753) protons adjacent to selenium are typically deshielded compared to those next to sulfur.
¹H Chemical Shift (δ, ppm) for -CH₂-NH₂- ~3.0 - 3.2~2.8 - 3.0Similar to the above, the proximity to the heteroatom influences the chemical shift.
⁷⁷Se Chemical Shift (δ, ppm) ~250 - 350N/A⁷⁷Se NMR is a key technique for identifying organoselenium compounds. The chemical shift is highly sensitive to the chemical environment of the selenium atom.[1][2]
Table 2: FT-IR Spectroscopic Data (Key Vibrational Modes)
Vibrational Mode Selenocystamine (cm⁻¹) Cystamine (cm⁻¹) Notes
N-H Stretch (Amine) ~3300 - 3500~3300 - 3500Broad peaks characteristic of primary amines.
C-H Stretch (Alkane) ~2850 - 2960~2850 - 2960Typical for methylene groups.
N-H Bend (Amine) ~1550 - 1650~1545 - 1650A characteristic peak for primary amines.[3][4]
C-N Stretch ~1100 - 1200~1153This vibration is present in both molecules.[3][4]
C-Se Stretch ~500 - 600N/AThe C-Se bond vibration is at a lower frequency than the C-S bond due to the heavier mass of selenium.
C-S Stretch N/A~600 - 700A key distinguishing feature when comparing the two compounds.
Se-Se Stretch ~250 - 300N/AThis peak is in the far-IR region and can be difficult to observe with standard FT-IR setups.
S-S Stretch N/A~450 - 550A weak but characteristic absorption for disulfides.
Table 3: Raman Spectroscopic Data (Key Vibrational Modes)
Vibrational Mode Selenocystamine (cm⁻¹) Cystamine (cm⁻¹) Notes
Se-Se Stretch ~250 - 300N/ARaman spectroscopy is particularly useful for detecting the symmetric Se-Se stretch.
S-S Stretch N/A~510The S-S stretch is a prominent feature in the Raman spectrum of disulfides.[5]
C-Se Stretch ~500 - 600N/AComplements FT-IR data for identifying the carbon-selenium bond.
C-S Stretch N/A~640A characteristic peak for the carbon-sulfur bond in cystamine.[5]
Table 4: UV-Vis Spectroscopic Data
Parameter Selenocystamine Cystamine Notes
λmax (nm) ~260 - 300~200 - 250The absorption maximum for diselenides is at a longer wavelength compared to disulfides due to the lower energy of the σ → σ* transition in the Se-Se bond. Cystamine itself has a relatively weak absorbance, with values around 215 nm often cited in the context of HPLC detection.[6][7]
Molar Absorptivity (ε, M⁻¹cm⁻¹) Generally higher than disulfidesRelatively lowThe higher molar absorptivity of the diselenide bond can be advantageous for quantitative analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of selenocystamine or cystamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the sample and the desired pH.

  • ¹H NMR Acquisition :

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[8] For samples in D₂O, a water suppression pulse sequence (e.g., 'noesypr1d') may be necessary.[8]

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation for accurate integration. A typical starting value is 5-10 seconds.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TSP for D₂O).

  • ⁷⁷Se NMR Acquisition :

    • Spectrometer and Probe: A spectrometer equipped with a broadband probe capable of detecting ⁷⁷Se.

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: A wide spectral width (~2000 ppm) is recommended due to the large chemical shift range of ⁷⁷Se.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se.

    • Referencing: Reference the spectrum to an external standard, such as dimethyl selenide (B1212193) (CH₃)₂Se.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method: Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Spectrometer: A standard FT-IR spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

    • Background Correction: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) and subtract it from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample on a microscope slide or in a capillary tube. For solutions, use a quartz cuvette.

  • Data Acquisition :

    • Spectrometer: A Raman microscope or a standard Raman spectrometer.

    • Excitation Laser: A common choice is a 532 nm or 785 nm laser to minimize fluorescence.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

    • Spectral Range: 200 - 3500 cm⁻¹.

    • Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

    • Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a series of dilutions of selenocystamine and cystamine in a suitable solvent (e.g., water, ethanol, or a buffer solution) in quartz cuvettes. The concentrations should be chosen to yield absorbances in the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition :

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 190 nm to 400 nm.

    • Blank Correction: Use the solvent as a blank to zero the absorbance.

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Biological Signaling Pathway

Cysteamine (B1669678), the reduced form of cystamine, and by extension, selenocystamine, are known to modulate key neuroprotective pathways. One such pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9]

BDNF_Nrf2_Pathway cluster_stress Cellular Stress cluster_compounds Therapeutic Compounds cluster_intracellular Intracellular Response cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Cystamine Cystamine / Selenocystamine Cystamine->Keap1 inhibits BDNF_Secretion Increased BDNF Secretion Cystamine->BDNF_Secretion promotes Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to BDNF_Secretion->Neuroprotection contributes to

Caption: BDNF and Nrf2 signaling pathway modulated by cystamine/selenocystamine.

References

Selenocystamine: A Potent Catalyst for DTT-Mediated Disulfide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of protein chemistry and drug development, the efficient reduction of disulfide bonds is a critical step in various experimental protocols, from protein characterization to the development of antibody-drug conjugates. Dithiothreitol (DTT) has long been the reagent of choice for this purpose. However, emerging evidence highlights the remarkable catalytic efficiency of selenocystamine (B1203080) in accelerating DTT-mediated disulfide reduction. This guide provides an objective comparison of DTT with and without selenocystamine as a catalyst, supported by experimental data and detailed methodologies, to aid researchers in optimizing their disulfide reduction strategies.

Performance Comparison: DTT vs. DTT with Selenocystamine

The addition of a catalytic amount of selenocystamine to a DTT reduction system dramatically enhances the rate of disulfide bond cleavage. Selenocystamine is a diselenide that, upon in situ reduction by DTT, forms the highly reactive selenocysteamine. The resulting selenolate anion is a significantly stronger nucleophile than the thiolate of DTT, leading to a substantial increase in the reaction rate.

ParameterDTT (Uncatalyzed)DTT with Catalytic SelenocystamineAlternative Catalyst: Dithiobutylamine (DTBA)
Relative Rate of Disulfide Reduction BaselineUp to 90-fold increase for protein disulfides[1]3.5 to 5.2-fold faster than DTT for small molecule disulfides[2]
Catalytic Efficiency (Selenolate vs. Thiolate) N/ASelenolate is ~390-fold faster at pH 7[3]N/A
Nucleophilicity (Selenocysteamine vs. β-mercaptoethanol) N/ARate constant is 6-fold higher (3000 M⁻¹·min⁻¹ vs. 460 M⁻¹·min⁻¹)[3]N/A
Optimal pH > 7.0[4][5][6]Near neutral pH (e.g., 7.0)[3]5.5 to 7.0[2]
Redox Potential (E°′) -0.33 V at pH 7[5][6]N/A (acts as a catalyst)-0.317 V[2]

Experimental Protocols

To empirically evaluate the catalytic efficiency of selenocystamine in your own experimental setup, the following protocols can be adapted.

Key Experiment: Insulin (B600854) Turbidity Assay

This assay provides a simple and cost-effective method to monitor the rate of disulfide bond reduction by measuring the turbidity that results from the aggregation of the reduced insulin B chain.

Materials:

  • Insulin solution (e.g., 1 mg/mL in a suitable buffer)

  • Dithiothreitol (DTT) stock solution

  • Selenocystamine stock solution

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0, containing EDTA)

  • Spectrophotometer capable of measuring absorbance at 650 nm

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of DTT and selenocystamine in the reaction buffer.

  • Reaction Setup: In a cuvette, prepare the following reaction mixtures:

    • Control (DTT alone): Add the insulin solution and reaction buffer.

    • Test (DTT + Selenocystamine): Add the insulin solution, reaction buffer, and a catalytic amount of selenocystamine (e.g., 0.8 mM).

  • Initiation of Reaction: Initiate the reaction by adding DTT to both cuvettes to a final concentration of, for example, 5 mM.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 650 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).

  • Analysis: Plot the absorbance (turbidity) as a function of time for both the control and test reactions. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. The rate enhancement can be calculated by dividing the initial rate of the catalyzed reaction by the initial rate of the uncatalyzed reaction.

Advanced Method: Disulfide Reduction Monitoring by Mass Spectrometry

For a more precise and quantitative analysis, mass spectrometry can be employed to monitor the reduction of disulfide bonds in a specific protein of interest.

Materials:

  • Purified protein with known disulfide bonds

  • DTT stock solution

  • Selenocystamine stock solution

  • Reaction buffer

  • Quenching solution (e.g., a solution containing an alkylating agent like iodoacetamide (B48618) to cap free thiols)

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Reaction Setup: Prepare reaction mixtures as described in the insulin turbidity assay, using the protein of interest as the substrate.

  • Time-Course Experiment: At various time points (e.g., 0, 1, 5, 15, 30 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop the reduction reaction and alkylate any free sulfhydryl groups.

  • Sample Preparation: Desalt the quenched samples as necessary for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the samples by ESI-MS. The mass spectra will show peaks corresponding to the different redox states of the protein (i.e., fully oxidized, partially reduced, and fully reduced).

  • Data Analysis: Quantify the relative abundance of each redox state at each time point for both the catalyzed and uncatalyzed reactions. This will allow for a detailed kinetic analysis of the reduction process and a precise determination of the rate enhancement provided by selenocystamine.

Visualizing the Mechanisms

To better understand the underlying chemical processes, the following diagrams illustrate the mechanism of disulfide reduction by DTT and the catalytic cycle of selenocystamine.

DTT_Mechanism Protein_SS Protein Disulfide (R-S-S-R) Mixed_Disulfide Mixed Disulfide Intermediate (R-S-S-DTT-SH) Protein_SS->Mixed_Disulfide Thiol-Disulfide Exchange DTT_SH Reduced DTT (HS-DTT-SH) DTT_SH->Mixed_Disulfide Reduced_Protein Reduced Protein (R-SH + R-SH) Mixed_Disulfide->Reduced_Protein Intramolecular Attack Oxidized_DTT Oxidized DTT (Cyclic DTT-S-S) Mixed_Disulfide->Oxidized_DTT

Mechanism of Disulfide Reduction by DTT

The diagram above illustrates the two-step thiol-disulfide exchange reaction. Initially, one of the thiol groups of DTT attacks the protein's disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks the sulfur atom of the mixed disulfide, leading to the release of the reduced protein and the formation of a stable, cyclic oxidized DTT.[4][7]

Selenocystamine_Catalysis cluster_DTT Primary Reductant cluster_Catalyst Catalytic Cycle DTT_SH Reduced DTT (HS-DTT-SH) Selenocysteamine Selenocysteamine (R-SeH) DTT_SH->Selenocysteamine Reduces Reduced_Protein Reduced Protein (Protein-SH + Protein-SH) DTT_SH->Reduced_Protein Reduces Intermediate Oxidized_DTT Oxidized DTT (Cyclic DTT-S-S) Selenocystamine Selenocystamine (RSe-SeR) Selenocystamine->Selenocysteamine Mixed_Selenosulfide Mixed Selenosulfide (Protein-S-Se-R) Selenocysteamine->Mixed_Selenosulfide Nucleophilic Attack (Rate-determining) Mixed_Selenosulfide->Selenocystamine Regeneration Mixed_Selenosulfide->Reduced_Protein Thiolysis by DTT Protein_SS Protein Disulfide (Protein-S-S-Protein) Protein_SS->Mixed_Selenosulfide

Catalytic Cycle of Selenocystamine in DTT-Mediated Reduction

In the catalytic cycle, DTT first reduces selenocystamine to the active selenocysteamine. The highly nucleophilic selenolate anion of selenocysteamine then rapidly attacks the protein disulfide bond, which is the rate-determining step.[1] This forms a mixed selenosulfide intermediate. This intermediate is then efficiently reduced by another molecule of DTT to release the reduced protein and regenerate the selenocystamine catalyst, which can then participate in another round of reduction.

References

Benchmarking Selenocystamine-Based Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted drug delivery is continuously evolving, with a pressing need for carriers that offer enhanced efficacy, specificity, and reduced systemic toxicity. Among the various platforms, stimuli-responsive systems that can release their therapeutic payload in response to the unique microenvironment of diseased tissues have garnered significant attention. Selenocystamine-based drug delivery systems, which leverage the redox potential difference between the extracellular and intracellular environments, represent a promising strategy in this domain. This guide provides an objective comparison of Selenocystamine-based systems with other established and emerging drug delivery alternatives, supported by experimental data to aid researchers in selecting and designing optimal nanocarriers.

Performance Comparison of Drug Delivery Systems

The efficacy of a drug delivery system is contingent on several key performance indicators. Below is a comparative summary of Selenocystamine-based nanoparticles against other widely used platforms.

Delivery SystemDrug Loading Efficiency (%)Drug Release ProfileCellular Uptake MechanismIn Vivo EfficacyKey AdvantagesKey Disadvantages
Selenocystamine-Based Nanoparticles (e.g., Diselenide-Crosslinked Micelles) HighRedox-responsive (rapid release in high GSH/ROS environments)EndocytosisEnhanced tumor accumulation and suppression compared to non-crosslinked counterparts.[1]High stability in circulation, triggered drug release at the target site.Potential for selenium-related toxicity at high concentrations.
Liposomes (e.g., Doxil®) Variable (typically lower for hydrophobic drugs)Sustained releaseEndocytosis, membrane fusionClinically proven efficacy for various cancers.[2]Biocompatible, versatile for both hydrophilic and hydrophobic drugs.[3]Potential for premature drug leakage, clearance by the reticuloendothelial system.
Polymeric Nanoparticles (e.g., PLGA) Moderate to HighSustained release via polymer degradation and diffusionEndocytosisWidely studied preclinically with demonstrated tumor growth inhibition.Biodegradable, tunable release kinetics.[4][5]Potential for acidic byproducts during degradation, can have complex release profiles.[6][7]
Thiol-Responsive Nanoparticles Moderate to HighRedox-responsive (cleavage of disulfide bonds)EndocytosisEffective tumor inhibition in preclinical models.Similar triggered release to Selenocystamine systems.Slower cleavage kinetics compared to diselenide bonds.
Gold Nanoparticles Variable (often surface-conjugated)Typically requires external trigger (e.g., light)EndocytosisEffective as photothermal therapy agents and drug carriers.Tunable optical properties, ease of surface functionalization.Potential for long-term tissue accumulation and toxicity.

In-Depth Performance Analysis

Drug Loading and Release Kinetics

A critical advantage of Selenocystamine-based systems lies in their redox-responsive nature. The diselenide bond within the nanoparticle structure is stable in the low-redox extracellular environment but is readily cleaved in the presence of high concentrations of intracellular glutathione (B108866) (GSH) or reactive oxygen species (ROS), which are often elevated in tumor cells. This leads to a rapid and targeted release of the encapsulated drug.

In a comparative study, diselenide-crosslinked micelles demonstrated significantly faster drug release in a simulated tumor microenvironment (high GSH) compared to their disulfide-crosslinked counterparts, highlighting the superior sensitivity of the diselenide bond. For instance, doxorubicin (B1662922) (DOX)-encapsulating diselenide-crosslinked micelles released approximately 80% of their payload within 10 hours in the presence of 10 mM GSH, whereas disulfide-crosslinked micelles released only about 40% under the same conditions.

Liposomal formulations, such as liposomal selenium nanoparticles, exhibit a slower, more sustained release profile. Studies have shown that only about 35% of the selenium payload is released from liposomes over 62 hours under physiological conditions, in contrast to a 95% release from free selenium nanoparticles.[8] This sustained release can be beneficial for maintaining therapeutic drug concentrations over time but may be less effective for drugs requiring rapid intracellular action.

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles release their cargo through a combination of diffusion and polymer degradation. The release kinetics can be tuned by altering the polymer molecular weight and composition, but often exhibit a biphasic pattern with an initial burst release followed by a slower, sustained phase.[6][7]

Cellular Uptake and Cytotoxicity

The efficiency of cellular internalization is a key determinant of a drug delivery system's therapeutic efficacy. Liposomal encapsulation has been shown to enhance the cellular uptake and cytotoxicity of selenium nanoparticles. In one study, liposomal selenium nanoparticles reduced the viability of HSC-3 oral squamous carcinoma cells to 28% after 24 hours, whereas free selenium nanoparticles only reduced viability to 62% under the same conditions.[8] This suggests that the liposomal formulation facilitates more efficient entry into cancer cells.[8]

Selenocystamine-based systems also demonstrate efficient cellular uptake via endocytosis. Once inside the cell, the redox-triggered release of the cytotoxic payload leads to enhanced anticancer activity. For example, DOX-loaded diselenide-crosslinked micelles showed potent cytotoxicity against BT-20 cancer cells.

In Vivo Biodistribution and Efficacy

The in vivo performance of a drug delivery system is influenced by its stability in circulation and its ability to accumulate at the target site. Diselenide-crosslinked micelles have demonstrated superior stability in physiological conditions compared to non-crosslinked micelles.[1] In tumor-bearing mice, these micelles led to a 1.69-fold higher drug accumulation in tumors compared to their non-crosslinked counterparts and a 3.73-fold higher accumulation compared to the free drug.[1] This enhanced tumor targeting translated to more effective tumor growth suppression.[1]

Comparative biodistribution studies of polymeric and lipid-based nanoparticles have shown that formulation type significantly impacts organ distribution.[9][10] For instance, polymeric nanoparticles have been observed to have a different accumulation pattern in the liver, spleen, and bone marrow compared to liposomes and solid lipid nanoparticles.[10] While direct comparative in vivo biodistribution data for Selenocystamine-based systems against these platforms is still emerging, the inherent stability of the diselenide bond in the bloodstream suggests a favorable pharmacokinetic profile.

Experimental Protocols

Drug Release Kinetics Study (Redox-Responsive)
  • Objective: To compare the in vitro release of a drug from Selenocystamine-based nanoparticles and a control (e.g., non-responsive nanoparticles or a different responsive system).

  • Materials: Drug-loaded nanoparticles, phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0, glutathione (GSH), dialysis membrane (with appropriate molecular weight cut-off), shaker incubator, and a quantification instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Suspend a known amount of drug-loaded nanoparticles in PBS (pH 7.4) in a dialysis bag.

    • Place the dialysis bag in a larger volume of release medium (PBS pH 7.4) with and without a reducing agent (e.g., 10 mM GSH to mimic intracellular conditions). A separate experiment can be run at pH 5.0 to simulate the endosomal environment.

    • Incubate the setup at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of the released drug in the collected samples using a pre-established calibration curve.

    • Calculate the cumulative drug release as a percentage of the total drug loaded.

Cellular Uptake Assay
  • Objective: To quantitatively and qualitatively assess the internalization of fluorescently labeled nanoparticles into cancer cells.

  • Materials: Cancer cell line, cell culture medium, fluorescently labeled nanoparticles (e.g., with Coumarin-6), DAPI stain, phosphate-buffered saline (PBS), fluorescence microscope, and a flow cytometer or inductively coupled plasma mass spectrometry (ICP-MS) for quantification of selenium.

  • Procedure:

    • Seed cancer cells in a multi-well plate or on coverslips and allow them to adhere overnight.

    • Incubate the cells with a medium containing the fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • For qualitative analysis, fix the cells, stain the nuclei with DAPI, and visualize them under a fluorescence microscope.

    • For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer. Alternatively, for selenium-containing nanoparticles, lyse the cells and determine the selenium content using ICP-MS.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To evaluate the dose-dependent cytotoxic effect of drug-loaded nanoparticles on a cancer cell line.

  • Materials: Cancer cell line, cell culture medium, drug-loaded nanoparticles, free drug, empty nanoparticles (placebo), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure:

    • Seed a known number of cancer cells per well in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for each formulation.

Signaling Pathways and Mechanisms of Action

Selenocystamine-based drug delivery systems, particularly when carrying anticancer agents, often exert their therapeutic effects by inducing apoptosis (programmed cell death) in cancer cells. The redox-responsive release of the drug, coupled with the intrinsic properties of selenium, can trigger a cascade of molecular events.

A key mechanism involves the generation of reactive oxygen species (ROS). The released drug and the selenium-containing components can disrupt the mitochondrial membrane potential, leading to an overproduction of ROS. This oxidative stress can damage cellular components, including DNA, and activate pro-apoptotic signaling pathways.

One of the central pathways activated is the caspase cascade. The increase in intracellular ROS can lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[11][12][13][14]

Furthermore, the expression of Bcl-2 family proteins, which are key regulators of apoptosis, is often modulated. Pro-apoptotic proteins like Bax can be upregulated, promoting mitochondrial outer membrane permeabilization, while anti-apoptotic proteins like Bcl-2 are downregulated.[15]

Below are diagrams illustrating the experimental workflow for benchmarking and the proposed signaling pathway for Selenocystamine-based drug delivery systems.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison NP_Synthesis Nanoparticle Synthesis (Selenocystamine-based, Liposomes, Polymeric NPs) Drug_Loading Drug Loading Efficiency & Capacity NP_Synthesis->Drug_Loading Release_Kinetics In Vitro Drug Release (Redox vs. Sustained) Drug_Loading->Release_Kinetics Cellular_Uptake Cellular Uptake Assay (Fluorescence Microscopy, Flow Cytometry/ICP-MS) Drug_Loading->Cellular_Uptake Data_Table Comparative Data Tables Release_Kinetics->Data_Table Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Cellular_Uptake->Cytotoxicity Animal_Model Tumor-Bearing Animal Model Cytotoxicity->Animal_Model Cytotoxicity->Data_Table Biodistribution In Vivo Biodistribution (Imaging, Ex Vivo Organ Analysis) Animal_Model->Biodistribution Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Biodistribution->Data_Table Toxicity Systemic Toxicity Assessment Efficacy->Toxicity Efficacy->Data_Table Conclusion Conclusion & Future Directions Data_Table->Conclusion Pathway_Analysis Signaling Pathway Analysis Pathway_Analysis->Conclusion

Experimental workflow for benchmarking drug delivery systems.

G DDS Selenocystamine-based Drug Delivery System Cell Cancer Cell DDS->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome GSH_ROS High Intracellular GSH / ROS Endosome->GSH_ROS Release Drug Release & Disassembly Endosome->Release Trigger GSH_ROS->Release Drug Released Drug Release->Drug Selenium Selenium Moiety Release->Selenium Mitochondria Mitochondria Drug->Mitochondria Selenium->Mitochondria ROS_Burst ROS Burst Mitochondria->ROS_Burst Bax Bax ↑ ROS_Burst->Bax Bcl2 Bcl-2 ↓ ROS_Burst->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for Selenocystamine-induced apoptosis.

References

A Comparative Guide to the Synthesis of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility and efficiency of synthetic methods for key compounds are paramount. Selenocystamine dihydrochloride (B599025), a vital building block in the synthesis of various biologically active molecules and a component in redox-responsive materials, is no exception. This guide provides a comparative analysis of two distinct methods for the synthesis of Selenocystamine dihydrochloride, presenting detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research needs.

Comparison of Synthesis Methods

The two primary methods for synthesizing this compound diverge significantly in their starting materials and reaction pathways. Method 1 commences with elemental selenium, a readily available and cost-effective starting material. In contrast, Method 2 utilizes the more complex starting material, 2,2'-diselenobis(ethylamine) dihydrochloride, which is commercially available but at a higher cost. The choice between these methods will likely depend on factors such as budget, available starting materials, and desired scale of production.

ParameterMethod 1: From Elemental SeleniumMethod 2: From 2,2'-Diselenobis(ethylamine) Dihydrochloride
Starting Material Elemental Selenium2,2'-Diselenobis(ethylamine) Dihydrochloride
Key Reagents Sodium Borohydride (B1222165), 2-Chloroethylamine (B1212225) Hydrochloride, Hydrochloric AcidSodium Borohydride, Hydrochloric Acid
Overall Yield ~15%Not explicitly reported, but involves a reduction step.
Purity Not explicitly reportedNot explicitly reported
Reaction Time Multi-step, overnight reactionSingle reduction step, likely shorter
Complexity More complex, multi-step synthesisSimpler, single-step reduction

Experimental Protocols

Method 1: Synthesis from Elemental Selenium

This method involves the in-situ generation of sodium diselenide, which then reacts with 2-chloroethylamine hydrochloride to form the desired product.

Step 1: Formation of Sodium Diselenide

  • To a three-neck flask equipped with a nitrogen inlet, addition funnel, and a gas outlet leading to a trap containing a 5% lead(II) acetate (B1210297) solution, add selenium metal (4.5 g, 56.9 mmol) and 25 mL of water.[1]

  • In a separate flask, dissolve sodium borohydride (4.5 g, 118.5 mmol) in 25 mL of water and transfer the solution to the addition funnel.[1]

  • Stir the selenium slurry at room temperature and add the sodium borohydride solution dropwise at a rate that maintains moderate gas evolution. The solution will change color from grey to brown-red and finally to a clear light yellow upon complete addition (approximately 50 minutes).[1]

  • After 10 minutes, add a second portion of selenium metal (4.5 g, 56.9 mmol) in portions. The solution will turn a dark red-brown color. Stir for an additional 20 minutes at room temperature.[1]

Step 2: Synthesis of Selenocystamine

  • Prepare a solution of 2-chloroethylamine hydrochloride (13.9 g, 119.7 mmol) in 30 mL of 20% aqueous sodium hydroxide.[1]

  • Add this solution dropwise to the sodium diselenide solution from Step 1.[1]

  • Continue stirring the reaction mixture at room temperature overnight (approximately 17 hours).[1]

Step 3: Isolation and Purification of this compound

  • Pour the reaction mixture into a separatory funnel and extract with chloroform (B151607).[1]

  • Dry the combined chloroform layers over anhydrous magnesium sulfate, filter, and concentrate to yield a light yellow oil (9.8 g), which is a mixture of 2,2'-diselenodiethanamine and 2,2'-selenodiethanamine.[1]

  • Dissolve this oil in 200 mL of a 1:1 methanol (B129727)/ethyl acetate solution and treat with anhydrous HCl in diethyl ether (1N solution).[1]

  • Concentrate the solution to yield a light yellow solid (10.1 g).[1]

  • Dissolve the solid in methanol and slowly add ethyl acetate until a precipitate begins to form.[1]

  • Filter, collect, and dry the solid to obtain 2.3 g of 2,2'-diselenodiethanamine dihydrochloride (this compound) as a light yellow powder.[1]

Method 2: Synthesis from 2,2'-Diselenobis(ethylamine) Dihydrochloride

Conceptual Protocol:

  • Dissolve 2,2'-diselenobis(ethylamine) dihydrochloride in a suitable solvent (e.g., water or a buffered solution).

  • Add a reducing agent, such as sodium borohydride, dithiothreitol (B142953) (DTT), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the solution.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reduction is complete, carefully acidify the solution with hydrochloric acid to precipitate the this compound.

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Experimental and Logical Flow

The synthesis of this compound, regardless of the method, follows a logical progression of chemical transformations. The following diagrams illustrate the conceptual workflow for each method.

Method1_Workflow Se Selenium Metal Na2Se2 Sodium Diselenide Se->Na2Se2 NaBH4 Sodium Borohydride NaBH4->Na2Se2 Crude_Product Crude Selenocystamine Na2Se2->Crude_Product Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->Crude_Product NaOH NaOH NaOH->Crude_Product Final_Product This compound Crude_Product->Final_Product HCl_Ether HCl in Ether HCl_Ether->Final_Product

Caption: Workflow for the synthesis of this compound from elemental selenium.

Method2_Workflow Starting_Material 2,2'-Diselenobis(ethylamine) Dihydrochloride Reduction Reduction Starting_Material->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product HCl_acid HCl HCl_acid->Final_Product

Caption: Conceptual workflow for the synthesis of this compound via reduction.

Concluding Remarks

The choice of synthetic route for this compound will be guided by the specific needs and resources of the research team. Method 1, starting from elemental selenium, offers a cost-effective solution but involves a more complex and lengthy procedure. Method 2, while conceptually simpler and likely faster, relies on a more expensive and specialized starting material. For laboratories where cost and availability of basic chemicals are not a constraint, the convenience of Method 2 may be preferable. However, for large-scale synthesis or in resource-limited settings, the development and optimization of Method 1 could prove to be the more practical approach. Further research to quantify the yield and purity of Method 2 would be beneficial for a more direct and comprehensive comparison.

References

Comparative Guide to the Structural Confirmation of Selenocystamine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with selenium-containing compounds, precise structural confirmation is paramount. This guide provides a comparative analysis of analytical techniques and experimental data for confirming the structure of Selenocystamine dihydrochloride (B599025) and its derivatives. A direct comparison is drawn with its sulfur analog, Cystamine dihydrochloride, to highlight the unique spectroscopic signatures imparted by the diselenide bond.

Physicochemical and Spectroscopic Data Comparison

The primary distinction between Selenocystamine and its sulfur counterpart, Cystamine, lies in the diselenide versus disulfide bridge. This difference significantly influences their spectroscopic properties, providing clear markers for structural confirmation.

PropertySelenocystamine DihydrochlorideCystamine DihydrochlorideKey Differences & Notes
Molecular Formula C₄H₁₄Cl₂N₂Se₂[1]C₄H₁₄Cl₂N₂S₂[2]The presence of selenium (Se) versus sulfur (S) atoms.
Molecular Weight 318.99 g/mol [1]225.2 g/mol [2]The higher atomic weight of selenium results in a significantly greater molecular weight.
Appearance Yellow to orange powder[3]White odorless hygroscopic powder[2]Color can be an initial distinguishing characteristic.
¹H NMR Expected signals for ethylene (B1197577) protons adjacent to the heteroatom and amine.Signals observed at δ 3.420 and 3.047 ppm.[4]The chemical shift of protons adjacent to selenium is expected to differ from those adjacent to sulfur due to differences in electronegativity and magnetic anisotropy.
¹³C NMR Data not readily available in searched literature.Data available for the related Cysteamine hydrochloride.[5]Similar to ¹H NMR, the chemical shift of carbons bonded to selenium will be distinct from those bonded to sulfur.
Mass Spectrometry Precursor m/z: 248.9404 [M+H]⁺ (for free base).[6]The isotopic pattern of selenium (with several common isotopes) provides a definitive signature in mass spectrometry, distinguishing it from the isotopic pattern of sulfur.

Experimental Protocols for Structural Confirmation

The following are detailed methodologies for key experiments used to confirm the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Expected Observations for Selenocystamine: Two sets of triplets corresponding to the two non-equivalent methylene (B1212753) groups (-CH₂-Se- and -CH₂-N-). The integration of these signals should be in a 1:1 ratio.

    • Comparison with Cystamine: The chemical shifts of the methylene protons in Cystamine are located at approximately 3.420 and 3.047 ppm.[4] The corresponding signals for Selenocystamine will be shifted due to the influence of the selenium atoms.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Expected Observations for Selenocystamine: Two distinct signals for the two different methylene carbons.

  • ⁷⁷Se NMR Spectroscopy (for Selenocystamine):

    • This technique directly probes the selenium atoms, providing definitive evidence of their presence and chemical environment. A single resonance would be expected for the symmetric diselenide bridge in Selenocystamine.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., QTOF or Orbitrap).

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

  • Expected Observations for Selenocystamine:

    • The protonated molecule [M+H]⁺ for the free base (C₄H₁₂N₂Se₂) should be observed at m/z 248.9404.[6]

    • Crucially, the isotopic pattern for this ion will show the characteristic distribution of selenium isotopes, which is a definitive confirmation.

  • Fragmentation Analysis (MS/MS):

    • Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

    • The fragmentation pattern can provide further structural information. For Selenocystamine, characteristic fragments would result from cleavage of the C-Se, C-C, and C-N bonds.[6]

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and conformation.

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Expected Observations for Selenocystamine Derivatives: The resulting structure will confirm the connectivity of the atoms and the presence of the diselenide bond, providing precise measurements of the Se-Se and C-Se bond lengths and the C-Se-Se-C dihedral angle.

Structural Confirmation Workflow

The logical flow for confirming the structure of a Selenocystamine derivative can be visualized as follows:

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Derivative purification Purify Derivative (e.g., HPLC, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms crystal X-ray Crystallography (if crystalline) purification->crystal confirmation Structure Confirmed nmr->confirmation ms->confirmation crystal->confirmation

A logical workflow for the synthesis and structural confirmation of Selenocystamine derivatives.

Reactivity and Application Considerations

The replacement of sulfur with selenium has significant chemical consequences that are important for drug development and material science applications.

  • Nucleophilicity and Reactivity: Selenols (R-SeH) are generally more nucleophilic than thiols (R-SH) at physiological pH because of the lower pKa of the selenol group. This makes the diselenide bond more susceptible to reduction.[7][8]

  • Redox Potential: The redox potential of the diselenide/selenol couple is lower than that of the disulfide/thiol couple, indicating that diselenides are more easily reduced. This property is exploited in the design of redox-responsive drug delivery systems.[9]

  • Bond Length: The Se-Se bond (approx. 2.3 Å) is longer than the S-S bond (approx. 2.05 Å). This geometric difference can be critical when using diselenide bonds as mimetics for disulfide bridges in peptides and proteins.

Alternative to Disulfide Bridge Mimicry

While Selenocystamine and its derivatives serve as effective redox-sensitive linkers, other chemical moieties can be used to mimic disulfide bridges with enhanced stability.

Mimetic StrategyLinkage TypeKey Features
Thioether C-S-CStable to reduction and oxidation.
Dicarba C-CProvides a non-reducible and metabolically stable linkage.
Triazole C-N-N=N-CFormed via "click" chemistry, offering high stability and synthetic accessibility.

The choice of a disulfide bridge mimetic depends on the specific application, with diselenide linkages being particularly advantageous for applications requiring redox-triggered cleavage.

This guide provides a foundational framework for the structural confirmation of this compound and its derivatives. By employing a combination of the detailed spectroscopic and crystallographic techniques, researchers can confidently verify the chemical structure of these important compounds.

References

A Comparative Review of Selenocystamine's Applications in Cancer, Neuroprotection, and Antioxidant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Selenocystamine, an organic diselenide, is emerging as a compound of significant interest across multiple therapeutic areas. Its unique redox properties underpin its diverse biological activities, positioning it as a promising candidate for anticancer therapies, a neuroprotective agent, and a potent antioxidant. This guide provides a comparative overview of the current research on Selenocystamine's applications, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action to facilitate further investigation and drug development.

Anticancer Applications: A Double-Edged Sword

Selenocystamine exhibits a dual role in cancer, acting as a pro-oxidant in tumor cells to induce apoptosis while also showing potential for synergistic effects with conventional chemotherapy.

Comparative Efficacy

Quantitative data on the cytotoxic effects of Selenocystamine against various cancer cell lines is crucial for evaluating its therapeutic potential. While comprehensive data for Selenocystamine is still emerging, studies on the closely related compound, selenocystine (B224153), provide valuable insights.

CompoundCell LineCancer TypeIC50 (µM)Reference
Selenocystamine HepG2Liver Carcinoma>10[1]
SelenocystineHepG2Liver CarcinomaNot specified
SelenocystineA549Lung AdenocarcinomaNot specified
SelenocystinePC-3Prostate CancerNot specified
SelenocystineDU145Prostate CancerNot specified
SelenocystineBel-7402Liver CancerNot specified
SelenocystineBGC823Gastric CancerNot specified
SelenocystineHeLaCervical CancerNot specified
SelenocystineKBOral CancerNot specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for selenocystine is included to provide a comparative context for the potential efficacy of diselenide compounds.

Mechanisms of Anticancer Activity

The primary anticancer mechanism of Selenocystamine and related selenocompounds involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2] This pro-oxidant activity is often selective for tumor cells, which typically have a higher metabolic rate and are more vulnerable to oxidative stress than normal cells.

Key signaling pathways implicated in the anticancer effects of selenocompounds include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of JNK and p38, and modulation of ERK signaling.

  • AKT Pathway: Inhibition of this pro-survival pathway.

  • p53 Activation: Leading to cell cycle arrest and apoptosis.

  • Bcl-2 Family Regulation: Shifting the balance towards pro-apoptotic proteins like Bax.

anticancer_mechanism cluster_selenocystamine Selenocystamine Selenocystamine Selenocystamine

Combination Therapy

Preliminary evidence suggests that selenocompounds can enhance the efficacy of conventional chemotherapy drugs and radiotherapy.[3][4][5][6] This synergistic effect may allow for lower doses of cytotoxic agents, potentially reducing side effects for patients. Further research is needed to explore the potential of Selenocystamine in combination regimens.

Neuroprotective Applications: Shielding the Brain

Selenocystamine has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke. Its ability to combat oxidative stress and inhibit specific cell death pathways makes it a promising candidate for neurodegenerative disease research.

Performance in Preclinical Models

A key study has shown that pretreatment with Selenocystamine provides protection against neuronal damage in a mouse model of cerebral ischemia-reperfusion injury. This protection is attributed to its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death.

ApplicationAnimal ModelKey FindingsReference
Neuroprotection Mouse model of cerebral ischemia-reperfusionAttenuated neurological deficits and reduced infarct volume.
Mechanism of Neuroprotection

The neuroprotective effects of Selenocystamine are closely linked to its antioxidant properties and its role in maintaining the function of key selenoenzymes, such as glutathione (B108866) peroxidases (GPxs). By reducing lipid peroxidation and inhibiting ferroptosis, Selenocystamine helps to preserve neuronal integrity in the face of ischemic stress.

neuroprotection_workflow cluster_insult Ischemic Insult cluster_intervention Intervention cluster_cellular_response Cellular Response Ischemia Cerebral Ischemia/ Reperfusion OxidativeStress ↑ Oxidative Stress (Lipid Peroxidation) Ischemia->OxidativeStress Selenocystamine Selenocystamine Selenocystamine->OxidativeStress Inhibits Ferroptosis Ferroptosis Selenocystamine->Ferroptosis Inhibits Neuroprotection Neuroprotection Selenocystamine->Neuroprotection OxidativeStress->Ferroptosis NeuronalDamage Neuronal Damage Ferroptosis->NeuronalDamage

Antioxidant Properties: A Fundamental Mechanism

The antioxidant capacity of Selenocystamine is central to its therapeutic potential in both cancer and neuroprotection. It functions by directly scavenging reactive oxygen species and by supporting the endogenous antioxidant defense systems.

Comparative Antioxidant Capacity

The antioxidant capacity of compounds is often measured using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay, with results frequently expressed as Trolox equivalents (TE). While specific ORAC data for Selenocystamine is not yet widely available, its chemical structure as a diselenide suggests potent radical scavenging activity.

CompoundAntioxidant AssayResult (Compared to Trolox)
Selenocystamine ORACData not yet available
Other SelenocompoundsVarious assaysGenerally show significant antioxidant activity
Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Selenocystamine stock solution

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Selenocystamine for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the activity of the antioxidant enzyme SOD.

Materials:

  • Cell or tissue lysates

  • Reaction mixture containing a substrate for superoxide (B77818) generation (e.g., xanthine (B1682287) and xanthine oxidase) and a detection agent (e.g., nitroblue tetrazolium - NBT)

  • Phosphate buffer

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.

  • In a 96-well plate, add the lysate to the reaction mixture.

  • Initiate the reaction by adding the superoxide-generating system.

  • Monitor the reduction of NBT at a specific wavelength (e.g., 560 nm) over time using a microplate reader.

  • The inhibition of NBT reduction is proportional to the SOD activity in the sample.

  • Calculate SOD activity based on a standard curve.

This assay measures the activity of the antioxidant enzyme GPx.

Materials:

  • Cell or tissue lysates

  • Reaction buffer containing glutathione (GSH), glutathione reductase, and NADPH

  • Substrate for GPx (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide)

Procedure:

  • Prepare cell or tissue lysates.

  • In a 96-well plate, add the lysate to the reaction buffer.

  • Initiate the reaction by adding the GPx substrate.

  • Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over time.

  • The rate of NADPH disappearance is proportional to the GPx activity.

  • Calculate GPx activity and normalize to the protein concentration of the lysate.

Drug Delivery Applications

The development of novel drug delivery systems for Selenocystamine is an active area of research. Encapsulating Selenocystamine in nanoparticles, such as those made from chitosan (B1678972) or other biocompatible polymers, could enhance its stability, bioavailability, and targeted delivery to tumor sites or the brain, thereby improving its therapeutic efficacy and reducing potential side effects.

Future Directions

While the preclinical data for Selenocystamine is promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive in vitro screening: Determining the IC50 values of Selenocystamine across a wider range of cancer cell lines.

  • In vivo efficacy studies: Evaluating the antitumor and neuroprotective effects of Selenocystamine in various animal models.

  • Pharmacokinetic and toxicity studies: Establishing the safety profile and metabolic fate of Selenocystamine.

  • Combination therapy optimization: Investigating the synergistic effects of Selenocystamine with other therapeutic agents.

  • Formulation development: Designing and characterizing novel drug delivery systems to improve the therapeutic index of Selenocystamine.

  • Clinical Trials: There are currently no registered clinical trials specifically investigating Selenocystamine. As more preclinical data becomes available, the initiation of clinical studies will be a critical next step in translating these promising findings to human health.

References

Safety Operating Guide

Navigating the Safe Disposal of Selenocystamine Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Selenocystamine dihydrochloride (B599025), a potent organoselenium compound, requires meticulous disposal procedures due to its inherent toxicity. This guide provides a comprehensive, step-by-step approach to its safe disposal, ensuring the well-being of laboratory personnel and the protection of our ecosystem.

Selenocystamine dihydrochloride is classified as a toxic solid, designated as UN2811, Hazard Class 6.1, Packing Group III.[1] It is toxic if swallowed or inhaled and poses a significant threat to aquatic life.[2][3][4][5] Therefore, its disposal must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[6]

Immediate Safety Protocols

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. A NIOSH-approved respirator should be used if there is a risk of generating dust.[4][7]

  • Ventilation: All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][7]

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[8] The affected area should then be cleaned with a suitable solvent and the cleaning materials also disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary objective for the safe disposal of aqueous waste containing this compound is the chemical reduction of the soluble selenium compound to the less toxic, insoluble elemental selenium (Se⁰).[7][9] This process, known as chemical stabilization, transforms the hazardous waste into a more manageable form for collection by a licensed professional waste disposal service.

For Aqueous Waste Solutions:

  • Acidification: In a suitable container within a chemical fume hood, slowly add a dilute acid (e.g., 1M HCl or 1M H₂SO₄) to the aqueous waste solution while stirring continuously. The target pH for the subsequent reduction reaction is between 3 and 4.[7]

  • Chemical Reduction: Introduce a reducing agent to the acidified solution. A common and effective method involves the use of iron powder. Add approximately 3 to 5 grams of iron powder per liter of wastewater.[7]

  • Reaction and Precipitation: Stir the mixture at room temperature for at least one hour to ensure the complete precipitation of elemental selenium, which will appear as a red precipitate.[7]

  • Separation: Once the reaction is complete and the precipitate has settled, separate the solid elemental selenium from the liquid by filtration.

  • Waste Collection:

    • Solid Waste: The collected elemental selenium precipitate should be placed in a clearly labeled hazardous waste container designated for solid chemical waste.[7]

    • Liquid Waste: The remaining liquid filtrate should be tested for selenium content to ensure it meets the regulatory limits for disposal. The U.S. Environmental Protection Agency (EPA) has set a regulatory limit for selenium in waste at 1.0 mg/L for it to be classified as non-hazardous.[6][7] If the concentration exceeds this limit, the reduction process should be repeated.

For Solid, Unused this compound:

Unused or expired solid this compound should not be disposed of down the drain or in regular trash. It must be collected in its original container or a suitable, clearly labeled hazardous waste container and managed by a professional hazardous waste disposal service.

Quantitative Data for Selenium Waste Disposal

The following table summarizes key quantitative parameters relevant to the handling and disposal of selenium-containing waste:

ParameterValueSignificanceCitation
EPA Regulatory Limit for Selenium1.0 mg/LMaximum concentration of selenium in the leachate for a waste to be classified as non-hazardous under the Resource Conservation and Recovery Act (RCRA).[6][7]
Recommended pH for Reduction3 - 4Optimal pH range for the chemical reduction of soluble selenium compounds to elemental selenium.[7]
Iron Powder for Reduction3 - 5 g/LRecommended amount of iron powder for the chemical reduction of selenium in wastewater.[7]

Disposal Workflow

The logical flow for making decisions on the proper disposal of this compound is illustrated in the diagram below.

G start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Solid (Unused/Expired) waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid acidify Acidify to pH 3-4 aqueous_waste->acidify professional_disposal Arrange for Professional Hazardous Waste Disposal collect_solid->professional_disposal reduce Add Reducing Agent (e.g., Iron Powder) acidify->reduce precipitate Allow for Precipitation of Elemental Selenium reduce->precipitate filter Filter to Separate Solid and Liquid precipitate->filter collect_precipitate Collect Precipitate as Solid Hazardous Waste filter->collect_precipitate test_filtrate Test Filtrate for Selenium Concentration filter->test_filtrate collect_precipitate->professional_disposal below_limit Below Regulatory Limit (<1.0 mg/L) test_filtrate->below_limit Yes above_limit Above Regulatory Limit test_filtrate->above_limit No neutralize_dispose Neutralize and Dispose According to Local Regulations below_limit->neutralize_dispose repeat_treatment Repeat Reduction Treatment above_limit->repeat_treatment repeat_treatment->acidify

References

Safeguarding Your Research: A Comprehensive Guide to Handling Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Selenocystamine dihydrochloride (B599025). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Selenocystamine dihydrochloride, a comprehensive PPE strategy is mandatory. This compound is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Long rubber or neoprene gauntlet gloves. Nitrile gloves may be used for short-term protection but should be changed immediately upon contact.Prevents skin contact with the toxic compound. Always inspect gloves for integrity before use.
Respiratory Protection A government-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosol generation.Prevents inhalation of the toxic dust particles.[1]
Body Protection A laboratory coat, buttoned and covering all exposed skin.Protects against accidental spills and contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk. The following workflow outlines the key steps for safe management of this compound within the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Spill and Waste Management Receiving Receiving: - Verify container integrity. - Log into chemical inventory. Storage Storage: - Tightly closed container. - Store under nitrogen in a dry, well-ventilated area. - Temperature: 4°C for long-term storage. Receiving->Storage Preparation Preparation: - Work in a designated chemical fume hood. - Wear all required PPE. Weighing Weighing: - Use an analytical balance inside the fume hood. - Handle with care to avoid generating dust. Preparation->Weighing Dissolving Dissolving: - If preparing a solution, add the solid to the solvent slowly. - For aqueous solutions, filter and sterilize before use. Weighing->Dissolving Experiment Experimentation: - Conduct all procedures within the fume hood. - Avoid contact with skin and eyes. Dissolving->Experiment Waste Waste Disposal: - Collect all waste in a designated, labeled hazardous waste container. - Dispose of in accordance with institutional and local regulations. Experiment->Waste Spill Spill Response: - Evacuate and ventilate the area. - Wear appropriate PPE. - Cover with absorbent material, sweep up, and place in a sealed container for disposal. Spill->Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selenocystamine dihydrochloride
Reactant of Route 2
Selenocystamine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.